molecular formula C20H19N7 B15571862 Baz2-icr CAS No. 1665195-94-7

Baz2-icr

Cat. No.: B15571862
CAS No.: 1665195-94-7
M. Wt: 357.4 g/mol
InChI Key: RRZVGDGTWNQAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baz2-icr is a useful research compound. Its molecular formula is C20H19N7 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVGDGTWNQAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Baz2-icr: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Baz2-icr is a potent, selective, and cell-active small molecule inhibitor of the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4][5] As an epigenetic chemical probe, it serves as a critical tool for studying the biological functions of these proteins in chromatin remodeling and gene regulation.[1][4][6][7] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound functions as a competitive antagonist of the BAZ2A and BAZ2B bromodomains.[2] These bromodomains are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active chromatin states.[8][9] By occupying the acetyl-lysine binding pocket of the BAZ2 bromodomains, this compound prevents their interaction with histones, thereby displacing them from chromatin.[1][2] This inhibition disrupts the downstream functions of BAZ2A and BAZ2B, which are implicated in the regulation of noncoding RNAs and chromatin remodeling.[4][6][7]

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA (rRNA) transcription by recruiting histone modifying enzymes and DNA methyltransferases.[3][7] BAZ2B is thought to be involved in regulating the mobilization of nucleosomes along DNA.[3] The function of BAZ2B is less characterized, but it is known to be a regulatory subunit of the ATP-dependent chromatin remodeling complexes BRF1 and BRF5.[9]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetIC50 (nM)Kd (nM)Assay Method
BAZ2A130[1][2][3]109[1][2][3]AlphaScreen[2], Isothermal Titration Calorimetry (ITC)[2][7][10]
BAZ2B180[1][2][3]170[2][3][10]AlphaScreen[2], Isothermal Titration Calorimetry (ITC)[7][10]

Table 2: Selectivity Profile of this compound

Off-TargetSelectivity Fold (vs. BAZ2A/B)Assay Method
CECR210-15 fold[1][2][3][5]Thermal Shift Assay[2][7][11], Isothermal Titration Calorimetry (ITC)[7][11]
Other Bromodomains>100 fold[1][2][3][5]Thermal Shift Assay[2][7][11]
BRD4No displacement from chromatin[2]Fluorescence Recovery After Photobleaching (FRAP)[2]
Panel of 55 Receptors and Ion ChannelsNo significant activity at 10 µM[10]Radioligand Binding Assays (Cerep screen)[2]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Solubility (D2O)25 mM[1][2]
LogD1.05[1][2]
Mouse Bioavailability (F)70%[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

BAZ2A_Signaling_Pathway Figure 1: BAZ2A-mediated Transcriptional Repression Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Histone Tail (Acetylated Lysine) BAZ2A BAZ2A (Bromodomain) Histone->BAZ2A recognizes NoRC NoRC Complex BAZ2A->NoRC recruits HDAC_DNMT HDACs / DNMTs NoRC->HDAC_DNMT recruits rDNA rRNA Genes HDAC_DNMT->rDNA silence Baz2_icr This compound Baz2_icr->BAZ2A inhibits binding

Caption: BAZ2A-mediated transcriptional repression at ribosomal DNA and its inhibition by this compound.

Experimental_Workflow Figure 2: Experimental Workflow for this compound Characterization cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Characterization cluster_in_vivo In Vivo Characterization AlphaScreen AlphaScreen Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Kd Determination) AlphaScreen->ITC Thermal_Shift Thermal Shift Assay (Selectivity Profiling) ITC->Thermal_Shift FRAP FRAP Assay (Target Engagement) Thermal_Shift->FRAP PK Pharmacokinetic Studies (Bioavailability, Clearance) FRAP->PK

Caption: A typical workflow for the preclinical characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding between this compound and the BAZ2A/B bromodomains.

Methodology:

  • Recombinant BAZ2A and BAZ2B bromodomain proteins are expressed and purified.

  • The proteins are extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound is dissolved in the same ITC buffer.

  • The sample cell of the ITC instrument is filled with the protein solution (typically 10-20 µM).

  • The injection syringe is filled with the this compound solution (typically 100-200 µM).

  • A series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution are performed at a constant temperature (e.g., 25°C).

  • The heat change associated with each injection is measured.

  • The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.[7]

AlphaScreen Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the interaction between BAZ2A/B bromodomains and an acetylated histone peptide.

Methodology:

  • A biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K16ac) is used.

  • Recombinant GST-tagged BAZ2A or BAZ2B bromodomain is used.

  • Streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads are utilized.

  • In a microplate, the biotinylated peptide, GST-tagged bromodomain, and varying concentrations of this compound are incubated.

  • The donor and acceptor beads are added to the wells and incubated in the dark.

  • If the bromodomain binds to the peptide, the donor and acceptor beads are brought into close proximity.

  • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

  • The signal is measured using a suitable plate reader. The IC50 value is calculated from the dose-response curve.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To confirm the engagement of this compound with BAZ2A in living cells by measuring changes in protein mobility.

Methodology:

  • Human cells (e.g., U2OS) are transfected with a plasmid encoding a GFP-tagged full-length BAZ2A protein.[1]

  • The transfected cells are treated with either vehicle control or this compound at a specific concentration (e.g., 1 µM).[1]

  • A specific region of interest within the nucleus of a cell expressing GFP-BAZ2A is photobleached using a high-intensity laser.

  • The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy.

  • The rate of fluorescence recovery is proportional to the mobility of the GFP-tagged protein.

  • Inhibition of BAZ2A binding to chromatin by this compound is expected to increase the mobile fraction of GFP-BAZ2A, leading to a faster fluorescence recovery rate.[1][2]

References

Baz2-icr: A Chemical Probe for Unraveling the Function of BAZ2A and BAZ2B Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Baz2-icr is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, two proteins implicated in chromatin remodeling and transcriptional regulation. Developed through a collaboration between the Structural Genomics Consortium (SGC) and the Institute of Cancer Research (ICR), this compound provides a critical tool for elucidating the biological roles of these bromodomains in health and disease.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed protocols for key experimental assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical potency, selectivity, and cellular activity.

Table 1: Biochemical Potency of this compound
TargetAssayMetricValue (nM)
BAZ2AIsothermal Titration Calorimetry (ITC)Kd109[1][2]
BAZ2BIsothermal Titration Calorimetry (ITC)Kd170[1][2]
BAZ2AAlphaScreenIC50130
BAZ2BAlphaScreenIC50180
Table 2: Selectivity of this compound
Off-TargetAssayMetricValueSelectivity Fold (vs. BAZ2A Kd)Selectivity Fold (vs. BAZ2B Kd)
CECR2Isothermal Titration Calorimetry (ITC)Kd1550 nM~14~9
BRD4AlphaScreenIC50>50,000 nM>458>294
Panel of 47 BromodomainsThermal Shift Assay (at 10 µM)ΔTmNo significant shift>100-fold for most>100-fold for most
Panel of 55 Receptors and Ion ChannelsRadioligand Binding/Functional Assays (at 10 µM)% InhibitionNo significant activity--
Table 3: Cellular Activity and Physicochemical Properties of this compound
ParameterAssayValue
Cellular Target Engagement (BAZ2A)Fluorescence Recovery After Photobleaching (FRAP)Active at 1 µM
Aqueous SolubilityD2O25 mM
LipophilicitylogD1.05
Mouse Bioavailability (Oral)Pharmacokinetic Study70%

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is designed to assess the ability of this compound to displace BAZ2A from chromatin in living cells.

Materials:

  • Human osteosarcoma (U2OS) cells

  • Expression vector for GFP-tagged full-length BAZ2A (and a non-binding mutant, e.g., N1873F, as a control)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • Confocal microscope with a high-power laser for photobleaching

Procedure:

  • Cell Culture and Transfection:

    • Plate U2OS cells on glass-bottom dishes.

    • Transfect cells with the GFP-BAZ2A expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the protein for 24-48 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the transfected cells with 1 µM this compound or DMSO vehicle for a specified period (e.g., 1-2 hours) before imaging.

  • FRAP Imaging:

    • Mount the cell dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

    • Identify a cell expressing GFP-BAZ2A with clear nuclear localization.

    • Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Photobleach the ROI using a high-intensity laser beam.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Calculate the mobile fraction and the half-time of recovery (t1/2). A faster recovery in the presence of this compound indicates displacement of GFP-BAZ2A from chromatin.

NanoBRET™ Target Engagement Assay

This protocol outlines a method to quantify the intracellular binding of this compound to BAZ2A or BAZ2B.

Materials:

  • HEK293 cells or other suitable cell line

  • Expression vectors for NanoLuc®-BAZ2A/B fusion protein and HaloTag®-Histone H3.3 fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound

  • DMSO

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-BAZ2A/B and HaloTag®-Histone H3.3 expression vectors using FuGENE® HD.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating and Ligand Labeling:

    • Trypsinize and resuspend the transfected cells in Opti-MEM®.

    • Divide the cell suspension into two pools. To one pool, add the HaloTag® NanoBRET™ 618 Ligand (experimental) and to the other, add DMSO (no-ligand control).

    • Plate the cells in the 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in DMSO and then dilute in Opti-MEM®.

    • Add the compound dilutions to the experimental wells.

    • Incubate the plate at 37°C and 5% CO2 for a period to allow compound binding to reach equilibrium (e.g., 2 hours).

  • Substrate Addition and Signal Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with filters to measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Correct the BRET ratio by subtracting the no-ligand control ratio.

    • Plot the corrected BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a framework for identifying the genomic regions where BAZ2A or BAZ2B are bound, and how this is affected by this compound.

Materials:

  • Cells of interest (e.g., prostate cancer cell line PC3)

  • Formaldehyde (B43269) for cross-linking

  • Glycine

  • Lysis buffers

  • Sonicator

  • Antibody specific for BAZ2A or BAZ2B

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • This compound

  • DMSO

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or DMSO for a desired time.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Fragmentation:

    • Harvest and lyse the cells to isolate nuclei.

    • Resuspend the nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with magnetic beads.

    • Incubate the chromatin with an antibody against BAZ2A or BAZ2B overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of BAZ2A/B enrichment.

    • Compare the peak profiles between this compound-treated and DMSO-treated samples to identify changes in BAZ2A/B genomic occupancy.

Visualizations

The following diagrams illustrate key concepts related to this compound and its biological context.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_genomic Genomic & In Vivo Studies ITC Isothermal Titration Calorimetry (Kd) AlphaScreen AlphaScreen (IC50) ThermalShift Thermal Shift Assay (Selectivity) FRAP FRAP (Target Engagement) NanoBRET NanoBRET (Intracellular Binding) ChIP_seq ChIP-seq (Genomic Occupancy) PK Pharmacokinetics (In Vivo Profile) Baz2_icr This compound Baz2_icr->ITC Baz2_icr->AlphaScreen Baz2_icr->ThermalShift Baz2_icr->FRAP Baz2_icr->NanoBRET Baz2_icr->ChIP_seq Baz2_icr->PK

Experimental workflow for characterizing this compound.

BAZ2A_NoRC_pathway cluster_NoRC Nucleolar Remodeling Complex (NoRC) cluster_rDNA Ribosomal DNA (rDNA) cluster_repression Transcriptional Repression BAZ2A BAZ2A (TIP5) SNF2H SNF2H BAZ2A->SNF2H forms complex Histone_Deacetylases HDACs BAZ2A->Histone_Deacetylases recruits Histone_Methyltransferases HMTs BAZ2A->Histone_Methyltransferases recruits DNA_Methyltransferases DNMTs BAZ2A->DNA_Methyltransferases recruits pRNA pRNA pRNA->BAZ2A recruits rDNA_promoter rDNA Promoter Chromatin_Condensation Chromatin Condensation Histone_Deacetylases->Chromatin_Condensation Histone_Methyltransferases->Chromatin_Condensation DNA_Methyltransferases->Chromatin_Condensation Transcriptional_Silencing rRNA Gene Silencing Chromatin_Condensation->Transcriptional_Silencing Baz2_icr This compound Baz2_icr->BAZ2A inhibits bromodomain

BAZ2A's role in the NoRC pathway and its inhibition by this compound.

BAZ2A_prostate_cancer cluster_enhancer Enhancer Region cluster_baz2a_binding BAZ2A Interaction cluster_gene_repression Gene Regulation H3K14ac H3K14ac Inactive_Enhancer Inactive Enhancer H3K14ac->Inactive_Enhancer marks BAZ2A_BRD BAZ2A Bromodomain BAZ2A_BRD->H3K14ac binds to Gene_Repression Repression of tumor suppressor genes BAZ2A_BRD->Gene_Repression Prostate_Cancer_Stemness Promotion of Prostate Cancer Stem Cell Features Gene_Repression->Prostate_Cancer_Stemness Baz2_icr This compound Baz2_icr->BAZ2A_BRD inhibits binding

Model of BAZ2A function in prostate cancer and the effect of this compound.

References

The Architects of Chromatin Landscape: A Technical Guide to BAZ2A and BAZ2B in Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAZ2A (also known as TIP5) and BAZ2B are two closely related bromodomain-containing proteins that play critical, yet distinct, roles in the dynamic process of chromatin remodeling. As regulatory subunits of ISWI (Imitation Switch) family chromatin remodeling complexes, they are pivotal in orchestrating gene expression, maintaining genome stability, and have been implicated in the pathogenesis of various diseases, including cancer and neurodevelopmental disorders. This technical guide provides an in-depth exploration of the molecular functions of BAZ2A and BAZ2B, detailing their domain architecture, interacting partners, and their impact on chromatin structure and gene regulation. We present a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of their functional pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The BAZ2 Subfamily of Chromatin Remodelers

BAZ2A and BAZ2B are paralogous proteins, sharing approximately 30-57% sequence identity, that function as key components of ATP-dependent chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, the fundamental units of chromatin, thereby controlling the accessibility of DNA to the transcriptional machinery.

BAZ2A is best characterized as the large subunit of the Nucleolar Remodeling Complex (NoRC), which also includes the ATPase SMARCA5 (SNF2H). NoRC is primarily involved in the silencing of ribosomal RNA (rRNA) genes by promoting heterochromatin formation. However, emerging evidence reveals a broader role for BAZ2A in gene repression, particularly in the context of prostate cancer, where it is often overexpressed and associated with poor prognosis.

BAZ2B , on the other hand, is a component of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes, partnering with the ATPases SMARCA1 and SMARCA5, respectively. Its functions are more diverse and less understood than those of BAZ2A. BAZ2B has been implicated in the regulation of polymerase II activity, repression of mitochondrial genes, and has been linked to neurodevelopmental disorders such as autism spectrum disorder when its function is lost.

Molecular Architecture and Functional Domains

Both BAZ2A and BAZ2B possess a conserved multi-domain structure that dictates their interactions with chromatin, DNA, RNA, and other proteins.

  • TAM (TIP5/ARBP/MBD) Domain: This domain is responsible for nucleic acid binding. While it shares structural similarity with methyl-CpG binding domains (MBDs), the TAM domain of BAZ2A has been shown to bind double-stranded RNA and DNA in a sequence-independent manner.

  • PHD (Plant Homeodomain) Finger: This zinc-finger motif is a "reader" of histone modifications, recognizing specific post-translational modifications on histone tails. The PHD fingers of both BAZ2A and BAZ2B are involved in recognizing the histone H3 tail.

  • Bromodomain (BRD): This domain specifically recognizes acetylated lysine (B10760008) residues on histone tails, another key mechanism for "reading" the epigenetic landscape. The bromodomains of BAZ2A and BAZ2B have a high degree of sequence identity (around 57%) and play a crucial role in tethering the remodeling complexes to specific chromatin regions.

  • DDT Domain: A conserved domain of unknown function, but likely involved in protein-protein interactions.

  • AT-Hooks: These motifs mediate binding to the minor groove of AT-rich DNA sequences.

Quantitative Data Summary

For a clear comparison of the biochemical and biophysical properties of BAZ2A and BAZ2B, the following tables summarize the available quantitative data.

Table 1: Protein and Domain Characteristics
FeatureBAZ2ABAZ2BReference
Sequence Identity -~30-57% to BAZ2A
TAM Domain DNA Binding (dsDNA) Binds dsDNATAM-AT1-AT2: KD = 82 nM; TAM only: KD = 467 nM
Bromodomain Ligand Binding KD for compound 104 = 7.1 µMIC50 for compound 104 = 33.5 µM
Bromodomain Histone Peptide Binding Binds acetylated histonesKD for H3K14ac (11-19) = 45.0 ± 3.3 μM; KD for H3K14ac (6-26) = 12.2 ± 0.5 μM
Table 2: Gene Expression in Human Tissues (Representative Data)
TissueBAZ2A Expression (nTPM)BAZ2B Expression (nTPM)Reference
Prostate High in cancerModerate
Brain LowHigh
Testis HighHigh (smaller transcript also present)
Liver High in cancerLow
Lung LowModerate

nTPM: normalized Transcripts Per Million. Expression levels are qualitative summaries from various sources.

Signaling Pathways and Molecular Interactions

BAZ2A and BAZ2B are integral components of distinct chromatin remodeling complexes and participate in specific signaling pathways that influence gene expression.

BAZ2A and the NoRC Complex in rDNA Silencing

BAZ2A, in concert with SMARCA5, forms the NoRC complex, which is crucial for silencing ribosomal RNA genes. This process is initiated by the binding of NoRC to promoter-associated RNA (pRNA) transcribed from the intergenic spacer of rDNA repeats.

BAZ2A_NoRC_pathway BAZ2A in NoRC-mediated rDNA Silencing cluster_nucleus Nucleus cluster_nucleolus Nucleolus rDNA rDNA pRNA pRNA rDNA->pRNA transcription H3K9me H3K9me rDNA->H3K9me DNA_meth DNA Methylation rDNA->DNA_meth NoRC NoRC Complex (BAZ2A + SMARCA5) pRNA->NoRC recruits NoRC->rDNA binds HDAC1 HDAC1 NoRC->HDAC1 recruits DNMTs DNMT1/3b NoRC->DNMTs recruits HDAC1->rDNA deacetylates histones DNMTs->rDNA methylates DNA Heterochromatin Heterochromatin Formation H3K9me->Heterochromatin DNA_meth->Heterochromatin rRNA_transcription rRNA Transcription Heterochromatin->rRNA_transcription represses

Caption: BAZ2A, as part of the NoRC complex, mediates the silencing of ribosomal DNA.

BAZ2B in Transcriptional Regulation

BAZ2B is a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes, which are involved in a wider range of transcriptional regulation.

BAZ2B_remodeling_complex BAZ2B in ISWI Chromatin Remodeling Complexes cluster_nucleus Nucleus BAZ2B BAZ2B BRF1 BRF-1 Complex BAZ2B->BRF1 BRF5 BRF-5 Complex BAZ2B->BRF5 SMARCA1 SMARCA1 (SNF2L) SMARCA1->BRF1 SMARCA5 SMARCA5 (SNF2H) SMARCA5->BRF5 Nucleosome Nucleosome BRF1->Nucleosome remodels BRF5->Nucleosome remodels Accessible_Chromatin Accessible Chromatin Nucleosome->Accessible_Chromatin Inaccessible_Chromatin Inaccessible Chromatin Nucleosome->Inaccessible_Chromatin Transcription Transcription Accessible_Chromatin->Transcription activates Inaccessible_Chromatin->Transcription represses

Caption: BAZ2B forms distinct chromatin remodeling complexes with SMARCA1 and SMARCA5.

Experimental Protocols

Studying the function of BAZ2A and BAZ2B requires a combination of molecular, cellular, and biochemical approaches. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BAZ2A/BAZ2B

This protocol allows for the genome-wide identification of BAZ2A and BAZ2B binding sites.

ChIP_seq_workflow ChIP-seq Experimental Workflow cluster_workflow ChIP-seq Protocol start Start: Crosslink cells with formaldehyde (B43269) lysis Lyse cells and isolate nuclei start->lysis sonication Sonication to shear chromatin (100-500 bp) lysis->sonication immunoprecipitation Immunoprecipitation with anti-BAZ2A or anti-BAZ2B antibody sonication->immunoprecipitation beads Capture with Protein A/G magnetic beads immunoprecipitation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute chromatin wash->elution reverse_crosslink Reverse crosslinks and purify DNA elution->reverse_crosslink library_prep Prepare sequencing library reverse_crosslink->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Bioinformatic analysis: peak calling, motif analysis sequencing->analysis

Caption: A stepwise workflow for performing Chromatin Immunoprecipitation followed by sequencing.

Detailed Methodology:

  • Cell Crosslinking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Chromatin Preparation:

    • Lyse cells and isolate nuclei using a suitable lysis buffer containing protease inhibitors.

    • Resuspend nuclei in a sonication buffer (e.g., RIPA buffer).

    • Sonicate the chromatin to an average fragment size of 200-500 bp. Verify fragment size on an agarose (B213101) gel.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade antibody specific for BAZ2A or BAZ2B overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Crosslinking and DNA Purification:

    • Reverse crosslinks by adding NaCl and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a commercial spin column kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA using a standard library preparation kit.

    • Perform high-throughput sequencing.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to map genome-wide chromatin accessibility, which can be altered by the activity of BAZ2A or BAZ2B.

Detailed Methodology:

  • Nuclei Isolation:

    • Start with 50,000 to 100,000 cells.

    • Lyse the cells in a hypotonic buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to release the nuclei.

    • Wash the isolated nuclei.

  • Tagmentation:

    • Resuspend the nuclei in the transposase reaction buffer.

    • Add the Tn5 transposase and incubate at 37°C for 30 minutes. The transposase will cut and ligate sequencing adapters into accessible chromatin regions.

  • DNA Purification:

    • Purify the tagmented DNA using a spin column kit.

  • Library Amplification:

    • Amplify the tagmented DNA by PCR using primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Purification and Sequencing:

    • Purify the amplified library, typically using AMPure beads, to remove primer-dimers.

    • Assess library quality and quantity before high-throughput sequencing.

Co-Immunoprecipitation (Co-IP) to Identify Interacting Partners

Co-IP is used to identify proteins that interact with BAZ2A or BAZ2B in vivo.

Detailed Methodology:

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads.

    • Incubate the lysate with an antibody against BAZ2A or BAZ2B (the "bait" protein) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific interactors.

  • Elution:

    • Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein (the "prey").

    • Alternatively, for unbiased discovery of interacting partners, the entire eluate can be analyzed by mass spectrometry.

Roles in Disease

The dysregulation of BAZ2A and BAZ2B has been linked to several human diseases, highlighting their potential as therapeutic targets.

  • Cancer: BAZ2A is significantly overexpressed in prostate cancer and is associated with aggressive disease and poor prognosis. It has been shown to repress tumor suppressor genes and promote cancer cell proliferation and invasion. Pan-cancer analyses have also revealed altered BAZ2A expression in various other malignancies. BAZ2B's role in cancer is less defined, but it has been implicated in the regulation of genes involved in cell growth and metabolism.

  • Neurodevelopmental Disorders: Haploinsufficiency of BAZ2B is a cause of developmental delay, intellectual disability, and autism spectrum disorder. This underscores the critical role of BAZ2B in normal brain development and function.

Future Directions and Therapeutic Implications

The growing understanding of the specific roles of BAZ2A and BAZ2B in chromatin remodeling is opening new avenues for therapeutic intervention. The development of small molecule inhibitors targeting the bromodomains of BAZ2A and BAZ2B is an active area of research. Selective inhibitors could provide a novel strategy for treating prostate cancer by reactivating tumor suppressor genes. Furthermore, understanding the precise mechanisms by which BAZ2B dysfunction leads to neurodevelopmental disorders may pave the way for novel therapeutic approaches for these conditions.

Future research should focus on:

  • Elucidating the full spectrum of BAZ2B's functions and its interacting partners.

  • Developing more potent and selective inhibitors for the BAZ2A and BAZ2B bromodomains.

  • Investigating the potential for targeting other domains of BAZ2A and BAZ2B for therapeutic benefit.

  • Understanding the interplay between BAZ2A and BAZ2B and other epigenetic regulators in both normal physiology and disease.

Conclusion

BAZ2A and BAZ2B are key regulators of the chromatin landscape with distinct and vital roles in cellular function. Their involvement in a range of diseases, from cancer to neurodevelopmental disorders, makes them compelling targets for further research and drug development. This technical guide provides a foundational resource to aid researchers in their exploration of these fascinating and important proteins.

Unraveling the Function of BAZ2 Bromodomains: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal Domain (BET) family of proteins has been a major focus in epigenetic drug discovery. However, the non-BET bromodomain-containing proteins are emerging as equally compelling targets. Among these, the BAZ2 (Bromodomain Adjacent to Zinc Finger Domain) proteins, BAZ2A and BAZ2B, are gaining significant attention for their roles in chromatin remodeling and transcriptional regulation. Their bromodomains, as "readers" of acetylated lysine (B10760008) residues on histones, are pivotal to their function and represent a key area of investigation for therapeutic intervention in oncology and neurology. This technical guide provides a comprehensive overview of the function of BAZ2 bromodomains, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and methodologies.

Core Function of BAZ2 Bromodomains: Epigenetic Readers in Chromatin Remodeling

BAZ2A and BAZ2B are core components of distinct ATP-dependent chromatin remodeling complexes. BAZ2A is a key subunit of the Nucleolar Remodeling Complex (NoRC), which is essential for the silencing of ribosomal RNA (rRNA) genes and the formation of heterochromatin.[1][2] BAZ2B is a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes, which are involved in organizing nucleosome arrays and facilitating DNA access for processes like transcription and DNA repair.[3][4]

The bromodomain of these proteins functions by recognizing and binding to acetylated lysine residues on histone tails, thereby tethering the remodeling complex to specific chromatin regions. This interaction is a critical step in modulating chromatin structure and, consequently, gene expression.

Quantitative Analysis of BAZ2 Bromodomain Interactions

The binding affinity of BAZ2 bromodomains for acetylated histone peptides and small molecule inhibitors has been quantified using various biophysical techniques. This data is crucial for understanding their substrate specificity and for the development of potent and selective inhibitors.

Histone Peptide Binding Affinities

The BAZ2B bromodomain has been shown to preferentially bind to histone H3 acetylated at lysine 14 (H3K14ac). The surrounding amino acid sequence can influence this binding affinity.

Peptide SequenceDescriptionBinding Affinity (Kd) to BAZ2B
H3 (11-19) K14acShort H3 peptide with K14 acetylation45.0 ± 3.3 µM
H3 (6-26) K14acLonger H3 peptide with K14 acetylation12.2 ± 0.5 µM

Data sourced from Isothermal Titration Calorimetry (ITC) experiments.

Inhibitor Binding Affinities

Two of the most well-characterized inhibitors of BAZ2 bromodomains are BAZ2-ICR and GSK2801. Their binding affinities have been determined by various assays, including Isothermal Titration Calorimetry (ITC) and AlphaScreen.

InhibitorTargetIC50Kd
This compoundBAZ2A130 nM109 nM
BAZ2B180 nM170 nM
GSK2801BAZ2A-257 nM
BAZ2B-136 nM

IC50 and Kd values are crucial metrics for evaluating the potency of inhibitors. Lower values indicate stronger binding.

Signaling and Mechanistic Pathways

The function of BAZ2 bromodomains is intricately linked to their role within larger protein complexes that regulate chromatin architecture and gene transcription.

BAZ2A and the NoRC Signaling Pathway

The NoRC complex, containing BAZ2A, plays a critical role in silencing rRNA genes. This process is initiated by the binding of the BAZ2A bromodomain to acetylated histones at the rDNA locus, which leads to the recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), ultimately resulting in a heterochromatic state and transcriptional repression.[2]

BAZ2A_NoRC_Pathway cluster_0 Upstream Events cluster_1 BAZ2A/NoRC Complex Action cluster_2 Downstream Consequences Histone_Acetylation Histone Acetylation (e.g., H4K16ac) BAZ2A_Bromodomain BAZ2A Bromodomain Histone_Acetylation->BAZ2A_Bromodomain Recognition & Binding NoRC_Complex NoRC Complex (BAZ2A + SNF2H) BAZ2A_Bromodomain->NoRC_Complex Activates HDAC_DNMT_Recruitment Recruitment of HDACs & DNMTs NoRC_Complex->HDAC_DNMT_Recruitment Chromatin_Condensation Chromatin Condensation HDAC_DNMT_Recruitment->Chromatin_Condensation rDNA_Silencing rRNA Gene Silencing Chromatin_Condensation->rDNA_Silencing

BAZ2A/NoRC Signaling Pathway.
Mechanism of BAZ2 Bromodomain Inhibition

Small molecule inhibitors of BAZ2 bromodomains, such as this compound, function by competitively binding to the acetyl-lysine binding pocket of the bromodomain.[5] This prevents the recognition of acetylated histones, thereby displacing the BAZ2-containing complex from chromatin and preventing its downstream effects on gene expression.

BAZ2_Inhibition_Mechanism BAZ2_Bromodomain BAZ2 Bromodomain Acetylated_Histone Acetylated Histone BAZ2_Bromodomain->Acetylated_Histone Binds No_Binding No Chromatin Binding BAZ2_Bromodomain->No_Binding Chromatin_Binding Chromatin Binding & Gene Regulation Acetylated_Histone->Chromatin_Binding BAZ2_Inhibitor BAZ2 Inhibitor (e.g., this compound) BAZ2_Inhibitor->BAZ2_Bromodomain Competitively Binds

Mechanism of BAZ2 Bromodomain Inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate study of BAZ2 bromodomain function. Below are protocols for key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinities (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of biomolecular interactions.

Objective: To measure the binding affinity of a BAZ2 bromodomain construct to a histone peptide or a small molecule inhibitor.

Materials:

  • Purified BAZ2A or BAZ2B bromodomain protein

  • Synthetic acetylated histone peptide or small molecule inhibitor

  • ITC instrument (e.g., Malvern MicroCal)

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

  • Sample Preparation:

    • Dialyze the protein and dissolve the peptide/inhibitor in the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and by weight for a pure compound).

  • ITC Experiment Setup:

    • Load the protein solution (typically 20-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Titration:

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells, providing insights into protein mobility and binding kinetics.

Objective: To assess the in-cell residence time of GFP-tagged BAZ2A on chromatin and the effect of inhibitors.

Materials:

  • Cells expressing GFP-tagged BAZ2A

  • Confocal microscope with a high-power laser for photobleaching

  • BAZ2 bromodomain inhibitor (e.g., this compound)

  • Cell culture medium

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for high-resolution imaging.

    • Transfect cells with a plasmid encoding GFP-BAZ2A.

  • FRAP Experiment:

    • Identify a cell expressing GFP-BAZ2A and a region of interest (ROI) within the nucleus.

    • Acquire a series of pre-bleach images at low laser power.

    • Photobleach the ROI with a short burst of high-intensity laser light.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Inhibitor Treatment (Optional):

    • Treat the cells with a BAZ2 inhibitor for a defined period before performing the FRAP experiment to assess its effect on BAZ2A mobility.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region, and the background over time.

    • Normalize the fluorescence recovery curve to account for photobleaching during image acquisition.

    • Fit the normalized recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2).

Chromatin Immunoprecipitation (ChIP)

ChIP is a technique used to investigate the interaction of proteins with specific DNA sequences in vivo.

Objective: To determine the genomic loci occupied by BAZ2A or BAZ2B.

Materials:

  • Cells or tissues of interest

  • Formaldehyde (B43269) for cross-linking

  • ChIP-grade antibody against BAZ2A or BAZ2B

  • Protein A/G magnetic beads

  • Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

  • Sonicator or micrococcal nuclease for chromatin fragmentation

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Lyse the cells to release the nuclei.

  • Chromatin Fragmentation:

    • Isolate the nuclei and fragment the chromatin to a desired size range (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific antibody against the target protein (BAZ2A or BAZ2B) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads extensively to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA.

  • Analysis:

    • Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used for studying biomolecular interactions in a high-throughput format.

Objective: To screen for and characterize inhibitors of the BAZ2 bromodomain-histone interaction.

Materials:

  • His-tagged BAZ2A or BAZ2B bromodomain

  • Biotinylated acetylated histone peptide (e.g., H3K14ac)

  • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds (potential inhibitors)

  • Microplate reader capable of AlphaScreen detection

Experimental Workflow:

AlphaScreen_Workflow cluster_0 Assay Components cluster_1 Interaction & Signal Generation cluster_2 Inhibition His_BAZ2 His-tagged BAZ2 Bromodomain Acceptor_Bead Ni-Chelate Acceptor Bead His_BAZ2->Acceptor_Bead Binds Biotin_Histone Biotinylated Acetylated Histone Peptide Donor_Bead Streptavidin Donor Bead Biotin_Histone->Donor_Bead Binds Complex_Formation Complex Formation Donor_Bead->Complex_Formation Acceptor_Bead->Complex_Formation Bead_Proximity Bead Proximity Complex_Formation->Bead_Proximity Disruption Disruption of Interaction Complex_Formation->Disruption Signal AlphaScreen Signal Bead_Proximity->Signal Inhibitor Inhibitor Inhibitor->Complex_Formation Prevents No_Signal Signal Decrease Disruption->No_Signal

AlphaScreen Experimental Workflow.

Procedure:

  • Reagent Preparation:

    • Dilute the His-tagged BAZ2 bromodomain, biotinylated histone peptide, and test compounds to their final concentrations in assay buffer.

  • Incubation:

    • In a microplate, mix the His-tagged BAZ2 bromodomain, biotinylated histone peptide, and test compounds.

    • Incubate at room temperature to allow the interaction to reach equilibrium.

  • Bead Addition:

    • Add the Nickel Chelate Acceptor beads and incubate to allow binding to the His-tagged protein.

    • Add the Streptavidin Donor beads and incubate in the dark to allow binding to the biotinylated peptide.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible microplate reader. A decrease in signal indicates inhibition of the protein-peptide interaction.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The BAZ2 bromodomains are critical regulators of chromatin structure and gene expression, with clear implications in human diseases. The development of selective chemical probes has been instrumental in elucidating their function and validating them as therapeutic targets. The technical guide provided here offers a foundation for researchers to further investigate the intricate roles of BAZ2A and BAZ2B. Future research will likely focus on the development of next-generation inhibitors with improved selectivity and drug-like properties, as well as a deeper exploration of the biological consequences of BAZ2 bromodomain inhibition in various disease models. The continued application of the detailed experimental methodologies outlined in this guide will be paramount to advancing our understanding of these important epigenetic regulators.

References

Investigating the Function of BAZ2B: A Technical Guide to Its Role in Chromatin Remodeling and Transcriptional Regulation, and the Utility of the Chemical Probe BAZ2-ICR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAZ2B (Bromodomain Adjacent to Zinc Finger Domain 2B) is a critical component of chromatin remodeling complexes, playing a pivotal role in regulating gene expression. As a non-catalytic subunit of the ISWI (Imitation Switch) chromatin remodeling complexes, BAZ2B is integral to processes that modulate DNA accessibility, thereby influencing transcription, replication, and DNA repair. Dysregulation of BAZ2B function has been implicated in a range of pathologies, including neurodevelopmental disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of BAZ2B's molecular functions, its domain architecture, and its interactions. Furthermore, it details the use of BAZ2-ICR, a potent and selective chemical probe, as a tool to investigate the biological roles of the BAZ2B bromodomain. This document consolidates key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction to BAZ2B

BAZ2B is a large, multi-domain protein that functions as a regulatory subunit of the ATP-dependent chromatin remodeling complexes BRF-1 and BRF-5.[1][2][3][4][5][6] These complexes utilize the energy from ATP hydrolysis to modulate nucleosome positioning, thereby controlling access to DNA for various cellular processes.[2][5][6] BAZ2B is characterized by the presence of several key functional domains, including a Plant Homeodomain (PHD), a bromodomain (BRD), a TAM (Tip5/ARBP/MBD) domain, and a DDT domain.[4][7] These domains enable BAZ2B to act as a "reader" of epigenetic marks, recognizing specific post-translational modifications on histone tails and recruiting the chromatin remodeling machinery to specific genomic loci.[7]

The bromodomain of BAZ2B specifically recognizes acetylated lysine (B10760008) residues on histone tails, with a preference for H3K14Ac.[8][9] This interaction is crucial for tethering the BAZ2B-containing complexes to chromatin and influencing transcriptional activation.[8][9] Given its role in fundamental cellular processes, it is not surprising that mutations and altered expression of BAZ2B are associated with human diseases. Loss-of-function variants and haploinsufficiency of BAZ2B have been linked to neurodevelopmental disorders, including developmental delay, intellectual disability, and autism spectrum disorder.[9][10][11][12][13][14][15] Additionally, BAZ2B's involvement in chromatin regulation suggests its potential role in cancer biology.[1][3]

Molecular Function and Signaling Pathways

BAZ2B is a key player in the intricate process of chromatin remodeling. It is a component of at least two distinct ISWI complexes, BRF-1 and BRF-5, where it directly interacts with the ATPase subunits SMARCA1 and SMARCA5 (also known as SNF2H), respectively.[2][8] These complexes are involved in organizing nucleosomes into ordered arrays, which is essential for maintaining chromatin structure and regulating gene expression.[2][5][6]

The primary function of BAZ2B within these complexes is to guide their activity to specific genomic locations. This targeting is achieved through the coordinated action of its various domains. The bromodomain recognizes acetylated histones, a hallmark of active chromatin, while the PHD finger and TAM domain may also contribute to chromatin recognition.[7][16] Once recruited, the ATPase subunit of the complex can reposition nucleosomes, leading to either gene activation or repression depending on the genomic context. For instance, BAZ2B has been shown to repress the expression of genes related to mitochondrial function.[2][6]

BAZ2B_Signaling_Pathway cluster_extracellular Cellular Stimuli cluster_chromatin Chromatin Environment cluster_baz2b_complex BAZ2B-ISWI Complex External_Signal External/Internal Signals Histone_Ac Acetylated Histones (e.g., H3K14Ac) External_Signal->Histone_Ac leads to BAZ2B BAZ2B Histone_Ac->BAZ2B recruits via Bromodomain Nucleosome Nucleosome Transcriptional_Regulation Transcriptional Regulation (Activation/Repression) Nucleosome->Transcriptional_Regulation influences BAZ2B->Nucleosome targets complex to ISWI ISWI ATPase (SMARCA1/5) BAZ2B->ISWI forms complex ISWI->Nucleosome remodels Cellular_Processes Cellular Processes (Development, Metabolism, etc.) Transcriptional_Regulation->Cellular_Processes controls

Quantitative Data on BAZ2B Function

The following tables summarize key quantitative data related to BAZ2B's interactions and the effects of its inhibition.

Table 1: BAZ2B Interaction Partners and Binding Affinities
Interacting PartnerBAZ2B DomainMethodBinding Affinity (KD)Reference
SMARCA1 (SNF2L)-Co-IPDirect Interaction[2][8]
SMARCA5 (SNF2H)-Co-IPDirect Interaction[2][8]
Acetylated Histone H3 (H3K14ac)BromodomainMST16 µM[17]
Unmodified Histone H3BromodomainMST288 µM[17]
This compoundBromodomainITC180 nM (IC50)[18]
GSK2801Bromodomain-Potent Inhibitor[19]
Table 2: Cellular Effects of BAZ2B Modulation
Experimental ConditionCell LineObserved EffectReference
BAZ2B DepletionHap1Altered cell morphology, reduced colony formation, perturbed transcriptional profiles[1][3]
BAZ2B OverexpressionHuman Hematopoietic ProgenitorsReprogramming to a multipotent state, enhanced stemness and clonogenicity[20]
Treatment with this compound-Inhibition of BAZ2B bromodomain activity[18]

The Role of this compound as a Chemical Probe

Contrary to a potential misconception of being a mutation, This compound is a potent and selective small molecule inhibitor, or chemical probe, designed to target the bromodomains of both BAZ2A and BAZ2B.[18][19] The development of such probes is crucial for dissecting the specific functions of these proteins, as they allow for the acute and reversible inhibition of their bromodomain activity, which is not always achievable with genetic methods like RNAi that deplete the entire protein.[18]

This compound was developed through a structure-based drug design approach, starting from a weakly potent fragment.[18] Optimization of this initial hit led to the creation of this compound, which exhibits a 200-fold increase in activity compared to the starting compound.[18] A key structural feature of this compound is an intramolecular aromatic stacking interaction that allows it to efficiently occupy the shallow acetyl-lysine binding pocket of the BAZ2B bromodomain.[18] With an IC50 of 180 nM for BAZ2B, this compound serves as an excellent tool for in vitro and in vivo studies to elucidate the specific cellular processes regulated by the BAZ2B bromodomain.[18]

BAZ2_ICR_Mechanism BAZ2B_BRD BAZ2B Bromodomain Chromatin_Remodeling Chromatin Remodeling BAZ2B_BRD->Chromatin_Remodeling is required for H3K14Ac Acetylated Histone H3 (H3K14Ac) Binding_Pocket Acetyl-lysine Binding Pocket H3K14Ac->Binding_Pocket binds to BAZ2_ICR This compound BAZ2_ICR->Binding_Pocket competitively binds to BAZ2_ICR->Chromatin_Remodeling inhibits Binding_Pocket->BAZ2B_BRD is part of Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression leads to

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the function of BAZ2B.

Co-Immunoprecipitation (Co-IP) for Interaction Studies

Objective: To identify proteins that interact with BAZ2B within a cellular context.

Methodology:

  • Cell Lysis: Cells expressing endogenous or tagged BAZ2B are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Antibody Incubation: The cell lysate is incubated with an antibody specific to BAZ2B or the tag.

  • Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-BAZ2B complex.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interaction partners (e.g., SMARCA1, SMARCA5) or by mass spectrometry for unbiased identification of novel interactors.

Chromatin Immunoprecipitation (ChIP) for Genomic Localization

Objective: To determine the genomic regions where BAZ2B is bound.

Methodology:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody against BAZ2B to immunoprecipitate BAZ2B-bound chromatin fragments.

  • Washing and Elution: The immunoprecipitated complexes are washed, and the cross-links are reversed to release the DNA.

  • DNA Purification: The DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR to quantify BAZ2B binding at specific loci or by high-throughput sequencing (ChIP-seq) to map BAZ2B binding sites across the entire genome.

In Vitro Binding Assays (e.g., Microscale Thermophoresis - MST)

Objective: To quantify the binding affinity between purified BAZ2B domains and their ligands.

Methodology:

  • Protein and Ligand Preparation: Purified BAZ2B bromodomain and fluorescently labeled histone peptides (e.g., H3K14ac) are prepared.

  • Serial Dilution: A serial dilution of the unlabeled protein is prepared.

  • Incubation: The labeled ligand is mixed with the different concentrations of the protein.

  • MST Measurement: The samples are loaded into capillaries, and the movement of the fluorescent ligand along a temperature gradient is measured. Changes in this movement upon protein binding are used to determine the binding affinity (KD).

Experimental_Workflow Start Investigating BAZ2B Function CoIP Co-Immunoprecipitation Start->CoIP ChIP Chromatin Immunoprecipitation Start->ChIP BindingAssay In Vitro Binding Assay (e.g., MST) Start->BindingAssay InhibitorStudy Inhibitor Studies (using this compound) Start->InhibitorStudy ProteinInteractions Identify Protein Interaction Network CoIP->ProteinInteractions GenomicLocalization Map Genomic Binding Sites ChIP->GenomicLocalization BindingAffinity Quantify Molecular Interactions BindingAssay->BindingAffinity FunctionalRole Elucidate Functional Role of Bromodomain InhibitorStudy->FunctionalRole Conclusion Comprehensive Understanding of BAZ2B Function ProteinInteractions->Conclusion GenomicLocalization->Conclusion BindingAffinity->Conclusion FunctionalRole->Conclusion

Conclusion and Future Directions

BAZ2B is a multifaceted protein with a critical role in chromatin biology. Its function as a regulatory subunit of ISWI chromatin remodeling complexes places it at the nexus of epigenetic regulation and gene expression. The association of BAZ2B dysfunction with neurodevelopmental disorders and its potential involvement in cancer underscore its importance as a subject of further investigation and as a potential therapeutic target. The development of specific chemical probes like this compound provides powerful tools to dissect the precise roles of the BAZ2B bromodomain in health and disease. Future research should focus on elucidating the full range of BAZ2B's interaction partners and genomic targets, understanding the upstream signals that regulate its activity, and exploring the therapeutic potential of targeting BAZ2B in various disease contexts. A deeper understanding of BAZ2B's function will undoubtedly provide novel insights into the complex interplay between chromatin structure and cellular phenotype.

References

The Role of BAZ2-ICR in the Regulation of Non-Coding RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromodomain adjacent to zinc finger (BAZ) family of proteins, particularly BAZ2A and BAZ2B, have emerged as critical regulators of chromatin remodeling and gene expression. Their involvement in the regulation of non-coding RNA (ncRNA) has significant implications for various physiological and pathological processes, including cancer. BAZ2-ICR is a potent and selective chemical probe that dually inhibits the bromodomains of BAZ2A and BAZ2B, providing a powerful tool to investigate their biological functions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the regulation of various classes of non-coding RNAs, including ribosomal RNA (rRNA), long non-coding RNA (lncRNA), and microRNA (miRNA). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the BAZ2 bromodomains.

Introduction to BAZ2A, BAZ2B, and the Chemical Probe this compound

BAZ2A (also known as TIP5) and BAZ2B are large, multidomain proteins that are integral components of distinct chromatin remodeling complexes.[1] The bromodomain is a conserved structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby tethering the complex to specific chromatin regions.[1]

BAZ2A is the large subunit of the Nucleolar Remodeling Complex (NoRC), which also comprises the ATPase SNF2H.[2][3] NoRC plays a crucial role in silencing a subset of ribosomal RNA (rRNA) genes by establishing and maintaining a heterochromatic state at their promoters.[3][4]

BAZ2B is a component of the BRF1 and BRF5 ISWI chromatin remodeling complexes and has been implicated in the regulation of genes transcribed by RNA polymerase II.[5] Recent studies have also linked BAZ2B to the repression of mitochondrial genes and the regulation of hematopoietic progenitor cell reprogramming.[5][6]

This compound is a cell-active, potent, and selective dual inhibitor of the BAZ2A and BAZ2B bromodomains.[2] Its development has provided a critical tool for elucidating the specific functions of these bromodomains in cellular processes.[2]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity and selectivity of this compound have been extensively characterized using various in vitro and cellular assays. The following tables summarize the key quantitative data.

TargetIC50 (nM)Kd (nM)Assay MethodReference
BAZ2A130109AlphaScreen, ITC[7]
BAZ2B180170AlphaScreen, ITC[7]

Table 1: Potency of this compound against BAZ2A and BAZ2B. IC50 values were determined by AlphaScreen, and dissociation constants (Kd) were measured by Isothermal Titration Calorimetry (ITC).

Off-TargetSelectivity over BAZ2A/BAssay MethodReference
CECR210-15 foldThermal Shift Assay, ITC[7]
BRD4>100 foldAlphaScreen[8]
Other Bromodomains (45 tested)>100 foldThermal Shift Assay[8]
Panel of 55 receptors and ion channelsNo significant activityCEREP screen[8]

Table 2: Selectivity profile of this compound. The selectivity was assessed against a broad panel of bromodomains and other common off-targets.

This compound and the Regulation of Ribosomal RNA (rRNA)

The most well-characterized function of BAZ2A is its role in the NoRC-mediated silencing of rRNA genes.[4] The NoRC complex is recruited to a subset of rRNA gene promoters, where it induces a heterochromatic state, thereby repressing their transcription by RNA polymerase I.[4] This process is crucial for regulating ribosome biogenesis in response to cellular needs.[9]

The bromodomain of BAZ2A is essential for this process as it recognizes and binds to acetylated histone tails, which is a critical step for the recruitment and stabilization of the NoRC complex at rDNA loci.[9] Inhibition of the BAZ2A bromodomain by this compound is expected to disrupt the association of NoRC with chromatin, leading to the de-repression of silenced rRNA genes.

Signaling Pathway: NoRC-Mediated rRNA Gene Silencing

The following diagram illustrates the key steps in the NoRC-mediated silencing of rRNA genes and the point of intervention for this compound.

NoRC_Pathway cluster_nucleus Nucleolus cluster_inhibitor Inhibition rDNA rRNA Genes pRNA pRNA (promoter RNA) rDNA->pRNA transcription H3K9me3_H4K20me3 H3K9me3/H4K20me3 rDNA->H3K9me3_H4K20me3 leads to NoRC NoRC Complex (BAZ2A + SNF2H) pRNA->NoRC recruits NoRC->rDNA binds to promoter HDAC1 HDAC1 NoRC->HDAC1 recruits DNMTs DNMT1/3b NoRC->DNMTs recruits HDAC1->rDNA deacetylates histones DNMTs->rDNA methylates DNA Heterochromatin Heterochromatin Formation H3K9me3_H4K20me3->Heterochromatin rRNA_Silencing rRNA Gene Silencing Heterochromatin->rRNA_Silencing BAZ2_ICR This compound BAZ2_ICR->NoRC inhibits BAZ2A bromodomain

Figure 1: NoRC-mediated rRNA gene silencing pathway and inhibition by this compound.

This compound and the Regulation of Long Non-Coding RNAs (lncRNAs)

Recent evidence suggests that BAZ2A's role in gene regulation extends beyond rRNA silencing and involves interactions with lncRNAs.[10][11] The TAM (TIP5/ARBD/MBD) domain of BAZ2A is an RNA-binding domain that can interact with various lncRNAs.[12]

One notable example is the interaction between BAZ2A and the lncRNA Malat1.[10] Strong binding of Malat1 to BAZ2A can impair the formation of BAZ2A nuclear bodies and mediate its association with chromatin at nuclear speckles.[10] This suggests a model where the interplay between BAZ2A and different lncRNAs can influence its subnuclear localization and regulatory functions.

Inhibition of the BAZ2A bromodomain with this compound could potentially alter the chromatin landscape, thereby indirectly affecting the expression of lncRNAs that are regulated by BAZ2A-containing complexes. Further research using RNA-sequencing following this compound treatment is needed to fully elucidate these effects.

This compound and the Regulation of MicroRNAs (miRNAs)

The direct role of BAZ2A and BAZ2B in miRNA biogenesis and regulation is less clear. However, given their function as chromatin remodelers, they can indirectly influence miRNA expression by regulating the transcription of primary miRNA (pri-miRNA) transcripts. By altering the accessibility of miRNA gene promoters to the transcriptional machinery, inhibition of BAZ2A/B with this compound could lead to changes in the cellular miRNA pool. A study has suggested a link between BAZ2A and miR-99a-5p in nasopharyngeal carcinoma cells.[13]

Logical Relationship: Investigating this compound's Effect on miRNA Expression

The following diagram outlines a logical workflow for investigating the impact of this compound on miRNA expression.

miRNA_Workflow start Treat cells with This compound vs. Vehicle rna_extraction Total RNA Extraction start->rna_extraction mirna_seq miRNA Sequencing rna_extraction->mirna_seq data_analysis Differential Expression Analysis mirna_seq->data_analysis validation qRT-PCR Validation of candidate miRNAs data_analysis->validation target_prediction Bioinformatic Target Prediction validation->target_prediction functional_assays Functional Assays (e.g., proliferation, apoptosis) target_prediction->functional_assays end Identify miRNA-mediated functional effects functional_assays->end

Figure 2: Experimental workflow to study the effects of this compound on miRNA expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on non-coding RNA regulation.

AlphaScreen Assay for BAZ2 Bromodomain Inhibition

This protocol is adapted from commercially available kits for measuring the inhibition of BAZ2B binding to an acetylated histone substrate.

Materials:

  • Purified His-tagged BAZ2B bromodomain

  • Biotinylated acetylated histone peptide substrate

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay Buffer

  • 384-well Optiplate

  • AlphaScreen-capable microplate reader

Procedure:

  • Prepare Reagents: Dilute the BAZ2B protein and biotinylated peptide to their final concentrations in the assay buffer. Prepare a serial dilution of this compound.

  • Reaction Setup: In a 384-well plate, add the assay buffer, biotinylated peptide, and the test compound (this compound) or vehicle control.

  • Protein Addition: Add the diluted BAZ2B protein to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Bead Addition: Add the Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature in the dark. Then, add the Streptavidin-coated Donor beads and incubate for another 30 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is to assess the ability of this compound to displace BAZ2A from chromatin in living cells.[7][8]

Materials:

  • U2OS cells (or other suitable cell line)

  • Expression vector for GFP-tagged full-length BAZ2A

  • Transfection reagent

  • Confocal microscope with a high-power laser for photobleaching

  • This compound

  • Suberoylanilide hydroxamic acid (SAHA, optional HDAC inhibitor to increase histone acetylation)

Procedure:

  • Cell Culture and Transfection: Culture U2OS cells on glass-bottom dishes. Transfect the cells with the GFP-BAZ2A expression vector.

  • Compound Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 1 µM) or vehicle control for a defined period. SAHA can be added to enhance the assay window.

  • Image Acquisition Setup: Mount the dish on the confocal microscope. Select a cell expressing GFP-BAZ2A with clear nuclear localization.

  • Pre-bleach Imaging: Acquire a few images of the selected region of interest (ROI) within the nucleus at low laser power.

  • Photobleaching: Bleach the ROI with a high-intensity laser pulse.

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached area.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the data to account for photobleaching during image acquisition. Calculate the mobile fraction and the half-time of recovery (t½). A faster recovery indicates displacement of GFP-BAZ2A from chromatin by this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of BAZ2A or BAZ2B.

Materials:

  • Cells of interest

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Sonicator

  • Antibody specific for BAZ2A or BAZ2B

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against BAZ2A or BAZ2B overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, representing the binding sites of the protein of interest.

Experimental Workflow for this compound Development and Validation

The following diagram illustrates the logical workflow from the initial screening to the cellular validation of this compound.

BAZ2ICR_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation start High-Throughput Screening (e.g., Virtual Screen) hit_id Hit Identification (Weak BAZ2A/B Inhibitor) start->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt baz2_icr This compound lead_opt->baz2_icr alphascreen AlphaScreen Assay (IC50 determination) baz2_icr->alphascreen itc Isothermal Titration Calorimetry (Kd determination) baz2_icr->itc selectivity Selectivity Profiling (Thermal Shift, CEREP) baz2_icr->selectivity frap FRAP Assay (Target Engagement) baz2_icr->frap rnaseq RNA-seq/miRNA-seq (Functional Effects) frap->rnaseq chipseq ChIP-seq (Genomic Localization) frap->chipseq

Figure 3: Logical workflow for the development and validation of this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for dissecting the roles of BAZ2A and BAZ2B in chromatin biology and non-coding RNA regulation. The established link between BAZ2A and rRNA silencing provides a clear mechanism that can be further explored using this inhibitor. The emerging roles of BAZ2A and BAZ2B in the regulation of lncRNAs and potentially miRNAs open up new avenues of research.

Future studies should focus on utilizing this compound in combination with genome-wide approaches such as RNA-seq and ChIP-seq to comprehensively map the non-coding RNA landscape regulated by BAZ2A and BAZ2B. Understanding these regulatory networks will be crucial for elucidating the involvement of BAZ2 proteins in diseases like cancer and for the development of novel therapeutic strategies targeting these epigenetic readers. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on these exciting investigations.

References

The Discovery and Development of BAZ2-ICR: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, development, and characterization of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. The information presented herein is intended to serve as a detailed resource for researchers in epigenetics, chromatin biology, and drug discovery.

Introduction to BAZ2A and BAZ2B Bromodomains

Bromodomain and extra-terminal domain (BET) proteins have been the primary focus of bromodomain inhibitor development. However, numerous other bromodomain-containing proteins play critical roles in gene regulation and are implicated in various diseases. Among these are the BAZ2A and BAZ2B proteins, which are components of distinct chromatin remodeling complexes.[1]

BAZ2A (also known as TIP5) is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes and the formation of heterochromatin.[2][3] BAZ2B's functions are less characterized but it is known to be part of the BAZ2B-containing remodeling factor (BRF) and has been linked to the regulation of nucleosome mobilization.[1][4] Given their roles in fundamental cellular processes, the BAZ2 bromodomains have emerged as compelling, albeit challenging, targets for therapeutic intervention. The shallow and open nature of their acetyl-lysine binding pockets has historically made them difficult to drug.

The Discovery of this compound: From a Weak Hit to a Potent Probe

The development of this compound was accomplished through a structure-guided design and optimization of a weakly potent initial compound. The starting point was a compound identified from a virtual screening campaign, which exhibited micromolar affinity for BAZ2A and BAZ2B. Through iterative cycles of chemical synthesis and biological evaluation, guided by X-ray crystallography, a series of analogues were developed with improved potency and selectivity.

A key feature of the optimized inhibitor, this compound (compound 13 in the original publication), is an intramolecular aromatic stacking interaction that enables efficient occupation of the shallow bromodomain pocket. The replacement of a triazole ring in an intermediate compound with a pyrazole (B372694) led to a significant 5-fold increase in activity, ultimately resulting in a 200-fold improvement in potency compared to the initial hit.

The logical workflow of the discovery and optimization process is depicted below.

discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase vs Virtual Screening hit Initial Weak Hit (Compound 1) IC50 (BAZ2A) = 51 µM IC50 (BAZ2B) = 26 µM vs->hit Identified sgdd Structure-Guided Drug Design hit->sgdd Entered Optimization synthesis Chemical Synthesis of Analogues sgdd->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar sar->sgdd Iterative Cycles probe Potent Probe (this compound) IC50 (BAZ2A) = 130 nM IC50 (BAZ2B) = 180 nM sar->probe Optimized

Figure 1. The discovery and optimization workflow of this compound.

Quantitative Biological Data

This compound has been extensively characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
TargetAssay TypeMetricValue (nM)Reference
BAZ2AAlphaScreenIC50130
BAZ2BAlphaScreenIC50180
BAZ2AIsothermal Titration Calorimetry (ITC)Kd109
BAZ2BIsothermal Titration Calorimetry (ITC)Kd170
Table 2: Selectivity Profile of this compound
Off-TargetAssay TypeMetricValue (µM)Selectivity Fold (vs. BAZ2A Kd)Reference
CECR2Isothermal Titration Calorimetry (ITC)Kd1.55~15-fold
BRD4AlphaScreenIC50>50>100-fold
Other Bromodomains (panel of 47)Thermal Shift Assay-->100-fold
Receptors and Ion Channels (panel of 55)Radioligand Binding Assays% Inhibition @ 10 µMNo significant activity-
Table 3: Cellular Activity of this compound
AssayCell LineMetricConcentrationResultReference
Fluorescence Recovery After Photobleaching (FRAP)U2OS (Human Osteosarcoma)Recovery Time1 µMReduced recovery time, similar to dominant negative mutant
Table 4: Pharmacokinetic Properties of this compound in Mice
ParameterValueRoute of AdministrationReference
Solubility (D2O)25 mM-
LogD1.05-
Bioavailability (F)70%Oral (PO)
ClearanceModerate (~50% of mouse liver blood flow)Intravenous (IV)

BAZ2A Signaling Pathway and Mechanism of Action of this compound

BAZ2A is a key component of the NoRC complex, which also includes the ATPase SNF2h. NoRC is recruited to ribosomal DNA (rDNA) where it facilitates heterochromatin formation and subsequent transcriptional silencing of non-coding RNAs. The bromodomain of BAZ2A is thought to recognize acetylated histones, thereby tethering the complex to specific chromatin regions.

This compound acts as a competitive antagonist of the BAZ2A and BAZ2B bromodomains. By occupying the acetyl-lysine binding pocket, this compound prevents the recognition of acetylated histones, leading to the displacement of BAZ2-containing complexes from chromatin. This disruption of chromatin binding can modulate gene expression. Recent studies have shown that inhibition of BAZ2 proteins can accelerate tissue regeneration by increasing the expression of ribosomal and cell cycle mRNAs.

signaling_pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_complex NoRC Complex cluster_action Mechanism of Action Histone Acetylated Histone Tail Remodeling Chromatin Remodeling & Transcriptional Repression Histone->Remodeling Leads to BAZ2A BAZ2A Bromodomain BAZ2A->Histone Binds to SNF2h SNF2h (ATPase) BAZ2A->SNF2h associates with Baz2_icr This compound Baz2_icr->BAZ2A Inhibits

Figure 2. BAZ2A signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between this compound and the BAZ2 bromodomains.

Methodology:

  • Protein Preparation: Recombinant BAZ2A and BAZ2B bromodomain proteins are expressed and purified. The final buffer for the protein solution is typically a phosphate (B84403) or HEPES buffer at physiological pH.

  • Ligand Preparation: this compound is dissolved in the same buffer as the protein to avoid heat of dilution effects.

  • ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of this compound into the protein solution are performed. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to assess the inhibitory activity (IC50) of this compound in a high-throughput format.

Methodology:

  • Reagents: Biotinylated histone peptides (e.g., H4K16ac), His-tagged BAZ2 bromodomain protein, Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads are used.

  • Assay Principle: In the absence of an inhibitor, the binding of the His-tagged bromodomain to the biotinylated histone peptide brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

  • Inhibition: this compound competes with the histone peptide for binding to the bromodomain, thus preventing the proximity of the beads and reducing the AlphaScreen signal.

  • Procedure: The assay components are incubated with varying concentrations of this compound in a microplate. After incubation, the plate is read in an AlphaScreen-capable reader.

  • Data Analysis: The IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.

alphascreen_workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (anti-His Ab) Donor->Acceptor Proximity Signal Biotin_H4 Biotinylated Histone Peptide Donor->Biotin_H4 Binds Light_Out Emission (520-620 nm) Acceptor->Light_Out His_BAZ2 His-tagged BAZ2 Biotin_H4->His_BAZ2 Binds His_BAZ2->Acceptor Binds Light_In Excitation (680 nm) Light_In->Donor Donor_i Donor Bead (Streptavidin) Biotin_H4_i Biotinylated Histone Peptide Donor_i->Biotin_H4_i Binds Acceptor_i Acceptor Bead (anti-His Ab) No_Signal No Signal Acceptor_i->No_Signal His_BAZ2_i His-tagged BAZ2 Biotin_H4_i->His_BAZ2_i Binding Blocked His_BAZ2_i->Acceptor_i Binds Baz2_icr_i This compound Baz2_icr_i->His_BAZ2_i Inhibits Binding

Figure 3. Workflow of the AlphaScreen assay for this compound.
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility and assess the target engagement of this compound in a cellular context.

Methodology:

  • Cell Transfection: Human osteosarcoma (U2OS) cells are transfected with a construct expressing full-length BAZ2A fused to Green Fluorescent Protein (GFP-BAZ2A).

  • Compound Treatment: The transfected cells are treated with this compound (e.g., at 1 µM) or a vehicle control.

  • Photobleaching: A high-intensity laser is used to photobleach the GFP signal in a defined region of interest (ROI) within the nucleus.

  • Image Acquisition: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BAZ2A molecules move into it.

  • Data Analysis: The rate of fluorescence recovery is measured and compared between treated and untreated cells. A faster recovery rate in the presence of this compound indicates that the inhibitor has displaced GFP-BAZ2A from less mobile chromatin-bound states, increasing the pool of freely diffusing protein.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the BAZ2A and BAZ2B bromodomains. Its development through a rigorous structure-guided approach has provided a valuable tool for elucidating the biological functions of these epigenetic readers. With demonstrated cellular activity and favorable pharmacokinetic properties, this compound is suitable for both in vitro and in vivo studies to further explore the therapeutic potential of targeting BAZ2 bromodomains in various diseases, including cancer and regenerative medicine.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Baz2-icr, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, in various cellular assays. This document includes recommended concentrations, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a chemical probe that acts as an antagonist to the BAZ2A and BAZ2B proteins, which are key components of chromatin remodeling complexes.[1] These proteins play a crucial role in regulating gene expression through their interaction with acetylated histones. Dysregulation of BAZ2A and BAZ2B has been implicated in various diseases, including cancer.[2][3] this compound provides a valuable tool for studying the cellular functions of these bromodomains and for exploring their therapeutic potential.

Quantitative Data Summary

The following table summarizes the key in vitro and in-cell quantitative data for this compound, providing a quick reference for its potency and recommended cellular concentration.

ParameterTargetValueAssay TypeReference
IC₅₀ BAZ2A130 nMAlphaScreen[1][4]
BAZ2B180 nMAlphaScreen
Kd BAZ2A109 nMIsothermal Titration Calorimetry (ITC)
BAZ2B170 nMIsothermal Titration Calorimetry (ITC)
Recommended Cellular Concentration BAZ2A/B500 nM - 1 µMGeneral Cellular Use
Effective Cellular Concentration BAZ2A1 µMFluorescence Recovery After Photobleaching (FRAP)

Signaling Pathway and Mechanism of Action

BAZ2A and BAZ2B are regulatory subunits of the Imitation Switch (ISWI) family of chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering chromatin accessibility and influencing gene expression. The bromodomain of BAZ2A/B specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, tethering the remodeling complex to specific genomic regions. This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BAZ2A/B bromodomain and preventing its engagement with chromatin. This leads to the displacement of the BAZ2A/B-containing remodeling complexes from their target sites, subsequently affecting the expression of downstream genes.

BAZ2_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_complex BAZ2A/B-containing Remodeling Complex Histone Histone Tail (with Acetylated Lysine) BAZ2 BAZ2A/B Bromodomain Histone->BAZ2 recognizes DNA DNA Gene_Expression Target Gene Expression DNA->Gene_Expression regulates Remodeler ISWI ATPase Subunit BAZ2->Remodeler recruits Remodeler->DNA remodels Baz2_icr This compound Baz2_icr->BAZ2 inhibits caption BAZ2A/B Signaling Pathway and this compound Inhibition

Caption: BAZ2A/B signaling pathway and this compound inhibition.

Experimental Protocols

Here are detailed protocols for key cellular assays, adapted for the use of this compound.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This assay is used to assess the mobility of fluorescently-tagged proteins in living cells and can demonstrate target engagement of an inhibitor. Treatment with this compound is expected to increase the mobility of GFP-BAZ2A by preventing its binding to chromatin.

FRAP_Workflow start Seed U2OS cells on glass-bottom dishes transfect Transfect cells with GFP-BAZ2A plasmid start->transfect treat Treat cells with 1 µM this compound or vehicle control transfect->treat image_pre Acquire pre-bleach fluorescence images treat->image_pre bleach Photobleach a region of interest (ROI) in the nucleus with a high-intensity laser image_pre->bleach image_post Acquire a time-series of post-bleach images bleach->image_post analyze Measure fluorescence recovery in the ROI over time image_post->analyze end Determine protein mobility analyze->end caption FRAP Experimental Workflow

Caption: FRAP Experimental Workflow.

Materials:

  • U2OS cells

  • GFP-BAZ2A expression plasmid

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Confocal microscope with FRAP capabilities

Protocol:

  • Cell Seeding: Seed U2OS cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Transfection: Transfect the cells with a GFP-BAZ2A expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

  • Inhibitor Treatment: On the day of the experiment, treat the cells with 1 µM this compound or a vehicle control (DMSO) for 1-4 hours.

  • Image Acquisition:

    • Place the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Identify a cell expressing GFP-BAZ2A and acquire several pre-bleach images of the nucleus.

    • Select a region of interest (ROI) within the nucleus and photobleach the area using a high-intensity laser.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and the background over time.

    • Normalize the fluorescence recovery data and calculate the mobile fraction and the half-time of recovery. An increase in the mobile fraction and a decrease in the half-time of recovery upon this compound treatment indicate successful target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where a protein of interest is bound. Using a specific antibody against BAZ2A or BAZ2B, this protocol can be used to determine if treatment with this compound reduces the association of these proteins with their target genes.

Protocol:

  • Cell Treatment and Cross-linking:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 500 nM - 1 µM) or vehicle control for a specified time (e.g., 4-24 hours).

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash the cells with ice-cold PBS and harvest them.

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend them in a lysis buffer.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody specific for BAZ2A or BAZ2B, or a negative control IgG, overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-links and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers for known BAZ2A/B target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis. A decrease in the enrichment of target gene DNA in the this compound treated samples compared to the control indicates that the inhibitor has displaced BAZ2A/B from its binding sites.

Western Blotting

Western blotting can be used to assess the downstream consequences of this compound treatment, such as changes in the expression levels of proteins whose genes are regulated by BAZ2A/B.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It can be used to determine if inhibiting BAZ2A/B with this compound has a cytotoxic or cytostatic effect on a particular cell line.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.

  • Inhibitor Treatment:

    • After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., from 0.01 to 10 µM) and a vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the results to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Conclusion

This compound is a valuable tool for investigating the cellular roles of the BAZ2A and BAZ2B bromodomains. The recommended concentration for cellular assays is in the range of 500 nM to 1 µM. The protocols provided herein offer a starting point for researchers to design and execute experiments to probe the effects of this compound on target engagement, chromatin binding, downstream gene and protein expression, and overall cell health. Appropriate controls and optimization of conditions for specific cell lines and experimental setups are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Baz2-icr in Fluorescence Recovery After Photobleaching (FRAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A), also known as TIP5, is a key component of the Nucleolar Remodeling Complex (NoRC). This complex plays a crucial role in chromatin remodeling and transcriptional repression, particularly in the silencing of ribosomal RNA genes.[1][2] The NoRC, which includes the ATPase SNF2H, establishes and maintains heterochromatin by recruiting DNA methyltransferases and histone deacetylases.[1] Dysregulation of BAZ2A has been implicated in various diseases, including cancer, making it an important target for therapeutic development.

BAZ2-ICR is a potent and selective chemical probe that inhibits the bromodomains of both BAZ2A and BAZ2B.[3][4][5] This cell-permeable compound is a valuable tool for studying the cellular functions of BAZ2A and BAZ2B. One of the key assays to confirm the cellular engagement of this compound with its target is the Fluorescence Recovery After Photobleaching (FRAP) assay. In this assay, the displacement of GFP-tagged BAZ2A from chromatin by this compound leads to an increase in its mobility, which can be quantified by a faster fluorescence recovery rate.[4]

These application notes provide a detailed protocol for utilizing this compound in a FRAP assay to measure its effect on BAZ2A dynamics in live cells.

Signaling Pathway of BAZ2A in Chromatin Remodeling

BAZ2A is an integral part of the NoRC complex, which is fundamental in the epigenetic regulation of gene expression. The primary function of NoRC is to facilitate the silencing of ribosomal DNA (rDNA). This process is initiated by the binding of BAZ2A to specific RNA molecules transcribed from the rDNA promoter. Upon recruitment to the rDNA locus, the NoRC complex, through its SNF2H subunit, utilizes ATP to remodel nucleosomes. This remodeling creates a chromatin environment that is conducive to the recruitment of other repressive machinery, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). The subsequent deacetylation of histones and methylation of DNA leads to the formation of heterochromatin, a condensed and transcriptionally silent state. The bromodomain of BAZ2A is critical for its association with acetylated histones, and inhibition of this interaction by molecules like this compound can disrupt its function in chromatin binding and gene silencing.

References

Application Notes and Protocols for In vivo Administration of Baz2-icr in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of Baz2-icr, a selective inhibitor of the BAZ2A and BAZ2B bromodomains, in various mouse models. The information is compiled from pharmacokinetic studies and preclinical research in models of tissue regeneration and inflammation.

Introduction to this compound

This compound is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are involved in chromatin remodeling and gene regulation.[1][2] Elevated expression of BAZ2A has been observed in prostate cancer, making it a potential therapeutic target.[3][4] this compound has demonstrated good cell permeability and is suitable for in vivo studies.[1][3]

Pharmacokinetic and Physicochemical Properties

This compound exhibits favorable pharmacokinetic properties in mice, supporting its use in in vivo experiments via both oral and intravenous routes.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Dose5 mg/kg (IV and Oral)[3][4][5][6]
Bioavailability (F)70%[1][3][5][6]
ClearanceModerate (~50% of mouse liver blood flow)[1][3][5][6]
Maximum Tolerated Dose (MTD)Not Determined[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Solubility25 mM in D₂O[1][5]
Soluble to 100 mM in DMSO
Soluble to 100 mM in ethanol
Log D1.05[1][5]

In vivo Administration Protocols

While a specific protocol for the administration of this compound in a cancer mouse model has not been detailed in the reviewed literature, the following protocols are based on studies in other disease models and general practices for similar compounds. It is crucial to perform a dose-finding study to determine the optimal and maximum tolerated dose for your specific mouse model and experimental endpoint.

General Formulation Guideline

A suggested vehicle for in vivo administration of a related BAZ2 inhibitor, GSK2801, involved dissolving the compound in DMSO and then diluting it with a solution of 0.5% sodium carboxymethyl cellulose (B213188). A similar approach can be considered for this compound.

Protocol for Vehicle Preparation:

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • For administration, dilute the stock solution in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC) in water or saline.

  • The final concentration of DMSO in the administered solution should be kept low (typically ≤10%) to avoid toxicity.

Administration Routes

This compound has been successfully administered in mice via intravenous injection, oral gavage, and intraperitoneal injection (based on protocols for similar compounds).

3.2.1. Intraperitoneal (IP) Injection (Recommended starting point for efficacy studies)

This protocol is adapted from a study using the BAZ2 inhibitor GSK2801 in a liver regeneration model.

  • Mouse Model: C57BL/6 mice

  • Dosage: A starting dose of 30 mg/kg body weight, administered daily.

  • Formulation:

    • Dissolve this compound in DMSO to make a stock solution.

    • Dilute the stock solution in sterile saline or PBS to the final desired concentration for injection. Ensure the final DMSO concentration is below 10%.

  • Procedure:

    • Weigh the mouse to calculate the exact volume of the drug solution to be injected.

    • Restrain the mouse appropriately.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution slowly.

    • Monitor the mouse for any adverse reactions post-injection.

3.2.2. Oral Gavage (PO)

  • Mouse Model: General use.

  • Dosage: A starting point of 5 mg/kg has been used in pharmacokinetic studies.[3][4][5][6] Dose escalation studies are recommended.

  • Formulation:

    • Prepare the this compound solution as described in the general formulation guideline. The volume for oral gavage should typically not exceed 10 ml/kg.

  • Procedure:

    • Weigh the mouse to determine the correct volume of the solution.

    • Use a proper-sized, blunt-tipped gavage needle.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Administer the solution slowly to prevent aspiration.

    • Observe the mouse for any signs of distress.

3.2.3. Intravenous (IV) Injection

  • Mouse Model: General use for pharmacokinetic studies.

  • Dosage: 5 mg/kg has been used in pharmacokinetic studies.[3][4][5][6]

  • Formulation:

    • Dissolve this compound in a sterile, IV-compatible vehicle. The final formulation should be filtered through a 0.22 µm filter before injection.

  • Procedure:

    • Warm the mouse to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Inject the solution slowly into a lateral tail vein.

    • Monitor for any immediate adverse effects.

Experimental Models and Reported Effects

Table 3: Summary of In vivo and In vitro Model Systems for this compound

Model SystemKey FindingsReference
In vivo: Mouse Model of Liver Regeneration A structurally dissimilar BAZ2 inhibitor (GSK2801) protected against CCl₄ induced damage and increased proliferation.
In vivo: Mouse Model of Colitis This compound was shown to reduce intestinal inflammation.
In vitro: Prostate Cancer Organoids Pharmacological inactivation of BAZ2A-BRD with this compound impairs Pten-loss oncogenic transformation of prostate organoids.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.

BAZ2_Inhibition_Pathway cluster_0 BAZ2A/B Activity cluster_1 This compound Intervention BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC component of BAZ2B BAZ2B Chromatin Chromatin BAZ2B->Chromatin remodels NoRC->Chromatin binds to Gene_Silencing Gene Silencing (e.g., rRNA genes) Chromatin->Gene_Silencing leads to Baz2_icr This compound Inhibition Inhibition Baz2_icr->Inhibition Inhibition->BAZ2A Inhibition->BAZ2B Gene_Expression Altered Gene Expression Inhibition->Gene_Expression results in

Caption: Mechanism of BAZ2A/B inhibition by this compound.

InVivo_Workflow cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Analysis A Select Mouse Model (e.g., Xenograft, GEMM) B Determine Dosage & Schedule (Start with 5-30 mg/kg) A->B C Prepare this compound Formulation B->C D Administer this compound (IP, PO, or IV) C->D E Monitor Animal Health & Tumor Growth D->E F Collect Tissues (Tumor, Blood, Organs) E->F G Analyze Endpoints (e.g., Tumor Volume, Biomarkers) F->G

Caption: General workflow for in vivo studies with this compound.

Important Considerations

  • Toxicity: The maximum tolerated dose (MTD) of this compound has not been formally established. It is essential to conduct a tolerability study in your specific mouse strain before initiating large-scale efficacy experiments. Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, and ruffled fur.

  • Dose-Response: The optimal therapeutic dose may vary depending on the tumor model and the desired biological effect. A dose-response study is recommended to identify the most effective and well-tolerated dose.

  • Control Groups: Always include appropriate control groups in your experiments, including a vehicle-treated group, to ensure that the observed effects are specific to this compound.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

These application notes are intended to serve as a guide for researchers. The provided protocols may require optimization for specific experimental needs.

References

Assessing the Cellular Activity of BAZ2-ICR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: BAZ2-ICR is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, epigenetic reader proteins implicated in chromatin remodeling and transcriptional regulation. Elevated levels of BAZ2A are notably observed in prostate cancer, making it a compelling target for therapeutic development.[1] Assessing the cellular activity of this compound is crucial for understanding its biological effects and for advancing drug discovery efforts. This document provides detailed application notes and protocols for key cellular assays to measure the engagement and functional consequences of this compound in a cellular context.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potency data for this compound, providing a reference for expected activity.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssayValueReference
BAZ2AIsothermal Titration Calorimetry (ITC)Kd = 109 nM[1][2]
BAZ2BIsothermal Titration Calorimetry (ITC)Kd = 170 nM[1][2]
BAZ2AAlphaScreenIC50 = 130 nM
BAZ2BAlphaScreenIC50 = 180 nM

Table 2: Cellular Target Engagement of this compound

AssayCell LineConcentration for EffectObservationReference
Fluorescence Recovery After Photobleaching (FRAP)U2OS1 µMAccelerated FRAP recovery of GFP-BAZ2A

Table 3: Selectivity Profile of this compound

Off-TargetAssaySelectivity vs. BAZ2A/BReference
CECR2Thermal Shift Assay / ITC~15-fold
BRD4FRAP AssayNo displacement of BRD4 from chromatin
Panel of 47 BromodomainsThermal Shift Assay>100-fold for most
Panel of 55 Receptors/Ion ChannelsCEREP ScreenNo significant activity at 10 µM

Signaling Pathway

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which plays a critical role in the transcriptional silencing of ribosomal RNA genes (rDNA). BAZ2A, through its bromodomain, is thought to recognize acetylated histones, contributing to the recruitment of the NoRC complex to chromatin. The complex then utilizes the ATPase activity of its SNF2H subunit to remodel nucleosomes. This remodeling facilitates the recruitment of other factors, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), leading to the establishment of a heterochromatic state and subsequent gene silencing.

BAZ2A_Signaling_Pathway cluster_chromatin Chromatin cluster_norc NoRC Complex Histone Acetylated Histones BAZ2A BAZ2A Histone->BAZ2A recognizes rDNA rDNA HDAC HDACs rDNA->HDAC recruits DNMT DNMTs rDNA->DNMT recruits SNF2H SNF2H (ATPase) BAZ2A->SNF2H recruits SNF2H->rDNA remodels Silencing Transcriptional Silencing HDAC->Silencing DNMT->Silencing BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits

BAZ2A in the NoRC complex and its inhibition by this compound.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol details how to assess the ability of this compound to displace BAZ2A from chromatin in living cells. The principle of this assay is that a fluorescently-tagged protein mobile within the nucleus will recover its fluorescence in a photobleached area more quickly if it is not bound to less mobile structures like chromatin. By inhibiting the interaction of BAZ2A with acetylated histones, this compound is expected to increase the mobile fraction of BAZ2A, leading to a faster fluorescence recovery.

Workflow:

Workflow for the FRAP assay.

Materials:

  • U2OS cells (or other suitable human cell line)

  • Expression vector for full-length human BAZ2A fused to Green Fluorescent Protein (GFP-BAZ2A)

  • Expression vector for a bromodomain-mutant GFP-BAZ2A (e.g., N1873F) as a negative control

  • Transfection reagent

  • This compound

  • Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor

  • Confocal microscope equipped for FRAP

Protocol:

  • Cell Seeding and Transfection:

    • One day prior to transfection, seed U2OS cells onto glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with either the wild-type GFP-BAZ2A or the mutant GFP-BAZ2A construct using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, treat the cells.

    • To enhance the assay window, pre-treat cells with an HDAC inhibitor like SAHA (e.g., 2.5 µM) for 4-6 hours. This increases global histone acetylation and the binding of BAZ2A to chromatin.

    • Add this compound at the desired concentration (e.g., 1 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for at least 1 hour.

  • Microscopy and FRAP:

    • Mount the live-cell dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).

    • Identify transfected cells expressing moderate levels of the GFP-fusion protein.

    • Pre-bleach Imaging: Acquire a few images at a low laser power to establish the initial fluorescence intensity.

    • Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.

    • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region in the same nucleus, and a background region outside the cell for each time point.

    • Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity over time to generate recovery curves.

    • Calculate the half-maximal recovery time (t1/2) and the mobile fraction for each condition. A faster t1/2 for this compound-treated cells compared to the vehicle control indicates target engagement. The recovery curve of this compound-treated wild-type BAZ2A should resemble that of the bromodomain-mutant BAZ2A.

Complementary Cellular Assays

While FRAP provides a direct measure of target engagement at the chromatin level, downstream functional assays can offer insights into the biological consequences of this compound activity.

a) Gene Expression Analysis by qRT-PCR:

BAZ2A has been shown to repress the expression of specific genes. Inhibition of BAZ2A with this compound may therefore lead to the de-repression and increased expression of these target genes.

  • Treat cells with this compound or vehicle control for a suitable duration (e.g., 24-48 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for known BAZ2A target genes.

  • Analyze the relative gene expression levels, normalizing to a housekeeping gene. An increase in the expression of target genes in this compound-treated cells would indicate functional activity.

b) Cell Proliferation/Viability Assays:

Given the link between BAZ2A and cancer, assessing the impact of this compound on cell growth is a relevant functional readout.

  • Seed cells in a multi-well plate.

  • Treat with a dose-range of this compound.

  • After a defined period (e.g., 72 hours), assess cell viability or proliferation using a suitable assay (e.g., CellTiter-Glo®, MTT, or direct cell counting).

  • Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

These detailed protocols and application notes provide a robust framework for researchers to effectively assess the cellular activity of this compound, facilitating further investigation into the biological roles of BAZ2A and BAZ2B and the therapeutic potential of their inhibition.

References

Application Notes and Protocols for Using Baz2-icr in Chromatin Immunoprecipitation (ChIP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baz2-icr is a potent and selective chemical probe that targets the bromodomains of BAZ2A and BAZ2B, which are key components of chromatin remodeling complexes.[1][2] These proteins play crucial roles in the regulation of gene expression, particularly in processes such as ribosomal RNA (rRNA) gene silencing and the maintenance of heterochromatin.[2][3] BAZ2A, as part of the Nucleolar Remodeling Complex (NoRC), is instrumental in recruiting histone deacetylases and DNA methyltransferases to specific genomic loci, leading to transcriptional repression.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins. When coupled with the use of a specific inhibitor like this compound, ChIP can be employed to study the dynamics of BAZ2A/B association with chromatin and to identify the genes and pathways regulated by their bromodomain activity. This document provides detailed protocols for utilizing this compound in ChIP experiments, enabling researchers to probe the functional role of BAZ2A and BAZ2B in their biological systems of interest.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and selectivity. This information is critical for designing and interpreting ChIP experiments.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetDissociation Constant (Kd)IC50Assay Method
BAZ2A109 nM130 nMIsothermal Titration Calorimetry (ITC), AlphaScreen
BAZ2B170 nM180 nMIsothermal Titration Calorimetry (ITC), AlphaScreen

Table 2: Selectivity Profile of this compound

Off-TargetDissociation Constant (Kd)Selectivity over BAZ2ASelectivity over BAZ2BAssay Method
CECR21.55 µM~14-fold~9-foldIsothermal Titration Calorimetry (ITC)
BRD4>50 µM>450-fold>290-foldAlphaScreen
Other Bromodomains>100-fold selectivityThermal Shift Assay

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a ChIP experiment to assess the effect of this compound on the chromatin occupancy of BAZ2A/B.

Protocol 1: Cell Treatment and Crosslinking
  • Cell Culture: Plate cells at a density that will result in 80-90% confluency at the time of harvesting.

  • This compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). A typical concentration range for cellular assays is 0.5 - 1 µM. The treatment duration should be optimized based on the experimental question (e.g., 4-24 hours).

  • Crosslinking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching: Stop the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation at 1,500 x g for 5 minutes at 4°C. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., Farnham Lysis Buffer: 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40) supplemented with protease inhibitors. Incubate on ice for 10 minutes.

  • Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 base pairs. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and sonicator.

  • Clarification: Centrifuge the sonicated lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.

  • Input Control: Take a small aliquot (e.g., 1-2%) of the supernatant to serve as the input control. Store at -20°C until the reverse crosslinking step.

  • Immunoprecipitation:

    • Dilute the remaining chromatin with ChIP dilution buffer.

    • Add a specific antibody against BAZ2A or BAZ2B. As a negative control, use a non-specific IgG from the same species as the primary antibody.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound chromatin. This typically includes washes with low-salt buffer, high-salt buffer, LiCl buffer, and TE buffer.

  • Elution and Reverse Crosslinking:

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

    • Reverse the crosslinks by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours or overnight. Also, process the input control in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Mandatory Visualizations

Diagram 1: BAZ2A-mediated Transcriptional Silencing Pathway

BAZ2A_Signaling_Pathway cluster_nucleus Nucleus BAZ2A BAZ2A (in NoRC) rDNA rRNA Genes BAZ2A->rDNA binds to promoter HDAC1 HDAC1 BAZ2A->HDAC1 recruits DNMTs DNMTs BAZ2A->DNMTs recruits SNF2h SNF2h (in NoRC) SNF2h->BAZ2A forms complex Histones Histones HDAC1->Histones deacetylates DNA DNA DNMTs->DNA methylates Repression Transcriptional Repression Histones->Repression DNA->Repression

Caption: BAZ2A, as part of the NoRC complex, mediates transcriptional repression of rRNA genes.

Diagram 2: Experimental Workflow for ChIP using this compound

ChIP_Workflow start Start: Cultured Cells treatment Treat with this compound or Vehicle (Control) start->treatment crosslink Crosslink with Formaldehyde treatment->crosslink lysis Cell Lysis & Chromatin Shearing crosslink->lysis ip Immunoprecipitation (BAZ2A/B Antibody or IgG) lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute & Reverse Crosslinks wash->elute purify Purify DNA elute->purify analysis Analyze DNA (qPCR or Sequencing) purify->analysis

Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation experiment.

Diagram 3: Logical Relationship of this compound Action

Baz2_icr_Action Baz2_icr This compound BAZ2_BD BAZ2A/B Bromodomain Baz2_icr->BAZ2_BD inhibits Chromatin_Binding BAZ2A/B Chromatin Binding Baz2_icr->Chromatin_Binding prevents Acetylated_Histones Acetylated Histones BAZ2_BD->Acetylated_Histones recognizes Acetylated_Histones->Chromatin_Binding facilitates Gene_Silencing Target Gene Silencing Chromatin_Binding->Gene_Silencing leads to

Caption: this compound inhibits the interaction of BAZ2A/B with acetylated histones.

References

Solubility and preparation of Baz2-icr stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baz2-icr is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, epigenetic reader proteins implicated in chromatin remodeling and the regulation of non-coding RNAs.[1][2][3] As members of the nucleolar remodeling complex (NoRC), BAZ2A and BAZ2B play crucial roles in cellular processes, and their elevated expression has been observed in prostate cancer.[4] This document provides detailed application notes on the solubility and preparation of this compound stock solutions, along with protocols for its use in in vitro and in cellulo experiments, to facilitate further research into the function of BAZ2 bromodomains.

Physicochemical and Pharmacokinetic Properties of this compound

This compound is a cell-permeable small molecule inhibitor with excellent physicochemical properties and in vivo stability, making it a valuable tool for both in vitro and in vivo studies.[5]

PropertyValueReference
Molecular Weight 357.41 g/mol
Chemical Formula C20H19N7
logD 1.05
Bioavailability (Mouse) 70%

Solubility of this compound

This compound exhibits high solubility in a variety of common laboratory solvents.

SolventMaximum ConcentrationNotesReference
Deuterated Water (D2O) 25 mM
Dimethyl Sulfoxide (DMSO) 100 mMClear solution. May require ultrasonic and warming to achieve 10 mg/mL (27.98 mM).
Ethanol 100 mM
Dimethylformamide (DMF) 55.96 mM (20 mg/mL)Requires ultrasonic and warming.

Biological Activity

This compound is a selective inhibitor of the BAZ2A and BAZ2B bromodomains.

TargetIC50KdAssay TypeReference
BAZ2A 130 nM109 nMAlphaScreen, Isothermal Titration Calorimetry (ITC)
BAZ2B 180 nM170 nMAlphaScreen, Isothermal Titration Calorimetry (ITC)

Selectivity: this compound demonstrates good selectivity, with a 15-fold selectivity for BAZ2A/B over CECR2 and over 100-fold selectivity against a broad panel of other bromodomains.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 357.41 g/mol * (1000 mg / 1 g) = 3.5741 mg

  • Weigh this compound:

    • Carefully weigh out approximately 3.57 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If necessary, use an ultrasonic bath to aid dissolution. Gentle warming may also be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

In Cellulo Target Engagement Assay using Fluorescence Recovery After Photobleaching (FRAP)

This protocol provides a general workflow for assessing the ability of this compound to engage its target, BAZ2A, within living cells. This method has been successfully used to demonstrate that this compound can displace BAZ2 bromodomains from chromatin.

Materials:

  • Human osteosarcoma cells (U2OS)

  • GFP-tagged BAZ2A full-length protein expression vector

  • Cell culture medium and reagents

  • Transfection reagent

  • Confocal microscope with FRAP capabilities

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Culture and Transfection:

    • Culture U2OS cells in appropriate media.

    • Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent.

  • Compound Treatment:

    • Allow cells to express the GFP-BAZ2A protein for 24-48 hours.

    • Treat the cells with the desired concentration of this compound (a concentration of 1 µM has been shown to be effective). Include a vehicle control (e.g., DMSO).

  • FRAP Experiment:

    • Identify transfected cells expressing GFP-BAZ2A.

    • Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Photobleach the GFP signal within the ROI using a high-intensity laser.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Normalize the recovery data.

    • A faster recovery of fluorescence in this compound-treated cells compared to control cells indicates the displacement of GFP-BAZ2A from chromatin by the inhibitor.

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Quality Control cluster_2 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex and/or Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot into Smaller Volumes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a this compound stock solution.

G Simplified BAZ2A Signaling Pathway Inhibition BAZ2A BAZ2A Bromodomain NoRC Nucleolar Remodeling Complex (NoRC) BAZ2A->NoRC Component of AcetylLysine Acetylated Lysine on Histones AcetylLysine->BAZ2A Recognized by Chromatin Chromatin NoRC->Chromatin Binds to GeneSilencing rRNA Gene Silencing Chromatin->GeneSilencing Leads to Baz2_icr This compound Baz2_icr->BAZ2A Inhibits

Caption: Inhibition of BAZ2A by this compound disrupts chromatin interaction.

References

Application Notes and Protocols for Studying Gene Expression with Baz2-icr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the role of the BAZ2 bromodomain inhibitor, Baz2-icr, in regulating gene expression. This document includes detailed protocols for key experimental techniques, data presentation guidelines, and visualizations of relevant pathways and workflows.

Introduction to this compound

This compound is a potent and selective chemical probe that targets the bromodomains of BAZ2A and BAZ2B, which are essential components of chromatin remodeling complexes.[1][2][3][4][5] BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which plays a critical role in repressing the transcription of ribosomal RNA (rRNA) by recruiting various modifying enzymes to rRNA genes. By inhibiting the acetyl-lysine binding function of the BAZ2 bromodomains, this compound can displace these complexes from chromatin, leading to alterations in gene expression. Studies have shown that inhibition of BAZ2 proteins can lead to the upregulation of genes involved in the cell cycle, translation, and key signaling pathways like E2F, MYC, and mTORC, while downregulating genes related to metabolic processes.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

ParameterBAZ2ABAZ2BCECR2BRD4Reference
IC50 130 nM180 nM->50 µM
Kd 109 nM170 nM1.55 µM-

Table 1: Potency and Selectivity of this compound. This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound for its primary targets BAZ2A and BAZ2B, as well as for the off-target bromodomains CECR2 and BRD4, demonstrating its high selectivity.

Signaling Pathway of BAZ2A in Gene Repression

The diagram below illustrates the established mechanism of BAZ2A-mediated gene repression through the NoRC complex and how this compound can modulate this pathway.

BAZ2A_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin rDNA rRNA Genes Repression Transcriptional Repression rDNA->Repression leads to H3K9ac Acetylated Histones BAZ2A BAZ2A H3K9ac->BAZ2A recognizes NoRC NoRC Complex BAZ2A->NoRC part of Expression Gene Expression BAZ2A->Expression inhibition leads to NoRC->rDNA binds to HDACs HDACs/HMTs/DNMTs NoRC->HDACs recruits HDACs->rDNA Baz2_icr This compound Baz2_icr->BAZ2A inhibits

Figure 1: BAZ2A-NoRC Signaling Pathway. This diagram shows how the BAZ2A-containing NoRC complex binds to acetylated histones at rRNA genes and recruits repressive enzymes, leading to transcriptional silencing. This compound inhibits the BAZ2A bromodomain, preventing this process and allowing for gene expression.

Experimental Protocols

To investigate the effects of this compound on gene expression, a combination of genome-wide techniques is recommended. The following are detailed protocols for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), RNA sequencing (RNA-seq), and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for studying gene expression changes induced by this compound.

Experimental_Workflow cluster_chip ChIP-seq cluster_rna RNA-seq cluster_atac ATAC-seq start Cell Culture (e.g., HeLa, U2OS) treatment Treatment: - this compound - Vehicle Control (DMSO) start->treatment chip_lysis Cross-linking & Lysis treatment->chip_lysis rna_extraction RNA Extraction treatment->rna_extraction atac_lysis Nuclei Isolation treatment->atac_lysis chip_ip Immunoprecipitation (anti-BAZ2A/B) chip_lysis->chip_ip chip_seq DNA Purification & Sequencing chip_ip->chip_seq chip_analysis Data Analysis: Peak Calling, Motif Analysis chip_seq->chip_analysis rna_analysis Data Analysis: Differential Gene Expression chip_analysis->rna_analysis Integrative Analysis rna_lib Library Preparation rna_extraction->rna_lib rna_seq Sequencing rna_lib->rna_seq rna_seq->rna_analysis atac_analysis Data Analysis: Chromatin Accessibility rna_analysis->atac_analysis Integrative Analysis atac_trans Transposase Treatment atac_lysis->atac_trans atac_lib Library Preparation & Sequencing atac_trans->atac_lib atac_lib->atac_analysis

Figure 2: Integrated Experimental Workflow. This flowchart outlines the parallel application of ChIP-seq, RNA-seq, and ATAC-seq following cell treatment with this compound or a vehicle control to provide a multi-faceted view of its impact on gene regulation.

Protocol 1: Chromatin Immunoprecipitation (ChIP-seq)

This protocol is designed to identify the genomic binding sites of BAZ2A and BAZ2B and to assess how these binding patterns are altered by this compound treatment.

Materials:

  • Cells of interest (e.g., HeLa, PC3)

  • This compound and vehicle control (DMSO)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis and wash buffers

  • ChIP-grade antibodies against BAZ2A and BAZ2B

  • Protein A/G magnetic beads

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Buffers for library preparation and sequencing

Procedure:

  • Cell Treatment and Cross-linking:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells to release the nuclei.

    • Sonify the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is crucial.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G magnetic beads.

    • Incubate the cleared chromatin with anti-BAZ2A or anti-BAZ2B antibodies overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a standard DNA purification kit.

    • Prepare the DNA library for sequencing according to the manufacturer's instructions.

Protocol 2: RNA Sequencing (RNA-seq)

This protocol is used to quantify changes in the transcriptome following treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • mRNA enrichment or rRNA depletion kit

  • RNA-seq library preparation kit

  • Sequencing platform

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in the ChIP-seq protocol.

    • Harvest the cells and extract total RNA using a preferred method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control and Library Preparation:

    • Assess the quality and quantity of the extracted RNA.

    • Enrich for mRNA (e.g., using poly-A selection) or deplete ribosomal RNA.

    • Prepare the RNA-seq libraries, which includes fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels and perform differential expression analysis to identify genes up- or down-regulated by this compound treatment.

Protocol 3: Assay for Transposase-Accessible Chromatin (ATAC-seq)

This protocol measures changes in chromatin accessibility, providing insights into how this compound may alter the regulatory landscape of the genome.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer

  • Tn5 transposase and reaction buffer

  • DNA purification kit

  • PCR primers for library amplification

  • Sequencing platform

Procedure:

  • Cell Treatment and Nuclei Isolation:

    • Treat and harvest 50,000 cells as previously described.

    • Lyse the cells in a hypotonic buffer to release the nuclei.

  • Transposition Reaction:

    • Incubate the isolated nuclei with hyperactive Tn5 transposase, which will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.

  • DNA Purification and Library Amplification:

    • Purify the transposed DNA fragments.

    • Amplify the library using a limited number of PCR cycles to avoid amplification bias.

  • Sequencing and Data Analysis:

    • Sequence the amplified library.

    • Align the reads to the reference genome.

    • Identify regions of open chromatin (peaks) and perform differential accessibility analysis between this compound and vehicle-treated samples.

By integrating the data from these three powerful techniques, researchers can gain a comprehensive understanding of how this compound modulates gene expression through its effects on chromatin binding and accessibility.

References

Application Notes and Protocols: Baz2-icr in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the application of Baz2-icr, a potent and selective chemical probe, for investigating the role of BAZ2A/B bromodomains in prostate cancer (PCa).

Introduction and Mechanism of Action

Bromodomain adjacent to zinc finger domain 2A (BAZ2A) is an epigenetic reader protein that is frequently overexpressed in prostate cancer and is associated with poor prognosis and disease recurrence.[1][2][3] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC) and plays a critical role in chromatin remodeling and gene silencing.

The primary mechanism involves the BAZ2A bromodomain specifically recognizing and binding to acetylated lysine (B10760008) 14 on histone H3 (H3K14ac).[1][2] In aggressive prostate cancer, BAZ2A associates with H3K14ac-marked inactive enhancers, leading to the repression of genes involved in cellular differentiation and tumor suppression.

This compound is a cell-active small molecule that competitively inhibits the bromodomains of BAZ2A and its close homolog BAZ2B. By occupying the acetyl-lysine binding pocket, this compound prevents BAZ2A from engaging with chromatin. This leads to the de-repression and upregulation of BAZ2A target genes, offering a powerful tool to study the functional consequences of BAZ2A inhibition.

Key Applications in Prostate Cancer Research

  • Targeting Cancer Stem Cells (CSCs): A key finding is that pharmacological inhibition of the BAZ2A bromodomain with this compound specifically impairs the viability and self-renewal capacity of prostate cancer cells with a stem-like state (CSC). This suggests a therapeutic strategy against the cell population often responsible for tumor relapse.

  • Investigating PTEN-loss Driven Cancer: this compound has been shown to impair the oncogenic transformation in 3D prostate organoid models driven by the loss of the tumor suppressor PTEN, a common alteration in prostate cancer.

  • Probing Epigenetic Regulation: As a selective chemical probe, this compound allows for the precise dissection of BAZ2A-mediated gene regulation, separate from its other protein domains.

  • Reversing Gene Silencing: Treatment of prostate cancer cells with this compound can upregulate the expression of genes silenced by BAZ2A, such as AOX1, DDB1, and SH3BP4.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative parameters of this compound for in vitro and cellular studies.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

Target Parameter Value (nM) Assay Method
BAZ2A Kd 109 Isothermal Titration Calorimetry (ITC)
IC50 130 AlphaScreen
BAZ2B Kd 170 Isothermal Titration Calorimetry (ITC)

| | IC50 | 180 | AlphaScreen |

Table 2: Recommended Concentrations for Cellular Assays

Assay Type Cell Model Recommended Concentration Reference
Target Engagement (FRAP) U2OS 1 µM
Tumorsphere Formation Assay PC3 (CSC subpopulation) 1 µM
3D Organoid Transformation Mouse Prostate Organoids 5 µM

| General Cellular Use | Various | 0.5 - 1 µM | |

Note: While effective against cancer stem-like cells, this compound does not significantly impact the proliferation of the bulk heterogeneous prostate cancer cell population in standard 2D culture.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow for this compound.

BAZ2A_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin enhancer Inactive Enhancer (H3K14ac) target_gene Tumor Suppressor & Differentiation Genes enhancer->target_gene Represses Transcription derepression Gene De-repression & Upregulation target_gene->derepression Inhibition is Blocked baz2a BAZ2A Protein baz2a->enhancer Binds via Bromodomain baz2icr This compound baz2icr->baz2a Inhibits Bromodomain

Caption: BAZ2A pathway inhibition by this compound in prostate cancer.

Experimental_Workflow cluster_treatment Treatment Phase start Start: PC3 Prostate Cancer Cell Culture culture Culture in Serum-Free Stem Cell Medium start->culture spheres Generate Primary Tumorspheres (CSCs) culture->spheres dissociate Dissociate Spheres into Single Cells spheres->dissociate seed Seed Single Cells in Ultra-Low Attachment Plates dissociate->seed treat_dmso Treat with Vehicle (DMSO) seed->treat_dmso treat_baz2icr Treat with This compound (e.g., 1 µM) seed->treat_baz2icr incubate Incubate for 7-10 Days to Form Secondary Spheres treat_dmso->incubate treat_baz2icr->incubate analysis Quantify Results incubate->analysis count Count Number of Tumorspheres (>50µm) analysis->count image Image Spheres (Microscopy) analysis->image

References

Application Notes and Protocols: Cellular Uptake and Stability of Baz2-icr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular uptake and stability of Baz2-icr, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. The accompanying protocols offer detailed methodologies for key experiments to assess its cellular activity and behavior.

Introduction

This compound is a valuable chemical probe for studying the biological functions of BAZ2A and BAZ2B, which are components of the nucleolar remodeling complex (NoRC) involved in epigenetic regulation and have been implicated in cancer, particularly prostate cancer.[1][2][3][4] Understanding the cellular permeability, intracellular concentration, and stability of this compound is crucial for the accurate interpretation of in vitro and in vivo experimental results.

Data Presentation

Table 1: Biochemical and Cellular Potency of this compound
TargetAssay TypeValueReference
BAZ2AIC50130 nM[1][2][5]
BAZ2BIC50180 nM[1][2][5]
BAZ2AKd (ITC)109 nM[1][2][5]
BAZ2BKd (ITC)170 nM[1][2][5]
Cellular BAZ2A EngagementFRAP Assay1 µM[1][2][6]
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Solubility (D2O)25 mM[2][6]
LogD1.05[2][6]
Mouse Microsomal StabilityHigh[2][6]
Caco-2 PermeationHigh[2][6]
Oral Bioavailability (Mouse)70%[2][6]
Clearance (Mouse)Moderate (~50% of liver blood flow)[2][6]
Table 3: Selectivity Profile of this compound
Off-TargetSelectivity over BAZ2A/BAssay TypeReference
CECR210-15 foldITC[1][6]
Other Bromodomains (panel of 47)>100 foldThermal Shift Assay[1][6]
BRD4>100 foldAlphaScreen[6]
Panel of 55 receptors and ion channelsNo significant activity at 10 µMCEREP screen[1][6]

Signaling Pathway

BAZ2A, a primary target of this compound, is a key component of the Nucleolar Remodeling Complex (NoRC). NoRC is involved in the epigenetic silencing of ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases.[7][8][9] In prostate cancer, BAZ2A is often overexpressed and plays a role in maintaining cell growth and repressing genes that are silenced during metastasis.[2][3] this compound, by inhibiting the BAZ2A bromodomain, can disrupt these processes.

cluster_0 Cellular Effects of this compound Baz2_icr This compound BAZ2A_B BAZ2A/B Bromodomains Baz2_icr->BAZ2A_B Inhibition NoRC NoRC Complex Activity BAZ2A_B->NoRC Disruption of Chromatin Chromatin Remodeling (rRNA gene silencing) NoRC->Chromatin Modulation of Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cancer_Progression Inhibition of Prostate Cancer Progression Gene_Expression->Cancer_Progression cluster_1 Workflow for Cellular Uptake Assay A 1. Cell Seeding (e.g., Prostate cancer cells) B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Harvesting (Wash with ice-cold PBS) B->C D 4. Cell Lysis (e.g., with RIPA buffer) C->D E 5. Protein Quantification (e.g., BCA assay) D->E F 6. Sample Preparation (Protein precipitation/extraction) E->F G 7. LC-MS/MS Analysis (Quantify this compound) F->G H 8. Data Analysis (Intracellular concentration vs. time) G->H cluster_2 Workflow for FRAP Assay A 1. Transfection of Cells (e.g., U2OS with GFP-BAZ2A) B 2. Treatment with this compound (1 µM) and/or SAHA (HDAC inhibitor) A->B C 3. Image Acquisition (Pre-bleach) B->C D 4. Photobleaching (High-intensity laser on a defined region) C->D E 5. Image Acquisition (Post-bleach time-lapse) D->E F 6. Data Analysis (Measure fluorescence recovery rate) E->F

References

Troubleshooting & Optimization

Optimizing Baz2-icr concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of Baz2-icr. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use this compound while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: A common starting point for this compound in cellular assays is between 500 nM and 1 µM.[1] This range is based on its demonstrated activity in cellular assays, such as the Fluorescence Recovery After Photobleaching (FRAP) assay, where 1 µM was effective.[1][2] However, the optimal concentration can vary depending on the cell line and the specific biological question being addressed. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: What are the known on-target and off-target effects of this compound?

A2: this compound is a dual inhibitor of the BAZ2A and BAZ2B bromodomains.[1][3] It has shown good selectivity across a panel of 47 bromodomains. The primary known off-target is the CECR2 bromodomain, for which this compound exhibits a 10- to 15-fold selectivity. It is important to consider this off-target activity when interpreting experimental results, especially at higher concentrations. In a broader screening against 55 receptors and ion channels, this compound showed a clean profile at a concentration of 10 µM.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

A3: To determine the cytotoxic potential of this compound in your specific cell line, it is recommended to perform a cell viability assay. Commonly used methods include colorimetric assays like the MTT assay, which measures metabolic activity, or luminescence-based assays that quantify ATP levels. These assays will help establish a concentration range where the inhibitor is not causing significant cell death, ensuring that the observed biological effects are due to the inhibition of BAZ2 and not a general toxic response.

Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?

A4: If you observe unexpected toxicity, consider the following troubleshooting steps:

  • Purity of the Inhibitor: Ensure the this compound you are using is of high purity. Impurities from synthesis can sometimes contribute to cellular toxicity.

  • Solvent Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibitor. Perform a dose-response cytotoxicity assay with a wider range of lower concentrations to identify a non-toxic working concentration.

  • Off-Target Effects: Although relatively selective, at higher concentrations, off-target effects on proteins like CECR2 might contribute to toxicity in certain cellular contexts.

Troubleshooting Guides

Issue 1: Suboptimal Inhibition of BAZ2A/B Activity

If you are not observing the expected biological outcome, it could be due to insufficient inhibition of BAZ2A/B.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inhibitor concentration is too low. Perform a dose-response experiment to determine the IC50 value for your specific assay. You can use a known downstream effect of BAZ2 inhibition as a readout.
Poor cell permeability. While this compound is cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time to allow for sufficient intracellular accumulation.
Inhibitor degradation. Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions in culture medium for each experiment.
Issue 2: Potential Off-Target Effects Confounding Results

To ensure your experimental observations are a direct result of BAZ2A/B inhibition, it is crucial to rule out off-target effects.

Experimental Approaches to Validate On-Target Effects:

Experiment Purpose
Use a Structurally Different BAZ2 Inhibitor Employ another BAZ2 inhibitor with a different chemical scaffold, such as GSK2801, to see if it phenocopies the effects of this compound.
Rescue Experiment If possible, perform a rescue experiment by overexpressing a form of BAZ2A or BAZ2B that is resistant to this compound.
Assess Downstream Target Engagement Analyze the direct molecular consequences of BAZ2 inhibition, such as changes in chromatin accessibility or gene expression of known BAZ2 targets. BAZ2A is a component of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA transcription.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Cell Proliferation Assay (BrdU)

This protocol outlines the steps to determine the effect of a range of this compound concentrations on cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium and add the medium containing the different inhibitor concentrations.

  • Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Immunodetection: Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.

  • Measurement: Add TMB substrate and incubate until color develops. Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for anti-proliferative effects.

Protocol 2: Assessment of Apoptosis Induction by Caspase-3 Activity Assay

This protocol helps to determine if higher concentrations of this compound are inducing apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell Lysis Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction Buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the proliferation assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After the incubation period, lyse the cells using the provided lysis buffer.

  • Caspase-3 Activity Measurement: Add the cell lysate to a new plate containing the reaction buffer and the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the untreated and positive controls.

Data Summary

Table 1: Potency and Selectivity of this compound

Target IC50 (nM) Kd (nM) Selectivity
BAZ2A 130109-
BAZ2B 180170-
CECR2 -155010-15 fold vs BAZ2A/B
BRD4 >50,000->100 fold vs BAZ2A/B
Data compiled from multiple sources.

Visualizations

BAZ2A_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Mechanism of Inhibition BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC component of HDAC1 HDAC1 NoRC->HDAC1 recruits DNMTs DNMTs NoRC->DNMTs recruits rDNA rRNA Genes (rDNA) NoRC->rDNA recruited to AcetylatedHistones Acetylated Histones HDAC1->AcetylatedHistones deacetylates DNMTs->rDNA methylates Methylated_rDNA Methylated rDNA rDNA->Methylated_rDNA Histones Histones AcetylatedHistones->Histones DeacetylatedHistones Deacetylated Histones DeacetylatedHistones->Histones Transcription_Silencing Transcriptional Silencing DeacetylatedHistones->Transcription_Silencing Methylated_rDNA->Transcription_Silencing Baz2_icr This compound Baz2_icr->BAZ2A inhibits bromodomain

Caption: BAZ2A-mediated transcriptional silencing pathway and the point of intervention for this compound.

experimental_workflow start Start: Determine Optimal This compound Concentration dose_response 1. Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response determine_ic50 2. Determine Non-Toxic Concentration Range dose_response->determine_ic50 functional_assay 3. Functional Assay (e.g., Proliferation, Apoptosis) within non-toxic range determine_ic50->functional_assay validate_on_target 4. Validate On-Target Effects (e.g., use second inhibitor, rescue experiment) functional_assay->validate_on_target end End: Optimized Concentration for Experimentation validate_on_target->end

Caption: A streamlined workflow for optimizing this compound concentration.

References

Potential off-target effects of Baz2-icr on CECR2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical probe Baz2-icr, with a specific focus on its potential off-target effects on CECR2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, cell-active, and orally bioavailable chemical probe designed to selectively inhibit the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2] It binds to BAZ2A and BAZ2B with high affinity, exhibiting IC50 values of 130 nM and 180 nM, and dissociation constants (Kd) of 109 nM and 170 nM, respectively.[1][3][4] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in ribosomal RNA gene silencing and heterochromatin formation.[5][6] The biological role of BAZ2B is less understood, but it is implicated in chromatin remodeling.[7]

Q2: Does this compound have known off-target effects?

Yes. While this compound is highly selective against a broad panel of bromodomains, it has a documented off-target interaction with the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein.[3][5][6] In a thermal shift assay screen against 47 human bromodomains, CECR2 was the only significant off-target identified.[5][6] this compound displays greater than 100-fold selectivity over other bromodomains, such as BRD4.[3][8] Additionally, a broad receptor screen against 55 targets showed a clean profile, indicating high specificity outside of the bromodomain family.[3][6][9]

Q3: How significant is the off-target binding of this compound to CECR2?

The binding affinity of this compound for CECR2 is notably weaker than for its primary targets. The dissociation constant (Kd) for CECR2, as measured by Isothermal Titration Calorimetry (ITC), is 1.55 µM (1550 nM).[5][6][9] This results in a selectivity window of approximately 15-fold for BAZ2A and 10-fold for BAZ2B over CECR2.[1][5][6] A thermal shift assay (Differential Scanning Fluorimetry) showed a significant temperature shift (ΔTm) of 5.2°C for BAZ2A and 3.8°C for BAZ2B, compared to a smaller but still notable shift of 2.0°C for CECR2.[5][6]

Q4: At what concentrations should I use this compound to minimize CECR2 engagement?

To maintain selectivity and minimize the likelihood of engaging CECR2, it is recommended to use this compound at the lowest effective concentration possible. Cellular target engagement of BAZ2A has been confirmed at 1 µM in Fluorescence Recovery After Photobleaching (FRAP) assays.[4][5] Given the 10- to 15-fold selectivity window, concentrations in the range of 500 nM to 1 µM are appropriate for cellular studies.[3] Exceeding these concentrations significantly increases the risk of inhibiting CECR2, which could confound experimental results. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and assay.

Q5: What are the potential functional consequences of unintended CECR2 inhibition?

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and is involved in neurulation, spermatogenesis, and the DNA damage response.[10][11] More recently, CECR2 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting inflammatory and metastatic signaling pathways in cancer.[11][12][13] Unintended inhibition of CECR2 could therefore impact these pathways, potentially leading to misinterpretation of data if the observed phenotype is attributed solely to BAZ2A/B inhibition.

Q6: How can I experimentally confirm that my observed phenotype is due to BAZ2 inhibition and not an off-target effect on CECR2?

To validate that an observed effect is on-target, several control experiments are crucial:

  • Use a Structurally Different BAZ2 Inhibitor: Employing another validated BAZ2A/B inhibitor, such as GSK2801, can help confirm that the phenotype is not specific to the chemotype of this compound.[2]

  • Use a Selective CECR2 Inhibitor: Using a selective CECR2 inhibitor, such as NVS-CECR2-1, can help dissect any contribution from CECR2 inhibition.[14] If the phenotype is recapitulated with the CECR2 inhibitor but not the alternative BAZ2 inhibitor, it is likely a CECR2-mediated effect.

  • Genetic Knockdown/Knockout: The most definitive approach is to use siRNA or CRISPR/Cas9 to deplete BAZ2A, BAZ2B, and/or CECR2. If the phenotype observed with this compound is mirrored by the genetic knockdown of BAZ2A/B but not CECR2, it strongly supports an on-target effect.

  • Dose-Response Analysis: A clear dose-response relationship that aligns with the potency of this compound on BAZ2A/B provides supporting evidence for an on-target mechanism.

Quantitative Data Summary

The following table summarizes the binding and thermal shift data for this compound against its primary targets and the key off-target, CECR2.

Target ProteinBinding Affinity (Kd)Biochemical Potency (IC50)Thermal Shift (ΔTm)Selectivity over CECR2 (by Kd)
BAZ2A 109 nM[1][3][4][5]130 nM[1][3][8]5.2 °C[5][6]~15-fold
BAZ2B 170 nM[1][3][4][5]180 nM[1][3][8]3.8 °C[5][6]~10-fold
CECR2 1550 nM (1.55 µM)[5][6]Not Reported2.0 °C[5][6][9]1-fold (Reference)

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Ambiguous results or suspected off-target effects. 1. Inhibitor concentration is too high: Using this compound at concentrations well above 1 µM may lead to significant CECR2 inhibition.2. Phenotype is CECR2-mediated: The biological system may be particularly sensitive to CECR2 modulation.1. Perform a dose-response experiment: Identify the minimal effective concentration and correlate it with the IC50 for BAZ2A/B.2. Perform control experiments: Use a structurally unrelated BAZ2 inhibitor (e.g., GSK2801) and/or a selective CECR2 inhibitor. Validate findings with siRNA or CRISPR-mediated knockdown of BAZ2A/B and CECR2.
No or weak cellular effect observed at standard concentrations (≤ 1 µM). 1. Inhibitor Instability: The compound may have degraded due to improper storage or handling.2. Low Target Expression: The cell line used may express low levels of BAZ2A/B.3. Insufficient Assay Sensitivity: The chosen readout may not be sensitive enough to detect the consequences of BAZ2 inhibition.1. Verify compound integrity: Use a fresh stock of the inhibitor. Ensure proper storage at -20°C or -80°C.[1][8]2. Confirm target expression: Use Western Blot or qPCR to verify BAZ2A and BAZ2B expression in your cell line.3. Use a positive control assay: Perform a direct target engagement assay like Cellular Thermal Shift Assay (CETSA) or FRAP to confirm the inhibitor is engaging BAZ2A/B in your cells.[3][5]
Inconsistent results between experiments. 1. Inconsistent inhibitor concentration: Errors in dilution or variations in cell density at the time of treatment.2. Cell passage number: Phenotypes can drift with high passage numbers.3. Solvent effects: High concentrations of DMSO can affect cellular processes.1. Prepare fresh dilutions: Make fresh serial dilutions for each experiment from a validated stock solution.2. Use low-passage cells: Maintain a consistent and low passage number for all experiments.3. Maintain consistent solvent concentration: Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells, including vehicle controls.

Key Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Kd Determination

This protocol is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to a target bromodomain.

Materials:

  • Purified recombinant bromodomain protein (e.g., BAZ2A, CECR2) dialyzed extensively against ITC buffer.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the bromodomain protein in the ITC buffer.

    • Prepare a 200-500 µM solution of this compound by diluting the DMSO stock into the final dialysis buffer. Ensure the final DMSO concentration is matched between the protein solution and the ligand solution.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air bubbles, which should be discarded from the data analysis.

    • Inject 2-3 µL aliquots of the this compound solution into the protein-filled cell at 150-180 second intervals to allow the signal to return to baseline. A total of 15-25 injections are typically performed.

    • Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

  • Cell line of interest.

  • This compound.

  • PBS, protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for protein analysis (SDS-PAGE, Western Blot antibodies for BAZ2A/B and a loading control).

  • Thermocycler.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured protein pellet.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analysis:

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western Blotting.

    • Probe for the target protein (BAZ2A or BAZ2B) and a loading control (e.g., GAPDH).

    • Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle- and inhibitor-treated samples to generate a "melting curve." A shift in the curve to the right indicates stabilization of the protein by the inhibitor.

Visualizations

cluster_Baz2icr This compound Specificity Profile cluster_targets Primary Targets cluster_off_targets Known Off-Target cluster_non_targets Non-Targets (>100-fold selectivity) Baz2icr This compound BAZ2A BAZ2A (Kd = 109 nM) Baz2icr->BAZ2A High Affinity BAZ2B BAZ2B (Kd = 170 nM) Baz2icr->BAZ2B High Affinity CECR2 CECR2 (Kd = 1550 nM) Baz2icr->CECR2 Low Affinity (10-15x weaker) BRD4 BRD4 Baz2icr->BRD4 No Significant Binding Other Other Bromodomains Baz2icr->Other No Significant Binding

Caption: Logical diagram of the this compound inhibitor specificity profile.

start Phenotype observed with this compound dose_response 1. Perform Dose-Response Does EC50 match BAZ2A/B IC50? start->dose_response secondary_inhibitor 2. Test with Structurally Unrelated BAZ2 Inhibitor (e.g., GSK2801) dose_response->secondary_inhibitor Yes off_target Conclusion: Phenotype may be CECR2-mediated or non-specific dose_response->off_target No cecr2_inhibitor 3. Test with Selective CECR2 Inhibitor (e.g., NVS-CECR2-1) secondary_inhibitor->cecr2_inhibitor Yes, phenotype replicated secondary_inhibitor->off_target No, phenotype not replicated genetic_validation 4. Perform Genetic Validation (siRNA/CRISPR for BAZ2A/B vs CECR2) cecr2_inhibitor->genetic_validation No, phenotype not replicated cecr2_inhibitor->off_target Yes, phenotype replicated on_target Conclusion: Phenotype is likely BAZ2A/B-mediated genetic_validation->on_target Yes, phenotype matches BAZ2A/B KD genetic_validation->off_target No, phenotype matches CECR2 KD or neither

Caption: Experimental workflow for validating on-target effects of this compound.

cluster_baz2 BAZ2A Pathway cluster_cecr2 CECR2 Pathway BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC part of rDNA rDNA Loci NoRC->rDNA acts on silencing Transcriptional Silencing rDNA->silencing CECR2 CECR2 CERF CERF Complex CECR2->CERF part of target_genes Target Genes (e.g., NF-κB regulated) CERF->target_genes acts on activation Transcriptional Activation target_genes->activation Baz2icr This compound Baz2icr->BAZ2A Inhibits Baz2icr->CECR2 Inhibits (at high conc.) Chromatin Chromatin

Caption: Simplified signaling context for BAZ2A and CECR2 chromatin remodelers.

References

How to control for Baz2-icr non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BAZ2-ICR Experiments

Welcome to the technical support center for experiments involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the common challenge of non-specific binding. The following information is based on established best practices for immunoprecipitation and chromatin-based assays.

A Note on Terminology : "this compound" appears to be a specialized term, potentially referring to a chemical probe for BAZ2A/B bromodomains developed in collaboration with the Institute of Cancer Research (ICR)[1]. BAZ2A and BAZ2B are proteins involved in chromatin remodeling[2][3][4][5]. The "ICR" can also refer to an Imprinting Control Region, a type of DNA element that can function as a transcriptional insulator[6][7][8]. This guide will focus on general strategies to reduce non-specific binding in experiments involving chromatin-associated proteins like BAZ2A/B, which are relevant to both contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in experiments with chromatin-associated proteins like BAZ2?

A1: Non-specific binding in techniques like Chromatin Immunoprecipitation (ChIP) or Co-Immunoprecipitation (Co-IP) can stem from several sources:

  • Antibody-related issues : Using too much antibody or an antibody with low specificity can lead to off-target binding[9][10].

  • Binding to beads : Proteins can non-specifically adhere to the agarose (B213101) or magnetic beads used for immunoprecipitation[11].

  • Insufficient blocking : Inadequate blocking of beads and other surfaces can leave sites open for non-specific protein attachment[9].

  • Inappropriate buffer conditions : The stringency of lysis and wash buffers is critical. Low-stringency buffers may fail to disrupt weak, non-specific interactions[12][13].

  • High protein concentration : Overly concentrated cell lysates can increase the likelihood of non-specific protein interactions[9].

  • Chromatin structure : The physical properties of sheared chromatin can sometimes lead to aggregation and non-specific pulldown.

Q2: What are the essential negative controls to identify non-specific binding?

A2: To confidently identify non-specific signals, the following controls are crucial:

  • Isotype Control IgG : An immunoprecipitation (IP) performed with a non-specific IgG from the same host species and at the same concentration as your primary antibody. This control helps quantify the background signal from the antibody itself[11].

  • Beads-only Control : Performing the IP procedure with just the beads (no antibody) identifies proteins that bind directly to the bead matrix[11].

  • Negative Control Gene Locus (for ChIP) : When analyzing ChIP results with qPCR, include a gene region where you do not expect your target protein to bind. This helps to demonstrate the specificity of the enrichment[14].

  • DNA-binding Mutant Control (for ChIP) : If feasible, using a mutant version of the target protein that cannot bind DNA is an excellent control for distinguishing specific from non-specific chromatin association[15][16].

Q3: How can I optimize my wash buffers to reduce non-specific binding?

A3: Optimizing wash buffers is an empirical process aimed at finding a balance between removing non-specific binders and retaining specific interactions. Start with a base buffer (like PBS or TBS) and increase stringency systematically. Key components to adjust include:

  • Salt Concentration : Increasing the NaCl concentration (e.g., from 150 mM up to 500 mM) can disrupt ionic interactions that contribute to non-specific binding[17][18].

  • Detergents : Including mild, non-ionic detergents like NP-40 or Triton X-100 (typically 0.1% to 1.0%) helps to reduce non-specific hydrophobic interactions[12][13].

  • Number of Washes : Increasing the number of wash steps (e.g., from 3 to 5) can also improve the removal of non-specific proteins[10][18].

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to non-specific binding.

Problem Observed Potential Cause Recommended Solution
High background in all lanes (including IgG and beads-only controls) 1. Insufficient blocking of beads.1. Increase blocking time (e.g., to 1-2 hours) or use a higher concentration of blocking agent (e.g., 1-5% BSA). Ensure the BSA is fresh[9].
2. Inadequate washing.2. Increase the number of washes or the stringency of the wash buffer (see Table 1)[19].
3. Cell lysate is too concentrated.3. Reduce the total amount of protein lysate used in the IP reaction[9].
High background in the specific IP and IgG control lanes, but not in the beads-only lane 1. Antibody concentration is too high.1. Perform an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing background[10].
2. Antibody is not specific enough.2. Use a high-quality, affinity-purified antibody that has been validated for the specific application (e.g., ChIP-grade).
Multiple non-specific bands in the IP lane only 1. Protein-protein interactions are being non-specifically pulled down.1. Pre-clear the lysate by incubating it with beads before adding the primary antibody. This removes proteins that bind non-specifically to the beads[19][20].
2. Incomplete washing or buffer is not stringent enough.2. Optimize the wash buffer conditions by incrementally increasing salt and/or detergent concentrations (see Table 1)[12][19].

Quantitative Data Summary

Table 1: Recommended Buffer Compositions for Optimizing Wash Stringency

Optimizing buffer components is a key strategy for reducing non-specific binding. The following table provides recommended starting concentrations and ranges for key reagents in wash buffers for techniques like ChIP and Co-IP.

Buffer Component Low Stringency (Starting Point) Medium Stringency High Stringency Purpose
Tris-HCl (pH 7.5-8.0) 20-50 mM20-50 mM20-50 mMBuffering agent
NaCl 150 mM250-300 mM500 mM - 1 MDisrupts ionic interactions[17]
NP-40 or Triton X-100 0.1% - 0.5%0.5% - 1.0%1.0%Reduces non-specific hydrophobic interactions[12]
EDTA 1 mM1 mM1 mMChelates divalent cations
SDS (for ChIP wash) Not typically used0.01%0.1%Strong ionic detergent to increase stringency
Sodium Deoxycholate 0.1%0.25%0.5%Ionic detergent to disrupt interactions

Experimental Protocols & Visualizations

Detailed Protocol: Chromatin Immunoprecipitation (ChIP) with a Focus on Minimizing Non-Specific Binding

This protocol provides a detailed methodology for a typical ChIP experiment, highlighting crucial steps for controlling non-specific background.

1. Cell Cross-linking and Lysis:

  • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells using a buffer containing protease inhibitors. Keeping samples on ice is critical to minimize protein degradation.

2. Chromatin Shearing:

  • Sonciate the lysate to shear the chromatin into fragments of 200-800 bp. Proper fragmentation is essential; overly large fragments can increase background[20].

3. Pre-clearing the Chromatin (Crucial Step):

  • To reduce background from proteins that bind non-specifically to the beads, add 20-30 µL of a 50% slurry of Protein A/G beads to each 1 mg of chromatin lysate[20].

  • Incubate on a rotator for 1-2 hours at 4°C.

  • Pellet the beads and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

4. Immunoprecipitation:

  • Set aside 5-10% of the pre-cleared lysate to serve as the "input" control[14].

  • Add the primary antibody (e.g., anti-BAZ2A/B) and the corresponding isotype IgG control to separate tubes of lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

5. Washing (Crucial Step):

  • Pellet the beads and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound chromatin. A typical series includes:

    • 2x washes with a low-salt buffer.

    • 2x washes with a high-salt buffer.

    • 1x wash with a LiCl buffer.

    • 2x washes with a TE buffer.

  • For each wash, gently resuspend the beads and incubate for 5-10 minutes on a rotator at 4°C before pelleting[21].

6. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads using an elution buffer (e.g., containing 1% SDS).

  • Reverse the formaldehyde cross-links by incubating at 65°C for several hours or overnight, typically in the presence of high salt[14].

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

7. DNA Purification:

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit. The resulting DNA can be analyzed by qPCR or sequencing.

Diagram 1: Conceptual Flow of Specific vs. Non-Specific Binding

G cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Baz2_icr This compound Target Target Chromatin Locus Baz2_icr->Target High Affinity Bead_S Antibody-Bead Complex Target->Bead_S Immunoprecipitation Baz2_icr_NS This compound OffTarget Off-Target Locus Baz2_icr_NS->OffTarget Low Affinity / Electrostatic Bead_NS Antibody-Bead Complex OffTarget->Bead_NS

Caption: Conceptual difference between specific and non-specific binding in an IP experiment.

Diagram 2: Experimental Workflow for a ChIP Experiment

ChIP_Workflow Crosslink 1. Cross-link Cells Lysis 2. Lyse Cells & Shear Chromatin Crosslink->Lysis Preclear 3. Pre-clear Lysate (Reduces non-specific binding) Lysis->Preclear Input 4. Take Input Sample Preclear->Input IP 5. Immunoprecipitation (with specific Ab or IgG control) Preclear->IP Wash 6. Stringent Washes (Removes non-specific binding) IP->Wash Elute 7. Elute & Reverse Cross-links Wash->Elute Purify 8. Purify DNA Elute->Purify Analysis 9. qPCR / Sequencing Purify->Analysis

Caption: Step-by-step workflow for a ChIP experiment, highlighting key control steps.

Diagram 3: Troubleshooting Logic for High Background Signal

Troubleshooting_Logic Start High Background Signal? Check_IgG Is signal also high in IgG control? Start->Check_IgG Check_Beads Is signal high in beads-only control? Check_IgG->Check_Beads Yes Optimize_Wash Optimize Washes: - Increase stringency (salt/detergent) - Increase number of washes Check_IgG->Optimize_Wash No Optimize_Ab Optimize Antibody: - Titrate concentration - Use affinity-purified Ab Check_Beads->Optimize_Ab No Preclear_Lysate Implement/Optimize Pre-clearing Step Check_Beads->Preclear_Lysate Yes

Caption: A decision tree to guide troubleshooting of non-specific binding in IP experiments.

References

Interpreting unexpected results from Baz2-icr treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the bromodomains of BAZ2A and BAZ2B, which are components of chromatin remodeling complexes.[1][2][3][4][5] BAZ2A is a key part of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA transcription.[3][4] BAZ2B's functions are less defined but are thought to involve regulating the movement of nucleosomes.[3] By binding to these bromodomains, this compound prevents their interaction with acetylated histones, thereby disrupting their chromatin-modifying activities.

Q2: What are the recommended working concentrations for this compound?

For cellular assays, a concentration range of 500 nM to 1 µM is recommended.[1] this compound has been shown to effectively displace BAZ2A from chromatin in living cells at a concentration of 1 µM in Fluorescence Recovery After Photobleaching (FRAP) assays.[1][6]

Q3: What is the known selectivity profile of this compound?

This compound exhibits good selectivity for BAZ2A and BAZ2B over other bromodomains.[1][2][3] It has a 10 to 15-fold higher selectivity for BAZ2A/B compared to CECR2.[1][2][3] Against a broader panel of 47 bromodomains, it shows over 100-fold selectivity.[1][2][3] Furthermore, when tested against a panel of 55 receptors and ion channels, this compound showed a clean off-target profile.[1][4][7]

Troubleshooting Guide: Interpreting Unexpected Results

Issue 1: No observable phenotype after this compound treatment.

Possible Cause 1: Insufficient Inhibitor Concentration or Activity

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the final concentration of this compound in your experiment is within the recommended range (500 nM - 1 µM for cellular assays)[1].

    • Confirm Cellular Uptake and Target Engagement: A Fluorescence Recovery After Photobleaching (FRAP) assay using GFP-tagged BAZ2A can be performed to confirm that this compound is entering the cells and displacing BAZ2A from chromatin[6].

Possible Cause 2: Cell-Type Specificity or Redundancy

  • Troubleshooting Steps:

    • Literature Review: Investigate whether the biological process you are studying is known to be regulated by BAZ2A or BAZ2B in your specific cell line or model organism. The roles of these proteins can be highly context-dependent.

    • Consider Functional Redundancy: Other chromatin remodelers may compensate for the inhibition of BAZ2A/B. Consider co-treatment with other inhibitors or using genetic approaches (e.g., siRNA) to explore potential redundancies.

Issue 2: Observed phenotype is weaker than expected.

Possible Cause: Sub-optimal Experimental Conditions

  • Troubleshooting Steps:

    • Optimize Treatment Duration: The time required to observe a phenotype can vary. Perform a time-course experiment to determine the optimal treatment duration.

    • Assess Serum Protein Binding: High serum concentrations in cell culture media can sometimes reduce the effective concentration of small molecules. Consider reducing the serum percentage during treatment, if compatible with your experimental system.

Issue 3: Off-target effects are suspected.

Possible Cause: Inhibition of CECR2

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment. If the observed phenotype is due to off-target effects on CECR2, you may see an effect at concentrations significantly higher than the IC50 for BAZ2A/B.

    • Use a Structurally Dissimilar BAZ2 Inhibitor: To confirm that the observed phenotype is due to the inhibition of BAZ2 and not an off-target effect of the this compound chemical scaffold, consider using a structurally different BAZ2 inhibitor, such as GSK2801, as a control[8][9].

    • CECR2 Knockdown/Knockout: If you suspect CECR2 is involved, use siRNA or CRISPR to reduce its expression and see if this phenocopies or alters the response to this compound treatment.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeValueReference
BAZ2AIC50130 nM[1][2][3]
BAZ2BIC50180 nM[1][2][3]
BAZ2AKd (ITC)109 nM[1][2][3]
BAZ2BKd (ITC)170 nM[1][2][3]
CECR2Kd (ITC)1.55 µM[1][7]

Table 2: Cellular and In Vivo Properties of this compound

PropertyAssay/ModelValue/ObservationReference
Cellular Target EngagementBAZ2A-FRAP Assay (U2OS cells)Accelerated FRAP recovery at 1 µM[1][6]
Oral BioavailabilityMouse70%[2][10]
SolubilityD2O25 mM[1][2]

Key Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
  • Cell Culture and Transfection:

    • Culture human osteosarcoma (U2OS) cells in appropriate media.

    • Transfect cells with a vector expressing full-length BAZ2A tagged with Green Fluorescent Protein (GFP).

  • Compound Treatment:

    • Treat the transfected cells with 1 µM this compound or a vehicle control for a specified duration.

  • Photobleaching and Imaging:

    • Identify a region of interest (ROI) within the nucleus of a GFP-expressing cell.

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

    • Acquire images at regular intervals to monitor the recovery of fluorescence in the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Calculate the half-maximal recovery time (t½). A faster recovery in this compound treated cells compared to the vehicle control indicates displacement of BAZ2A-GFP from chromatin.

Visualizations

BAZ2_ICR_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 With this compound Treatment BAZ2A_B BAZ2A/B Bromodomain Acetylated_Histone Acetylated Histone Tail BAZ2A_B->Acetylated_Histone Binds to Chromatin Chromatin Acetylated_Histone->Chromatin Part of BAZ2_ICR This compound BAZ2A_B_Inhibited BAZ2A/B Bromodomain BAZ2_ICR->BAZ2A_B_Inhibited Inhibits Acetylated_Histone_Free Acetylated Histone Tail BAZ2A_B_Inhibited->Acetylated_Histone_Free Binding Blocked Chromatin_Free Chromatin Acetylated_Histone_Free->Chromatin_Free Part of

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result No_Phenotype No Observable Phenotype Start->No_Phenotype Weak_Phenotype Weaker Than Expected Phenotype Start->Weak_Phenotype Suspected_Off_Target Suspected Off-Target Effects Start->Suspected_Off_Target Verify_Conc Verify Concentration (500 nM - 1 µM) No_Phenotype->Verify_Conc Optimize_Duration Optimize Treatment Duration Weak_Phenotype->Optimize_Duration Dose_Response Perform Dose-Response Curve Suspected_Off_Target->Dose_Response Confirm_Target_Engagement Confirm Target Engagement (e.g., FRAP) Verify_Conc->Confirm_Target_Engagement Investigate_Cell_Type Investigate Cell-Type Specificity Confirm_Target_Engagement->Investigate_Cell_Type Assess_Serum Assess Serum Protein Binding Optimize_Duration->Assess_Serum Use_Alternative_Inhibitor Use Structurally Dissimilar Inhibitor (e.g., GSK2801) Dose_Response->Use_Alternative_Inhibitor CECR2_Knockdown CECR2 Knockdown/Knockout Use_Alternative_Inhibitor->CECR2_Knockdown

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Cell Viability Assays for Determining Baz2-icr Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to assess the toxicity of the Baz2-icr compound. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its toxicity important?

A1: this compound is a potent and selective small molecule inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] BAZ2A is a key component of the nucleolar remodeling complex (NoRC), which is involved in silencing ribosomal RNA transcription, while BAZ2B is thought to regulate nucleosome mobilization.[2][3] Given that elevated levels of BAZ2A are observed in some cancers, such as prostate cancer, inhibitors like this compound are of interest as potential therapeutic agents.[4] Therefore, accurately determining the cytotoxic effects of this compound on various cell types is a critical step in its preclinical development to establish a therapeutic window and identify potential off-target effects.

Q2: Which cell viability assays are recommended for determining this compound toxicity?

A2: Several robust and well-established cell viability assays can be used to determine the toxicity of this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly recommended assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.

  • Neutral Red Uptake Assay: This assay assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • alamarBlue (Resazurin) Assay: A fluorescent or colorimetric assay that measures the reducing power of living cells.

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Q3: How do I choose the most appropriate assay for my experiment?

A3: The selection of a suitable assay depends on several factors. Metabolic assays like MTT and alamarBlue are good indicators of overall cell health and proliferation. The Neutral Red assay specifically measures lysosomal integrity. In contrast, the LDH assay is a direct measure of cytotoxicity by quantifying membrane rupture. For a comprehensive toxicity profile of this compound, it is often recommended to use a combination of assays that measure different cellular parameters.

Q4: What are the expected outcomes of this compound treatment on cell viability?

A4: As an inhibitor of BAZ2A/B, which are involved in chromatin remodeling and gene regulation, this compound is expected to induce a dose-dependent decrease in cell viability. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined from the dose-response curve. It has been shown that co-inhibition of BAZ2A/B and other bromodomain proteins can lead to enhanced growth arrest and apoptosis in certain cancer cell lines.

Troubleshooting Guides

Cell viability assays are generally robust, but several issues can lead to unreliable data. This section provides troubleshooting for common problems.

Table 1: Troubleshooting Common Issues in Cell Viability Assays

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Contamination of reagents or culture medium.- The test compound (this compound) interferes with the assay reagents.- Phenol (B47542) red in the medium can interfere with colorimetric readings.- Use fresh, sterile reagents and media.- Run a control with this compound in cell-free medium to check for direct interaction with the assay dye.- Use phenol red-free medium during the assay incubation steps.
Low Signal or Poor Sensitivity - Insufficient cell numbers.- Short incubation time with the assay reagent.- The chosen assay is not sensitive enough for the cell type.- Optimize the initial cell seeding density.- Increase the incubation time with the reagent, ensuring it is within the linear range of the assay.- Try a more sensitive assay (e.g., a fluorescent or luminescent-based assay).
High Variability Between Replicates - Inconsistent cell seeding across wells.- "Edge effect" due to evaporation in the outer wells of the plate.- Incomplete solubilization of formazan (B1609692) crystals (in MTT assay).- Ensure a homogeneous cell suspension and use precise pipetting techniques.- Avoid using the outermost wells of the plate or fill them with sterile PBS or medium to maintain humidity.- Ensure complete dissolution of formazan crystals by proper mixing and using an appropriate solubilization buffer.
Unexpected Results (e.g., increased viability with high this compound concentration) - this compound may have a cytostatic rather than cytotoxic effect at certain concentrations.- Off-target effects of the compound.- The compound may interfere with the assay chemistry.- Perform a time-course experiment to distinguish between cytostatic and cytotoxic effects.- Corroborate results with a different type of viability or cytotoxicity assay (e.g., an LDH assay if you are using an MTT assay).- Test for compound interference in a cell-free system.

Experimental Protocols

Below are detailed methodologies for key cell viability assays to assess this compound toxicity.

MTT Assay Protocol

This protocol is a widely used colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

Neutral Red Uptake Assay Protocol

This assay is based on the ability of viable cells to incorporate and bind neutral red dye in their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Medium Removal: After the treatment period, remove the culture medium containing this compound.

  • Neutral Red Incubation: Add 100 µL of medium containing neutral red solution to each well and incubate for 1-3 hours at 37°C.

  • Washing: Discard the neutral red solution, and rinse the cells with DPBS.

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the optical density at 540 nm with a microplate spectrophotometer.

alamarBlue (Resazurin) Assay Protocol

This assay quantitatively measures cell viability by using the reducing power of living cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • alamarBlue Addition: Aseptically add alamarBlue reagent to each well, equal to 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.

  • Measurement: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

LDH Cytotoxicity Assay Protocol

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate and dye) to each well with the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

Experimental Workflow for this compound Toxicity Testing

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Cell Seeding in 96-well Plate B Overnight Incubation (Adhesion) A->B C Addition of this compound (Dose-Response) B->C D Incubation (e.g., 24, 48, 72h) C->D E Select Assay (MTT, NR, alamarBlue, LDH) D->E F Add Assay Reagent & Incubate E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability & IC50 G->H

Caption: Workflow for assessing this compound toxicity using cell viability assays.

Principle of Different Cell Viability Assays

G cluster_metabolic Metabolic Activity Assays cluster_integrity Membrane/Lysosomal Integrity Assays MTT MTT (Yellow, Soluble) -> Formazan (Purple, Insoluble) alamarBlue Resazurin (Blue, Non-fluorescent) -> Resorufin (Red, Fluorescent) NR Neutral Red (Uptake by viable cell lysosomes) LDH LDH (Intracellular enzyme) -> Released upon membrane damage Baz2icr This compound Treatment ViableCell Viable Cell Baz2icr->ViableCell Induces Toxicity ViableCell->MTT Positive Signal ViableCell->alamarBlue Positive Signal ViableCell->NR Positive Signal NonViableCell Non-Viable Cell ViableCell->NonViableCell NonViableCell->LDH Positive Signal

Caption: Principles of common cell viability and cytotoxicity assays.

Hypothesized Signaling Pathway of this compound Induced Toxicity

G Baz2icr This compound BAZ2ab BAZ2A/B Bromodomains Baz2icr->BAZ2ab Inhibits Chromatin Chromatin Remodeling (e.g., at rDNA loci) BAZ2ab->Chromatin Regulates GeneExp Altered Gene Expression Chromatin->GeneExp Controls CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis CellDeath Cell Death CellCycle->CellDeath Apoptosis->CellDeath

References

Technical Support Center: BAZ2-ICR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAZ2-ICR, a chemical probe for the BAZ2A and BAZ2B bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is the recommended negative control for this compound?

An ideal negative control for a chemical probe is a structurally related but inactive molecule. However, an inactive, negative control compound for this compound has not yet been identified[1]. Therefore, alternative negative control strategies are essential for robust experimental design.

Q2: In the absence of a dedicated inactive control compound, what are the best alternative negative controls for this compound experiments?

The two primary recommended alternative negative control strategies are:

  • Genetic Controls: Utilize a mutant version of the target protein that is incapable of binding the probe. For BAZ2A, the N1873F mutant, which does not bind acetylated lysine (B10760008) peptides, serves as an excellent control. This mutant mirrors the cellular phenotype expected from inhibitor binding[1].

  • Pharmacological Controls with Unrelated Inhibitors: Use well-characterized inhibitors for other targets to demonstrate the specificity of the observed effects to BAZ2 inhibition. For example, if studying chromatin-related phenotypes, a BET bromodomain inhibitor like PFI-1 can be used to show that the effects are not due to general bromodomain inhibition[1].

Q3: How can I be sure that the observed cellular effects are due to BAZ2 inhibition and not off-target effects?

To ensure the observed effects are on-target, a multi-faceted approach is recommended:

  • Use the lowest effective concentration of this compound: Titrate the compound to find the lowest concentration that elicits the desired phenotype to minimize potential off-target effects. The recommended concentration for cellular use is typically between 500 nM and 1 µM[2].

  • Perform selectivity assays: this compound has been shown to be highly selective for BAZ2A/B over a broad panel of other bromodomains[2]. However, it does show some activity against CECR2, albeit with 10-15 fold lower affinity. Be aware of this potential off-target when interpreting results.

  • Rescue experiments: If possible, perform rescue experiments by overexpressing a wild-type version of BAZ2A or BAZ2B to see if the phenotype induced by this compound can be reversed.

  • Use multiple chemical probes: If available, using a structurally distinct BAZ2 inhibitor, such as GSK2801, can help confirm that the observed phenotype is due to inhibition of the target and not a specific chemotype.

Troubleshooting Guides

Problem: I am not observing the expected phenotype after treating my cells with this compound.

  • Confirm Compound Activity: Ensure the this compound you are using is active. If possible, perform an in vitro binding assay, such as Isothermal Titration Calorimetry (ITC) or a thermal shift assay (DSF), to confirm its binding to recombinant BAZ2A or BAZ2B protein.

  • Check Cellular Uptake and Stability: While this compound has good cell permeability, specific cell lines might have different uptake efficiencies. Consider performing a time-course and dose-response experiment to optimize treatment conditions.

  • Verify Target Expression: Confirm that your cell line expresses BAZ2A and/or BAZ2B at sufficient levels. This can be checked by Western blot or qPCR.

  • Consider Functional Redundancy: BAZ2A and BAZ2B are homologous proteins. If you are studying a process where they might have redundant functions, inhibiting both may be necessary to observe a phenotype. This compound is a dual inhibitor of both BAZ2A and BAZ2B.

Problem: I am observing a phenotype, but I am concerned about off-target effects, especially on CECR2.

  • Dose-Response Comparison: Perform a dose-response curve for your observed phenotype. Given the 10-15 fold selectivity of this compound for BAZ2A/B over CECR2, if the phenotype is on-target, the EC50 should align more closely with the IC50 for BAZ2A/B (130-180 nM) rather than the Kd for CECR2 (~1.55 µM).

  • siRNA/shRNA Knockdown: Use RNA interference to specifically knock down BAZ2A, BAZ2B, and CECR2 individually and in combination. Compare the resulting phenotypes with that observed with this compound treatment. A similar phenotype upon BAZ2A/B knockdown would support an on-target effect.

Data Presentation

Table 1: Potency and Selectivity of this compound

TargetAssay TypePotency (nM)Reference
BAZ2AIC50 (AlphaScreen)130
BAZ2BIC50 (AlphaScreen)180
BAZ2AKd (ITC)109
BAZ2BKd (ITC)170
CECR2Kd (ITC)1550

Table 2: Thermal Shift Assay (DSF) Data for this compound Selectivity

BromodomainThermal Shift (ΔTm in °C)Reference
BAZ2A5.2
BAZ2B3.8
CECR22.0
Other Bromodomains (44 tested)No significant shift

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

This protocol is adapted from studies demonstrating this compound's ability to displace BAZ2A from chromatin in living cells.

  • Cell Culture and Transfection:

    • Plate human osteosarcoma cells (U2OS) on glass-bottom dishes.

    • Transfect cells with a plasmid expressing GFP-tagged full-length wild-type BAZ2A or the N1873F mutant BAZ2A.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with 1 µM this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1-4 hours).

    • To enhance the assay window, cells can be co-treated with a histone deacetylase (HDAC) inhibitor like SAHA to increase overall histone acetylation.

  • FRAP Imaging:

    • Identify transfected cells expressing moderate levels of the GFP-fusion protein.

    • Acquire several pre-bleach images of a defined region of interest (ROI) within the nucleus.

    • Photobleach the ROI using a high-intensity laser.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Normalize the recovery data to the pre-bleach intensity.

    • Calculate the mobile fraction and the half-maximal recovery time (t½). A faster recovery time for the wild-type protein in the presence of this compound, similar to that of the N1873F mutant, indicates successful target engagement and displacement from chromatin.

Visualizations

experimental_workflow cluster_controls Negative Control Strategies cluster_experiment This compound Experiment cluster_readout Analysis Genetic Control Genetic Control Phenotypic Readout Phenotypic Readout Genetic Control->Phenotypic Readout Pharmacological Control Pharmacological Control Pharmacological Control->Phenotypic Readout This compound Treatment This compound Treatment This compound Treatment->Phenotypic Readout Data Interpretation Data Interpretation Phenotypic Readout->Data Interpretation

Caption: Logical workflow for a this compound experiment incorporating negative controls.

frap_workflow Cell Transfection (GFP-BAZ2A WT/Mutant) Cell Transfection (GFP-BAZ2A WT/Mutant) Compound Treatment (this compound/Vehicle) Compound Treatment (this compound/Vehicle) Cell Transfection (GFP-BAZ2A WT/Mutant)->Compound Treatment (this compound/Vehicle) Pre-bleach Imaging Pre-bleach Imaging Compound Treatment (this compound/Vehicle)->Pre-bleach Imaging Photobleaching (ROI) Photobleaching (ROI) Pre-bleach Imaging->Photobleaching (ROI) Time-lapse Imaging (Recovery) Time-lapse Imaging (Recovery) Photobleaching (ROI)->Time-lapse Imaging (Recovery) Data Analysis (t½, Mobile Fraction) Data Analysis (t½, Mobile Fraction) Time-lapse Imaging (Recovery)->Data Analysis (t½, Mobile Fraction)

Caption: Experimental workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.

References

Technical Support Center: Overcoming Resistance to Baz2-icr in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Baz2-icr inhibitor in long-term experimental settings.

Troubleshooting Guide

Issue 1: Gradual loss of this compound efficacy in long-term cell culture experiments.
Possible Cause Troubleshooting Steps Expected Outcome
Development of Acquired Resistance 1. IC50 Shift Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line at regular intervals (e.g., every 5 passages) during the long-term study. 2. Compare to Parental Line: Compare the IC50 values to the initial, sensitive parental cell line.A significant increase (typically >3-10 fold) in the IC50 value indicates the development of a resistant phenotype.[1]
Compound Instability 1. Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution, especially for long-term studies where degradation may occur. 2. Fresh Preparation: Prepare fresh this compound solutions from a new stock for critical experiments.Consistent efficacy should be restored if compound degradation was the issue.
Cell Line Integrity 1. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination. 2. Mycoplasma Testing: Regularly test for mycoplasma contamination, which can alter cellular responses to treatment.Ensures that the observed resistance is a true biological phenomenon and not an artifact of experimental variables.
Issue 2: Complete lack of response to this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps Expected Outcome
Selection of Pre-existing Resistant Clones 1. Clonal Selection Analysis: If possible, perform single-cell cloning from the parental cell line and test the sensitivity of individual clones to this compound. 2. Heterogeneity Assessment: Analyze markers of heterogeneity in your parental cell population.This will determine if the resistance is due to the expansion of a small, pre-existing subpopulation of resistant cells.
Activation of Compensatory Signaling Pathways 1. Pathway Analysis: Use techniques like RNA-sequencing or proteomic analysis to compare the gene and protein expression profiles of sensitive and resistant cells. Look for upregulation of parallel or downstream signaling pathways. 2. Combination Therapy: Based on the pathway analysis, consider co-treating with an inhibitor of the identified compensatory pathway.Restoration of sensitivity to this compound in the presence of the second inhibitor would confirm the role of the compensatory pathway.

Frequently Asked Questions (FAQs)

Q1: What are the potential molecular mechanisms of resistance to this compound?

A1: While specific long-term resistance studies on this compound are limited, mechanisms of resistance to other bromodomain inhibitors, particularly BET inhibitors, may be relevant. These include:

  • Kinome Reprogramming: Cancer cells can adapt to bromodomain inhibition by upregulating alternative signaling pathways to maintain cell growth and survival. Commonly observed alterations include the activation of the PI3K/AKT/mTOR and RAS/MAPK pathways.

  • Target Protein Modification: Although not yet reported for BAZ2A/B, resistance to other targeted therapies can arise from mutations in the drug target that prevent inhibitor binding.

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to multidrug resistance by actively pumping the inhibitor out of the cell.

  • Compensatory Upregulation of Other Bromodomain-Containing Proteins: Cells might compensate for the inhibition of BAZ2A/B by upregulating the expression or activity of other bromodomain-containing proteins that can perform similar functions.

  • Epigenetic Reprogramming: Alterations in the epigenetic landscape, such as changes in histone modifications or DNA methylation, could lead to the activation of pro-survival genes that are not dependent on BAZ2A/B activity.

Q2: How can I experimentally induce and study this compound resistance in my cell line?

A2: A common method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.[2]

  • Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response assay and calculating the IC50.

  • Initial Drug Exposure: Begin by culturing the cells in a medium containing this compound at a concentration below the IC50 (e.g., IC20).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner, for example, by 1.5 to 2-fold increments.[2]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.

  • Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can begin to characterize the resistance mechanisms.

Q3: What are the key experiments to characterize a this compound resistant cell line?

A3: A multi-faceted approach is recommended to thoroughly characterize the resistant phenotype:

  • IC50 Determination: Confirm the degree of resistance by comparing the IC50 of the resistant line to the parental line.

  • Gene Expression Analysis: Use RNA-sequencing or qPCR to identify differentially expressed genes between sensitive and resistant cells. This can provide insights into activated compensatory pathways.

  • Protein Expression Analysis: Perform Western blotting or proteomic analysis to investigate changes in protein levels, particularly for proteins involved in signaling pathways identified from the gene expression data.

  • Chromatin Immunoprecipitation (ChIP): Since this compound targets a chromatin-modifying protein, ChIP-seq can be used to investigate changes in BAZ2A/B binding to chromatin and alterations in histone marks in resistant cells.

Data Presentation

Table 1: Example of IC50 Shift in a Hypothetical this compound Resistant Cell Line

Cell LinePassage NumberThis compound IC50 (nM)Fold Resistance
Parental01501
Resistant104503
Resistant2012008
Resistant30250016.7

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • Viability Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Generating a this compound Resistant Cell Line
  • Establish Baseline: Determine the IC50 of this compound for the parental cell line.

  • Initial Culture: Begin culturing the cells in a medium containing this compound at a concentration equal to the IC20.

  • Monitor and Passage: When the cells reach 70-80% confluency and have a stable growth rate, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: After several passages at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Cryopreservation: At each successful dose escalation, cryopreserve a stock of the cells.

  • Final Characterization: Once the desired level of resistance is achieved, characterize the cell line as described in FAQ Q3.

Visualizations

Signaling Pathways and Resistance Mechanisms

BAZ2A_Signaling_and_Resistance Potential BAZ2A/B Signaling and Resistance Pathways cluster_resistance Resistance Mechanisms Baz2_icr This compound BAZ2AB BAZ2A/B Bromodomain Baz2_icr->BAZ2AB Inhibition Efflux_Pump ABC Transporter (Efflux Pump) Chromatin Chromatin Remodeling BAZ2AB->Chromatin Binds to Acetylated Histones Gene_Repression Repression of Target Genes (e.g., Developmental Genes) Chromatin->Gene_Repression Mediates Normal_Function Normal Cellular Function/ Controlled Proliferation Gene_Repression->Normal_Function Leads to RTK Receptor Tyrosine Kinase (RTK) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Increased_Proliferation Increased Proliferation and Survival PI3K_AKT->Increased_Proliferation RAS_MAPK->Increased_Proliferation Compensatory_Activation Compensatory Pathway Activation Increased_Proliferation->Normal_Function Bypasses Inhibition Extracellular_Baz2_icr Extracellular This compound Efflux_Pump->Extracellular_Baz2_icr Efflux

Caption: BAZ2A/B signaling and potential resistance mechanisms.

Experimental Workflow for Developing Resistant Cell Lines

Resistance_Workflow Workflow for Generating and Characterizing this compound Resistant Cell Lines Start Start: Parental Cell Line IC50_Initial Determine Initial IC50 Start->IC50_Initial Culture_Low_Dose Culture in Low Dose (e.g., IC20) of this compound IC50_Initial->Culture_Low_Dose Monitor_Growth Monitor Growth and Adaption Culture_Low_Dose->Monitor_Growth Increase_Dose Gradually Increase This compound Concentration Monitor_Growth->Increase_Dose Increase_Dose->Monitor_Growth Repeat until desired resistance is achieved Resistant_Line Established Resistant Cell Line Increase_Dose->Resistant_Line Characterization Characterize Resistant Phenotype Resistant_Line->Characterization IC50_Resistant Confirm IC50 Shift Characterization->IC50_Resistant Gene_Expression Gene Expression Analysis (RNA-seq/qPCR) Characterization->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot/Proteomics) Characterization->Protein_Expression ChIP_Seq Chromatin Analysis (ChIP-seq) Characterization->ChIP_Seq

Caption: Workflow for developing and analyzing resistant cells.

References

Validation & Comparative

A Head-to-Head Comparison of BAZ2A/B Bromodomain Inhibitors: Baz2-icr versus GSK2801

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the bromodomain-containing proteins BAZ2A and BAZ2B have emerged as compelling targets. These proteins are key components of chromatin remodeling complexes, playing crucial roles in gene regulation. Their inhibition offers a potential therapeutic avenue for various diseases, including cancer. This guide provides a detailed, data-driven comparison of two prominent chemical probes targeting BAZ2A and BAZ2B: Baz2-icr and GSK2801. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their experimental needs.

At a Glance: Key Quantitative Data

A direct comparison of the biochemical and cellular activities of this compound and GSK2801 is essential for informed decision-making. The following tables summarize the key quantitative data for each inhibitor.

Table 1: Biochemical Potency
InhibitorTargetIC50 (nM)Kd (nM)
This compound BAZ2A130[1][2][3][4]109[1][2][4][5][6]
BAZ2B180[1][2][3]170[1][2][5][6]
GSK2801 BAZ2ANot Reported257[6][7][8][9][10][11]
BAZ2BNot Reported136[6][7][8][9][10][11][12]
Table 2: Selectivity Profile Against Other Bromodomains
InhibitorOff-TargetSelectivity (fold vs BAZ2A/B)Kd (μM) for Off-Target
This compound CECR2~15-fold[1][13][4][5]1.55[5][6]
BRD4>100-fold[1][13][5]Not Reported
GSK2801 BRD9Lower1.1 - 1.2[6][9][11][12][14]
TAF1L(2)Lower3.2[6][8][9][11][12][14]

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental validation of these inhibitors is paramount. The following diagrams illustrate the signaling pathway involving BAZ2A and a typical experimental workflow used to assess cellular activity.

BAZ2A_Signaling_Pathway BAZ2A in Nucleolar Remodeling Complex (NoRC) Pathway cluster_nucleus Nucleus cluster_nucleolus Nucleolus rDNA rDNA NoRC NoRC Complex rDNA->NoRC binds to BAZ2A BAZ2A SNF2H SNF2H Transcription_Silencing Transcriptional Silencing of rRNA genes NoRC->Transcription_Silencing leads to Histones Acetylated Histones BAZ2A->Histones recognizes BAZ2A_Inhibitor This compound / GSK2801 BAZ2A_Inhibitor->BAZ2A inhibits

Caption: BAZ2A's role in the NoRC complex and gene silencing.

The BAZ2A protein is a critical component of the Nucleolar Remodeling Complex (NoRC)[7][9][10][12]. This complex binds to ribosomal DNA (rDNA) and, through the BAZ2A bromodomain's recognition of acetylated histones, facilitates chromatin remodeling that leads to the transcriptional silencing of ribosomal RNA genes[1]. Both this compound and GSK2801 act by competitively inhibiting the BAZ2A bromodomain, thereby preventing its interaction with acetylated histones and disrupting this silencing pathway.

FRAP_Experimental_Workflow Fluorescence Recovery After Photobleaching (FRAP) Workflow Start Start: U2OS cells transfected with GFP-BAZ2A Incubation Incubate with Inhibitor (this compound or GSK2801) or Vehicle Control Start->Incubation Photobleaching Photobleach a defined nuclear region of interest (ROI) Incubation->Photobleaching Image_Acquisition Acquire time-lapse images of the ROI Photobleaching->Image_Acquisition Analysis Measure fluorescence recovery rate in the ROI Image_Acquisition->Analysis Result Faster recovery indicates displacement of GFP-BAZ2A from chromatin Analysis->Result

Caption: Workflow for assessing cellular target engagement using FRAP.

Experimental Methodologies in Detail

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the key experimental protocols used to characterize this compound and GSK2801.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.

  • Principle: This method directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the target bromodomain protein. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Protocol Outline:

    • The BAZ2A or BAZ2B bromodomain protein is placed in the sample cell of the calorimeter.

    • The inhibitor (this compound or GSK2801) is loaded into the injection syringe.

    • A series of small injections of the inhibitor into the protein solution is performed.

    • The heat change associated with each injection is measured.

    • The data are fitted to a binding model to extract the thermodynamic parameters.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells, providing insights into target engagement.

  • Principle: This assay measures the mobility of a GFP-tagged protein of interest (e.g., GFP-BAZ2A) within a specific cellular compartment. A high-intensity laser is used to irreversibly photobleach the GFP fluorescence in a defined region of interest (ROI). The rate at which fluorescence recovers in the bleached area is a measure of the mobility of the unbleached GFP-tagged proteins from surrounding areas. A successful inhibitor will displace the GFP-tagged protein from its binding sites (e.g., chromatin), leading to increased mobility and a faster fluorescence recovery rate.

  • Protocol Outline:

    • Human osteosarcoma cells (U2OS) are transfected with a vector expressing full-length GFP-BAZ2A.[2]

    • The transfected cells are treated with either the inhibitor (this compound or GSK2801) or a vehicle control.[2]

    • A specific nuclear region is selected for photobleaching.

    • A high-intensity laser pulse is used to bleach the fluorescence in the ROI.

    • A series of low-intensity images are acquired over time to monitor the recovery of fluorescence in the bleached region.

    • The fluorescence intensity in the ROI is quantified and plotted over time to determine the recovery kinetics. A faster recovery in inhibitor-treated cells compared to control cells indicates target engagement.[2]

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a method used to assess the thermal stability of a protein and how it is affected by ligand binding.

  • Principle: The assay measures the melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded. The binding of a ligand, such as an inhibitor, generally stabilizes the protein, leading to an increase in its Tm. This shift in Tm (ΔTm) is indicative of a direct interaction between the protein and the ligand.

  • Protocol Outline:

    • The target bromodomain protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

    • The inhibitor or a control is added to the protein-dye mixture.

    • The temperature is gradually increased, and the fluorescence is monitored.

    • As the protein unfolds, the dye binds, and the fluorescence signal increases.

    • The Tm is determined as the midpoint of the unfolding transition.

    • A significant increase in the Tm in the presence of the inhibitor indicates binding and stabilization.

Concluding Remarks

Both this compound and GSK2801 are valuable chemical probes for studying the function of BAZ2A and BAZ2B.

  • This compound demonstrates high potency for both BAZ2A and BAZ2B and exhibits a more selective profile, with its primary off-target, CECR2, being engaged at a significantly lower affinity.[1][13][4][5] This makes it a preferred tool for studies where high selectivity for the BAZ2 bromodomains is critical.

  • GSK2801 is also a potent inhibitor of BAZ2A and BAZ2B.[7][8][9][10] However, it displays some cross-reactivity with other bromodomains, notably BRD9 and TAF1L.[9][11][12][14] This characteristic should be taken into consideration when interpreting experimental results, as some observed cellular effects may be attributable to the inhibition of these off-targets.

The choice between this compound and GSK2801 will ultimately depend on the specific requirements of the research question. For experiments demanding highly specific inhibition of BAZ2A/B, this compound is the superior choice. GSK2801, while still a potent BAZ2A/B inhibitor, may be suitable for broader-spectrum studies or where its off-target activities are understood and can be controlled for. The detailed experimental data and protocols provided in this guide are intended to empower researchers to make an informed decision and advance our understanding of the biological roles of the BAZ2 bromodomains.

References

Unveiling the Selectivity of BAZ2-ICR: A Comparative Guide to Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of epigenetic modulators is paramount. This guide provides a detailed comparison of the selectivity profile of Baz2-icr, a potent inhibitor of the BAZ2A and BAZ2B bromodomains, with other notable bromodomain inhibitors. Through a comprehensive analysis of supporting experimental data, this document aims to facilitate informed decisions in the selection and application of these chemical probes.

Probing the Epigenome: A Look at Bromodomain Inhibitor Selectivity

Bromodomains are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene expression. The development of small molecule inhibitors targeting these domains has opened new avenues for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders. However, the high degree of structural similarity among the 61 human bromodomains presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to ambiguous experimental results and potential toxicity.

This guide focuses on this compound, a chemical probe for the bromodomains of BAZ2A and BAZ2B, and compares its selectivity against other well-characterized inhibitors, including the frequently co-referenced GSK2801.

Quantitative Selectivity Profile of Bromodomain Inhibitors

The following table summarizes the inhibitory activity (Kd or IC50 values in nM) of selected bromodomain inhibitors against a panel of bromodomains. This data, compiled from various studies, highlights the distinct selectivity profiles of these compounds.

Target BromodomainThis compound (nM)GSK2801 (nM)JQ1 (nM)I-BET151 (nM)
BAZ2A 109 (Kd) [1][2][3]257 (Kd) [4][5]--
BAZ2B 170 (Kd) [1][2][3]136 (Kd) [4][5]--
CECR21550 (Kd)[1]---
BRD4 (BD1)>50,000 (IC50)[1]-50-75 (Kd)-
BRD9-1200 (Kd)[4]--
TAF1L-3200 (Kd)[4]--
BRD2 (BD1)--High PotencyHigh Potency
BRD3 (BD1)--High PotencyHigh Potency
BRDT (BD1)--High PotencyHigh Potency

Analysis of Selectivity:

As the data indicates, This compound demonstrates high potency and selectivity for the BAZ2A and BAZ2B bromodomains. It exhibits a 10- to 15-fold weaker activity against CECR2 and is largely inactive against BRD4, a member of the BET (Bromodomain and Extra-Terminal) family of proteins[1][3]. This makes this compound a valuable tool for specifically probing the functions of BAZ2 proteins.

In comparison, GSK2801 also potently inhibits BAZ2A and BAZ2B but displays more significant off-target activity against BRD9 and TAF1L[4][5]. This broader activity profile should be considered when interpreting experimental results.

JQ1 and I-BET151 are well-known pan-BET inhibitors, exhibiting high potency against all members of the BET family (BRD2, BRD3, BRD4, and BRDT), but are not active against BAZ2 bromodomains.

Experimental Methodologies for Determining Inhibitor Selectivity

The quantitative data presented in this guide is derived from a variety of robust biophysical and cellular assays. Understanding the principles behind these methods is crucial for interpreting the selectivity data.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding of a small molecule inhibitor to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Typical Protocol:

  • The purified bromodomain-containing protein is placed in the sample cell of the calorimeter.

  • The inhibitor is loaded into a syringe and titrated into the sample cell in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein interactions. In the context of bromodomains, it quantifies the ability of an inhibitor to disrupt the interaction between a bromodomain and an acetylated histone peptide.

Typical Protocol:

  • A GST-tagged bromodomain is bound to Glutathione-coated Donor beads.

  • A biotinylated, acetylated histone peptide is bound to Streptavidin-coated Acceptor beads.

  • In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the Donor and Acceptor beads into close proximity.

  • Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

  • An inhibitor that disrupts the bromodomain-histone interaction will separate the beads, leading to a decrease in the AlphaScreen signal.

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is a cell-based assay that measures the mobility of fluorescently tagged proteins in living cells. It is used to assess the ability of an inhibitor to displace a bromodomain-containing protein from chromatin.

Typical Protocol:

  • Cells are transfected with a plasmid encoding a GFP-tagged bromodomain-containing protein.

  • A specific region of the nucleus is photobleached using a high-intensity laser, rendering the GFP-tagged protein in that area non-fluorescent.

  • The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-tagged proteins diffuse into the area.

  • In the presence of an effective inhibitor, the bromodomain protein is displaced from the less mobile chromatin, leading to a faster fluorescence recovery rate.

Signaling Pathways and Experimental Workflows

To visualize the biological context of BAZ2 function and the experimental approach to inhibitor characterization, the following diagrams are provided.

experimental_workflow Experimental Workflow for Bromodomain Inhibitor Selectivity Profiling cluster_invitro In Vitro Assays cluster_incell Cell-based Assays Primary_Screening Primary Screening (e.g., AlphaScreen) Hit_Validation Hit Validation & Potency (e.g., ITC) Primary_Screening->Hit_Validation Identified Hits Selectivity_Panel Broad Selectivity Profiling (e.g., BROMOscan) Hit_Validation->Selectivity_Panel Target_Engagement Target Engagement (e.g., FRAP, CETSA) Selectivity_Panel->Target_Engagement Functional_Assays Functional Assays (e.g., Gene Expression, Phenotypic Screens) Target_Engagement->Functional_Assays Lead_Compound Lead Compound with Confirmed Selectivity & Cellular Activity Functional_Assays->Lead_Compound Inhibitor_Library Compound Library Inhibitor_Library->Primary_Screening

Workflow for bromodomain inhibitor selectivity profiling.

BAZ2_Signaling_Pathway Simplified BAZ2 Signaling Pathways cluster_BAZ2A BAZ2A (NoRC Complex) cluster_BAZ2B BAZ2B (ISWI Complexes) BAZ2A BAZ2A SNF2H SNF2H (ATPase) BAZ2A->SNF2H forms complex with HDAC1_DNMTs HDAC1, DNMTs BAZ2A->HDAC1_DNMTs recruits rDNA rDNA Loci BAZ2A->rDNA SNF2H->rDNA remodels nucleosomes at pRNA pRNA pRNA->BAZ2A recruits HDAC1_DNMTs->rDNA modify histones/DNA at Heterochromatin Heterochromatin Formation rDNA->Heterochromatin rRNA_silencing rRNA Gene Silencing rDNA->rRNA_silencing BAZ2B BAZ2B SMARCA1_5 SMARCA1/SMARCA5 (ATPases) BAZ2B->SMARCA1_5 forms complex with Chromatin Chromatin SMARCA1_5->Chromatin acts on Nucleosome_Spacing Nucleosome Spacing & Mobilization Chromatin->Nucleosome_Spacing Gene_Transcription Regulation of Gene Transcription Nucleosome_Spacing->Gene_Transcription Baz2_icr This compound Baz2_icr->BAZ2A Baz2_icr->BAZ2B

Simplified overview of BAZ2A and BAZ2B signaling pathways.

Conclusion

This compound stands out as a highly selective chemical probe for the BAZ2A and BAZ2B bromodomains, with minimal off-target effects on other bromodomain families, particularly the BET family. This makes it an invaluable tool for dissecting the specific biological roles of BAZ2 proteins in chromatin remodeling and gene regulation. In contrast, other inhibitors like GSK2801, while also targeting BAZ2, exhibit a broader selectivity profile that necessitates careful consideration in experimental design and data interpretation. The continued development and characterization of selective bromodomain inhibitors, guided by the rigorous experimental methodologies outlined in this guide, will be instrumental in advancing our understanding of epigenetic regulation and developing novel therapeutic strategies.

References

Unveiling the Specificity of Baz2-icr: A Comparative Analysis Against BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bromodomain inhibitor Baz2-icr and its specificity against the well-characterized BET bromodomain family member, BRD4. This analysis is supported by experimental data to inform target validation and drug discovery efforts.

The landscape of epigenetic drug discovery is continually expanding, with a significant focus on the development of selective inhibitors for bromodomains, the "readers" of histone acetylation marks. Among the numerous bromodomain-containing proteins, the Bromodomain and Extra-Terminal domain (BET) family, particularly BRD4, has been a prominent target in oncology and inflammation research. However, the development of inhibitors with high selectivity for non-BET bromodomains is crucial for dissecting their specific biological roles and for developing novel therapeutic strategies. This guide focuses on this compound, a chemical probe for the BAZ2A and BAZ2B bromodomains, and critically evaluates its specificity against BRD4.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the binding affinity and inhibitory activity of this compound and a comparable BAZ2A/B inhibitor, GSK2801, against their intended targets and BRD4. This data highlights the remarkable selectivity of this compound.

InhibitorTargetBinding Affinity (Kd)Inhibitory Concentration (IC50)Selectivity over BRD4
This compound BAZ2A109 nM[1][2]130 nM[1][2]>100-fold[3]
BAZ2B170 nM180 nM>100-fold
BRD4->50 µM-
GSK2801 BAZ2A257 nM->50-fold
BAZ2B136 nM->50-fold
BRD4---

Deciphering the Signaling Roles of BAZ2B and BRD4

To understand the importance of inhibitor specificity, it is essential to appreciate the distinct signaling pathways in which BAZ2B and BRD4 participate.

BAZ2B_Signaling_Pathway BAZ2B BAZ2B SNF2H SNF2H

The BAZ2B protein is a key component of several chromatin remodeling complexes, including the Nucleolar Remodeling Complex (NoRC). Within these complexes, BAZ2B acts as a regulatory subunit, recognizing acetylated histones and guiding the complex to specific genomic loci. The NoRC complex, for instance, is crucial for the silencing of ribosomal RNA (rRNA) genes. BAZ2B has also been implicated in the repression of genes related to mitochondrial function.

BRD4_Signaling_Pathway

In contrast, BRD4 is a well-established transcriptional co-activator. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation and activation of RNA Polymerase II, promoting the transcription of target genes, including the proto-oncogene c-Myc, a master regulator of cell proliferation and growth. The direct interaction between BRD4 and c-Myc further reinforces this oncogenic signaling axis.

Experimental Validation of Specificity

The high specificity of this compound for BAZ2B over BRD4 has been rigorously validated through multiple experimental techniques. The following sections detail the methodologies employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow cluster_preparation Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis Protein Purified BAZ2B or BRD4 in ITC buffer Sample_Cell Sample Cell (Protein Solution) Protein->Sample_Cell Inhibitor This compound in ITC buffer Syringe Syringe (Inhibitor Solution) Inhibitor->Syringe Raw_Data Raw Heat Bursts Sample_Cell->Raw_Data Heat Measurement Syringe->Sample_Cell Titration Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Integration Thermodynamic_Parameters Kd, n, ΔH Binding_Isotherm->Thermodynamic_Parameters Fitting

Protocol:

  • Protein and Ligand Preparation: Purified recombinant BAZ2B or BRD4 bromodomain constructs are dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). This compound is dissolved in the same final dialysis buffer to minimize heat of dilution effects.

  • ITC Experiment: The protein solution (typically in the low micromolar range) is loaded into the sample cell of the microcalorimeter. The inhibitor solution (typically 10-20 fold higher concentration) is loaded into the injection syringe. The experiment is performed at a constant temperature (e.g., 15-25°C). A series of small injections of the inhibitor into the protein solution are performed, and the resulting heat changes are measured.

  • Data Analysis: The raw data, consisting of heat bursts for each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format. In the context of inhibitor screening, it is used to measure the displacement of a known biotinylated ligand from the target protein by a test compound.

AlphaScreen_Workflow cluster_components Assay Components cluster_interaction Interaction and Detection Donor_Bead Streptavidin-Coated Donor Bead Biotin_Ligand Biotinylated Histone Peptide Donor_Bead->Biotin_Ligand binds Acceptor_Bead Ni-NTA-Coated Acceptor Bead His_Protein His-Tagged BAZ2B or BRD4 Acceptor_Bead->His_Protein binds Biotin_Ligand->His_Protein interacts with Inhibitor This compound His_Protein->Inhibitor inhibited by No_Inhibitor No Inhibitor: Beads in Proximity -> Signal Detection Luminescent Signal Detection No_Inhibitor->Detection With_Inhibitor With Inhibitor: Beads Separated -> No Signal With_Inhibitor->Detection

Protocol:

  • Reagents: His-tagged BAZ2B or BRD4 protein, a biotinylated histone peptide (e.g., H4K16ac), Streptavidin-coated donor beads, and Ni-NTA (Nickel-Nitriloacetic acid) acceptor beads are required.

  • Assay Procedure: The His-tagged protein is incubated with the Ni-NTA acceptor beads, and the biotinylated histone peptide is incubated with the streptavidin donor beads. The two bead-bound components are then mixed in the presence of varying concentrations of this compound.

  • Signal Detection: If this compound does not inhibit the protein-peptide interaction, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal upon excitation. If this compound inhibits the interaction, the beads remain separated, and no signal is generated. The signal is read on a plate reader capable of AlphaScreen detection.

  • Data Analysis: The IC50 value is determined by plotting the luminescent signal against the inhibitor concentration and fitting the data to a dose-response curve. For this compound, no significant inhibition of the BRD4-histone peptide interaction was observed at concentrations up to 50 µM, demonstrating its high selectivity.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled molecules within a cell. It can be used to assess the on-target engagement of an inhibitor by measuring changes in the mobility of a GFP-tagged target protein.

FRAP_Workflow cluster_cell_prep Cell Preparation cluster_imaging Microscopy and FRAP cluster_data_analysis Data Analysis Cells U2OS cells Transfection Transfect with GFP-BAZ2A or GFP-BRD4 Cells->Transfection Treatment Treat with This compound or DMSO Transfection->Treatment Pre_Bleach Pre-Bleach Imaging Treatment->Pre_Bleach Bleach Photobleach ROI Pre_Bleach->Bleach Post_Bleach Post-Bleach Time-Lapse Imaging Bleach->Post_Bleach Recovery_Curve Fluorescence Recovery Curve Post_Bleach->Recovery_Curve Half_Time Calculate Half-Time of Recovery (t1/2) Recovery_Curve->Half_Time Mobile_Fraction Determine Mobile Fraction Recovery_Curve->Mobile_Fraction

Protocol:

  • Cell Culture and Transfection: Human osteosarcoma (U2OS) cells are cultured and transfected with plasmids encoding for GFP-tagged full-length BAZ2A or BRD4.

  • Inhibitor Treatment: Transfected cells are treated with a specific concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a defined period before imaging. To enhance the detection of bromodomain-dependent chromatin binding, cells can be co-treated with a histone deacetylase (HDAC) inhibitor like SAHA (suberoylanilide hydroxamic acid).

  • FRAP Microscopy: A specific region of interest (ROI) within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached ROI is then monitored over time using low-intensity laser illumination.

  • Data Analysis: The fluorescence intensity in the ROI is measured over time and normalized. The half-time of recovery (t1/2) and the mobile fraction of the protein are calculated from the recovery curve. A faster recovery time for the inhibitor-treated cells compared to the control indicates displacement of the GFP-tagged protein from its binding sites on chromatin. In FRAP assays, this compound was shown to accelerate the recovery of GFP-BAZ2A but had no significant effect on the recovery of GFP-BRD4, confirming its selectivity in a cellular context.

Conclusion

The experimental data presented in this guide unequivocally demonstrates that this compound is a highly selective inhibitor of the BAZ2A and BAZ2B bromodomains. Its negligible activity against BRD4, as confirmed by biochemical and cellular assays, makes it an invaluable tool for elucidating the specific biological functions of the BAZ2 bromodomains. For researchers in drug discovery, the high selectivity of this compound provides a clear advantage in target validation studies and serves as a promising starting point for the development of novel therapeutics targeting BAZ2-related pathologies, without the confounding off-target effects associated with less selective inhibitors.

References

Unraveling BAZ2 Chromatin Remodeling: A Comparative Guide to Baz2-icr and Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting chromatin remodeling complexes is paramount. This guide provides a comprehensive cross-validation of the chemical probe Baz2-icr with genetic knockdowns of its targets, the bromodomain-containing proteins BAZ2A and BAZ2B. By objectively comparing their effects and providing detailed experimental data, this guide aims to facilitate informed decisions in experimental design and therapeutic strategy.

Probing the Probes: A Head-to-Head Comparison

BAZ2A and BAZ2B are integral components of chromatin remodeling complexes that play crucial roles in gene regulation. Their dysregulation has been implicated in various diseases, including cancer. This compound is a potent and selective chemical probe designed to inhibit the bromodomain function of BAZ2A and BAZ2B, offering a powerful tool for studying their biological roles. Genetic knockdowns, typically using siRNA or shRNA, provide a complementary approach by reducing the total protein levels of BAZ2A and BAZ2B. This guide delves into a comparative analysis of these two methodologies.

Biochemical Potency and Selectivity of this compound

This compound has been extensively characterized for its biochemical activity against BAZ2A and BAZ2B bromodomains. The following table summarizes its key potency and selectivity metrics.

ParameterBAZ2ABAZ2BSelectivity over other BromodomainsReference
IC50 130 nM180 nM>100-fold over a broad panel[1][2]
Kd (ITC) 109 nM170 nM10-15-fold selectivity over CECR2[1][3]
Cellular Effects: Chemical Inhibition vs. Genetic Depletion

The functional consequences of inhibiting BAZ2A/B with this compound versus depleting the proteins via genetic knockdown have been investigated in various cellular contexts. While both approaches aim to disrupt BAZ2A/B function, they can yield distinct phenotypic outcomes.

Cellular ProcessEffect of this compound TreatmentEffect of BAZ2A/B KnockdownKey Findings & References
Gene Expression Alters expression of genes involved in developmental processes.[4]Induces significant changes in gene expression, with a greater number of differentially expressed genes observed compared to this compound in some contexts.[4]Genetic knockdown can lead to more profound transcriptomic alterations, potentially due to the complete loss of the protein scaffold and its non-bromodomain functions.
Cell Proliferation Can inhibit proliferation in certain cancer cell lines.Knockdown of BAZ2A has been shown to slow proliferation rates in metastatic prostate cancer cells.The effects on proliferation are context-dependent and can vary between chemical inhibition and protein depletion.
Liver Regeneration Accelerates liver healing after injury.[5]Knockdown of Baz2a or Baz2b increases liver regeneration.[5]Both chemical and genetic inhibition of BAZ2 proteins promote tissue regeneration, highlighting their role as suppressors of this process.
Chromatin Binding Displaces BAZ2A from chromatin in living cells, as demonstrated by FRAP assays.[2]Not applicable (protein is depleted).This compound effectively disrupts the interaction of BAZ2A with acetylated histones on chromatin.

It is important to note that in some instances, the effects of this compound did not fully replicate those of genetic ablation, suggesting that the bromodomain-inhibitory function of the chemical probe may not encompass all the functions of the BAZ2A/B proteins.[6]

Visualizing the Mechanisms

To better understand the interplay between this compound, BAZ2A/B, and their downstream effects, the following diagrams illustrate the key pathways and experimental workflows.

cluster_0 BAZ2A/B Function & Inhibition BAZ2A/B BAZ2A/B Chromatin Chromatin BAZ2A/B->Chromatin Binds to acetylated histones Gene Regulation Gene Regulation Chromatin->Gene Regulation This compound This compound This compound->BAZ2A/B Inhibits bromodomain siRNA/shRNA siRNA/shRNA siRNA/shRNA->BAZ2A/B Degrades mRNA

Figure 1: Mechanism of BAZ2A/B Action and Inhibition.

cluster_1 Experimental Workflow: Chemical vs. Genetic Cells Cells This compound Treatment This compound Treatment Cells->this compound Treatment BAZ2A/B Knockdown BAZ2A/B Knockdown Cells->BAZ2A/B Knockdown Phenotypic Analysis Phenotypic Analysis This compound Treatment->Phenotypic Analysis Molecular Analysis Molecular Analysis This compound Treatment->Molecular Analysis BAZ2A/B Knockdown->Phenotypic Analysis BAZ2A/B Knockdown->Molecular Analysis

Figure 2: Comparative Experimental Workflow.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the comparison of this compound and BAZ2A/B knockdown.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is essential for identifying the genomic binding sites of BAZ2A and assessing the impact of this compound on its chromatin occupancy.

  • Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BAZ2A overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify BAZ2A binding sites. Compare the enrichment of BAZ2A at its target sites in control versus this compound treated cells.

RNA-Sequencing (RNA-seq)

RNA-seq is a powerful technique to globally assess changes in gene expression following this compound treatment or BAZ2A/B knockdown.

  • RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit. Ensure high quality and integrity of the RNA.

  • Library Preparation:

    • mRNA Enrichment (for coding transcripts): Select for polyadenylated mRNA using oligo(dT) beads.

    • rRNA Depletion (for total RNA): Remove ribosomal RNA to enrich for all other RNA species.

    • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression levels (e.g., as TPM or FPKM).

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment or knockdown.

    • Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

Cell Viability Assay (e.g., using Resazurin)

This assay measures the metabolic activity of cells as an indicator of their viability, which can be affected by this compound or BAZ2A/B knockdown.[7][8][9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or transfect with siRNA targeting BAZ2A/B. Include appropriate vehicle and negative controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert resazurin (B115843) to the fluorescent resorufin.

  • Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability. Plot dose-response curves to calculate IC50 values for this compound.

Conclusion

Both the chemical probe this compound and genetic knockdown of BAZ2A/B are invaluable tools for dissecting the roles of these chromatin remodelers. This compound offers a reversible and dose-dependent means of inhibiting their bromodomain function, making it suitable for acute and in vivo studies.[3] Genetic knockdowns, on the other hand, provide a method for studying the long-term consequences of protein loss. The choice between these approaches will depend on the specific biological question being addressed. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting experiments aimed at understanding and targeting the BAZ2A/B signaling axis.

References

A Comparative Analysis of BAZ2A Inhibition: The Chemical Probe Baz2-icr Versus siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research and therapeutic development, targeting specific chromatin-modifying proteins is of paramount importance. BAZ2A (Bromodomain Adjacent to Zinc Finger Domain 2A), a key component of the Nucleolar Remodeling Complex (NoRC), has emerged as a significant player in cancer progression, particularly in prostate cancer, by regulating gene expression.[1] Researchers aiming to elucidate and modulate BAZ2A's function predominantly rely on two powerful tools: the small molecule inhibitor Baz2-icr and small interfering RNA (siRNA) for targeted gene knockdown. This guide provides a comprehensive comparison of these two methodologies, offering insights into their mechanisms, efficacy, and experimental applications, supported by available data.

Mechanism of Action: A Tale of Two Approaches

This compound is a potent and selective chemical probe that functions as an antagonist of the BAZ2A and BAZ2B bromodomains.[2][3][4] It operates by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing BAZ2A from recognizing and binding to acetylated histones. This inhibition disrupts the recruitment of the NoRC complex to chromatin, thereby modulating gene expression.[2] this compound is characterized by its rapid and reversible action, allowing for temporal control of BAZ2A inhibition.

siRNA targeting BAZ2A , on the other hand, employs the endogenous RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing.[5] Exogenously introduced double-stranded siRNA molecules are processed by the cellular machinery, leading to the degradation of the BAZ2A messenger RNA (mRNA). This prevents the translation of the BAZ2A protein, resulting in a significant reduction in its overall cellular levels. The effect of siRNA is typically slower to manifest compared to small molecule inhibitors and is generally less reversible within a short timeframe.

Performance and Efficacy: A Quantitative Look

The choice between this compound and siRNA often depends on the specific biological question and the desired experimental outcome. Below is a summary of their performance characteristics based on published data.

FeatureThis compoundsiRNA targeting BAZ2A
Target BAZ2A and BAZ2B BromodomainsBAZ2A mRNA
Mechanism Competitive inhibition of acetyl-lysine bindingmRNA degradation via RNA interference
Potency BAZ2A: IC50 = 130 nM, Kd = 109 nMBAZ2B: IC50 = 180 nM, Kd = 170 nM[6]Effective at nanomolar concentrations, leading to >80% mRNA knockdown[7]
Selectivity High selectivity for BAZ2A/B over other bromodomains (>100-fold)[8]Prone to miRNA-like off-target effects[5][9]
Cellular Activity Displaces BAZ2A from chromatin at 1 µM in FRAP assays[8]Significant reduction in BAZ2A protein levels after 48-72h
Effect on Cell Proliferation (PC3 cells) No significant effect on heterogeneous PC3 cell proliferation in 2D culture.Slows proliferation rates in metastatic prostate cancer cell lines (PC3, DU145, LNCaP).[1]
Effect on Cell Migration (PC3 cells) Not explicitly reported, but impairs cancer stem-like cell properties.Drastically impairs invasion and migration.[1]
Reversibility Reversible upon washoutLong-lasting effect, requires new protein synthesis
In Vivo Applicability Orally bioavailable with reasonable in vivo exposure in mice.[8]Requires specialized delivery systems for in vivo use.

Phenotypic Divergence: Inhibition vs. Ablation

A critical point of comparison is the observation that the pharmacological inhibition of the BAZ2A bromodomain by this compound does not always replicate the phenotypic effects of depleting the entire BAZ2A protein via siRNA. For instance, in prostate cancer cell lines, BAZ2A knockdown significantly slows cell proliferation, whereas this compound does not exhibit the same effect in heterogeneous 2D cell cultures. This suggests that BAZ2A may have functions independent of its bromodomain that are crucial for cell proliferation. Therefore, the choice between these tools should be carefully considered based on whether the aim is to study the specific role of the bromodomain or the broader functions of the entire BAZ2A protein.

Off-Target Considerations

This compound has been extensively profiled and demonstrates high selectivity for BAZ2A and BAZ2B bromodomains, with minimal activity against a wide range of other bromodomains and receptors.[8] This high degree of specificity makes it a valuable tool for dissecting the precise roles of the BAZ2 bromodomains.

BAZ2A siRNA , like all siRNA-based approaches, is susceptible to off-target effects, primarily through a microRNA-like mechanism where the siRNA seed region binds to partially complementary sequences in the 3' untranslated region of unintended mRNAs, leading to their translational repression.[5][9][10] Strategies to mitigate these effects include using multiple siRNAs targeting different regions of the BAZ2A mRNA and performing rigorous validation experiments.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the efficacy of this compound and BAZ2A siRNA.

Western Blotting for BAZ2A Protein Levels

This protocol is essential for confirming the knockdown of BAZ2A protein following siRNA treatment or for assessing downstream protein expression changes after treatment with this compound or siRNA.

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with either this compound, BAZ2A siRNA, or appropriate controls for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BAZ2A overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12][13][14]

qRT-PCR for BAZ2A mRNA Knockdown Validation
  • RNA Extraction and cDNA Synthesis:

    • Harvest cells after siRNA treatment and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Quantitative PCR:

    • Prepare a reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers specific for BAZ2A and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in BAZ2A mRNA expression, normalized to the housekeeping gene.

Cell Viability Assay

This assay measures the effect of this compound or BAZ2A siRNA on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound or transfect with BAZ2A siRNA. Include appropriate vehicle or non-targeting siRNA controls.

  • Assay Procedure (e.g., using a tetrazolium-based reagent like MTT or WST-1):

    • At desired time points (e.g., 24, 48, 72 hours), add the viability reagent to each well.

    • Incubate the plate for the time specified by the manufacturer to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell viability.

Visualizing BAZ2A's Role: Signaling and Experimental Workflows

To better understand the context in which these tools are used, the following diagrams illustrate the BAZ2A signaling pathway and a typical experimental workflow for comparing this compound and BAZ2A siRNA.

BAZ2A_Signaling_Pathway cluster_nucleus Nucleus cluster_norc NoRC Complex cluster_chromatin Chromatin cluster_inhibition Points of Intervention BAZ2A BAZ2A SNF2H SNF2H BAZ2A->SNF2H interacts AcetylatedHistones Acetylated Histones (e.g., H3K14ac) BAZ2A->AcetylatedHistones binds via bromodomain NoRC NoRC TOP2A TOP2A BAZ2A->TOP2A interacts Cohesin Cohesin BAZ2A->Cohesin interacts rDNA rRNA Genes ProstateCancerGenes Prostate Cancer Associated Genes NoRC->rDNA represses NoRC->ProstateCancerGenes represses Baz2_icr This compound Baz2_icr->BAZ2A inhibits bromodomain siRNA BAZ2A siRNA BAZ2A_mRNA BAZ2A mRNA siRNA->BAZ2A_mRNA degrades BAZ2A_mRNA->BAZ2A translates to

Caption: BAZ2A signaling pathway and points of intervention.

Experimental_Workflow cluster_treatment Treatment Arms cluster_validation Target Engagement Validation cluster_phenotypic_assays Phenotypic Assays start Prostate Cancer Cell Line (e.g., PC3) control Control (Vehicle/Non-targeting siRNA) start->control baz2_icr This compound Treatment start->baz2_icr siRNA BAZ2A siRNA Transfection start->siRNA Viability Cell Viability Assay (Proliferation) control->Viability Migration Migration/Invasion Assay control->Migration Gene_Expression Gene Expression Analysis (RNA-seq/qRT-PCR) control->Gene_Expression Western_Blot Western Blot (Protein levels) baz2_icr->Western_Blot Downstream effects baz2_icr->Viability baz2_icr->Migration baz2_icr->Gene_Expression qRT_PCR qRT-PCR (mRNA levels) siRNA->qRT_PCR siRNA->Western_Blot siRNA->Viability siRNA->Migration siRNA->Gene_Expression end Comparative Analysis Viability->end Migration->end Gene_Expression->end

Caption: Experimental workflow for comparing this compound and BAZ2A siRNA.

Conclusion

Both this compound and siRNA targeting BAZ2A are indispensable tools for studying the function of this important epigenetic regulator. This compound offers a highly specific and reversible means of interrogating the function of the BAZ2A bromodomain, with the advantage of in vivo applicability. In contrast, siRNA-mediated knockdown provides a method for studying the consequences of depleting the entire BAZ2A protein, which may reveal functions beyond its bromodomain activity. The observed differences in phenotypic outcomes underscore the importance of selecting the appropriate tool for the research question at hand and highlight the multifaceted nature of BAZ2A's role in cellular processes. A combined approach, using both this compound and siRNA, can provide a more complete understanding of BAZ2A's biology and its potential as a therapeutic target.

References

A Comparative Guide to the In Vivo Efficacy of BAZ2 Bromodomain Inhibitors: Baz2-icr vs. GSK2801

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent BAZ2 bromodomain inhibitors, Baz2-icr and GSK2801. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to BAZ2 Inhibition

The BAZ2 (Bromodomain adjacent to zinc finger domain) proteins, specifically BAZ2A and BAZ2B, are crucial components of chromatin remodeling complexes that play a significant role in gene regulation. Their involvement in various diseases, including cancer, has made them attractive targets for therapeutic intervention. This compound and GSK2801 are two small molecule inhibitors that target the bromodomains of BAZ2A and BAZ2B, preventing them from binding to acetylated histones and thereby modulating gene expression. While both compounds target the same proteins, differences in their selectivity profiles may lead to distinct biological effects and therapeutic potentials.

In Vivo Efficacy Comparison

A key study directly compared the in vivo effects of this compound and GSK2801 in murine models of liver regeneration and inflammatory bowel disease (IBD), demonstrating that both inhibitors can accelerate tissue healing.[1][2][3]

Liver Regeneration Model

In a partial hepatectomy model in mice, both this compound and GSK2801 promoted liver regeneration.

Table 1: In Vivo Efficacy in Mouse Liver Regeneration Model

ParameterVehicle ControlThis compoundGSK2801
Liver to Body Weight Ratio (%) ~2.5IncreasedIncreased
BrdU-positive Hepatocytes (%) BaselineSignificantly IncreasedSignificantly Increased

Note: Specific quantitative values were not provided in a tabular format in the source material, but the study reported significant increases for the treated groups compared to the vehicle control.

Inflammatory Bowel Disease (IBD) Model

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, both inhibitors showed therapeutic effects by promoting healing of the intestinal tissue.[1][2]

Performance in Cancer Models

While a direct head-to-head in vivo comparison in a cancer model is not yet available in the published literature, studies have investigated the efficacy of each inhibitor individually in different cancer contexts.

GSK2801 in Triple-Negative Breast Cancer (TNBC)

GSK2801 has been shown to synergize with BET inhibitors to induce apoptosis in TNBC models. This effect is, in part, attributed to its off-target activity against BRD9, a component of the SWI/SNF chromatin remodeling complex. Combining a selective BAZ2 inhibitor, like this compound, with a BRD9 inhibitor was shown to phenocopy the effects of GSK2801, suggesting that the dual inhibition of BAZ2 and BRD9 is a viable therapeutic strategy.

This compound in Prostate Cancer

In vitro and ex vivo studies using prostate cancer cell lines and organoid models have demonstrated that this compound can upregulate the expression of BAZ2A-regulated genes and impair the characteristics of cancer stem cells. These findings suggest a potential therapeutic role for selective BAZ2 inhibition in prostate cancer, though in vivo xenograft studies are needed for confirmation.

Physicochemical and Pharmacokinetic Properties

Both this compound and GSK2801 have been shown to possess drug-like properties suitable for in vivo studies in mice.

Table 2: Physicochemical and Pharmacokinetic Profiles

PropertyThis compoundGSK2801
Oral Bioavailability (Mouse) 70%Reasonable
Selectivity Highly selective for BAZ2A/B over other bromodomains (10-15 fold over CECR2, >100-fold over others)Potent inhibitor of BAZ2A/B with off-target activity against BRD9
Cellular Activity Displaces BAZ2A from chromatin in cellsDisplaces BAZ2A from chromatin in cells

Experimental Protocols

In Vivo Liver Regeneration (Partial Hepatectomy) Model

1. Animal Model: Male C57BL/6 mice, 8-10 weeks old. 2. Acclimatization: Animals are acclimatized for at least one week before the experiment. 3. Drug Administration:

  • GSK2801: Administered at a dose of 30 mg/kg via intraperitoneal (IP) injection daily.
  • This compound: Dosing information for this specific model was not detailed in the available literature.
  • Vehicle Control: The vehicle used for the inhibitors is administered on the same schedule. 4. Partial Hepatectomy: A two-thirds partial hepatectomy is performed under anesthesia. 5. Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care. 6. Efficacy Endpoints:
  • Liver to Body Weight Ratio: At selected time points post-surgery, animals are euthanized, and the liver and body weights are recorded.
  • Hepatocyte Proliferation: Proliferation is assessed by immunohistochemical staining for BrdU or Ki-67 in liver sections.

In Vivo Inflammatory Bowel Disease (DSS-induced Colitis) Model

1. Animal Model: Male C57BL/6 mice, 8-10 weeks old. 2. Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water. 3. Drug Administration:

  • Inhibitors or vehicle are administered daily via an appropriate route (e.g., oral gavage or IP injection) during or after DSS administration. 4. Efficacy Endpoints:
  • Body Weight: Monitored daily.
  • Disease Activity Index (DAI): Scored based on weight loss, stool consistency, and rectal bleeding.
  • Colon Length: Measured at the end of the study as an indicator of inflammation.
  • Histological Analysis: Colon tissues are collected for histological evaluation of inflammation and tissue damage.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided.

BAZ2_Signaling_Pathway cluster_nucleus Nucleus BAZ2A_B BAZ2A/B NoRC NoRC Complex BAZ2A_B->NoRC part of Chromatin Chromatin NoRC->Chromatin binds to Acetylated_Histones Acetylated Histones Acetylated_Histones->NoRC recruits Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression leads to Baz2_icr This compound Baz2_icr->BAZ2A_B inhibits GSK2801 GSK2801 GSK2801->BAZ2A_B inhibits BRD9 BRD9 GSK2801->BRD9 inhibits (off-target)

Caption: BAZ2A/B signaling pathway and points of inhibition.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study Animal_Model Animal Model (e.g., Mouse) Disease_Induction Disease Induction (e.g., Partial Hepatectomy, DSS) Animal_Model->Disease_Induction Treatment_Groups Treatment Groups: - Vehicle - this compound - GSK2801 Disease_Induction->Treatment_Groups Data_Collection Data Collection (e.g., Body/Organ Weight, Histology) Treatment_Groups->Data_Collection Analysis Data Analysis & Comparison Data_Collection->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Safety Operating Guide

Safe Disposal of BAZ2-ICR: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of BAZ2-ICR, a potent and selective BAZ2A/B bromodomain inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as acutely toxic if ingested and must be handled as hazardous waste.

Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below, offering a quick reference for researchers.

PropertyValueSource
Molecular Weight 357.41 g/mol [1]
Form Powder[1][2]
Color White to beige[1][2]
Purity ≥98% (HPLC)[1][2]
Solubility in DMSO 10 mg/mL[1][2]
Storage Temperature 2-8°C or -20°C[2][3]
Stability ≥ 4 years (at -20°C)[4]
IC₅₀ (BAZ2A) 130 nM[3][5]
IC₅₀ (BAZ2B) 180 nM[3][5]
Kd (BAZ2A) 109 nM[2][3]
Kd (BAZ2B) 170 nM[2][3]

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Pictogram: GHS06 (Skull and Crossbones)[1][2]

  • Signal Word: Danger[1][2]

  • Hazard Statement: H301 - Toxic if swallowed[1][2]

  • Precautionary Statements: P264, P270, P301 + P310, P405, P501[1][2]

Due to its acute oral toxicity, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. If handling this compound in a DMSO solution, butyl gloves are recommended, as DMSO can facilitate skin absorption.[6]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_0 Waste Identification cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal Waste_Type Identify Waste Type Solid Unused/Expired this compound Powder Waste_Type->Solid Liquid This compound in Solution (e.g., DMSO) Waste_Type->Liquid Contaminated Contaminated Labware (Gloves, Tips, Containers, etc.) Waste_Type->Contaminated Collect_Solid Collect in a dedicated, sealed, and properly labeled hazardous waste container. Solid->Collect_Solid Collect_Liquid Collect in a dedicated, sealed, and properly labeled hazardous liquid waste container. Liquid->Collect_Liquid Collect_Contaminated Collect in a dedicated, sealed, and properly labeled solid hazardous waste container. Contaminated->Collect_Contaminated Storage Store waste in a designated Satellite Accumulation Area away from incompatible materials. Collect_Solid->Storage Collect_Liquid->Storage Collect_Contaminated->Storage Disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Storage->Disposal No_Drain DO NOT dispose down the drain. DO NOT dispose in regular trash.

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed steps for the disposal of all waste streams containing this compound. The guiding principle is that all materials that have come into contact with this compound must be treated as hazardous chemical waste.

1. Waste Segregation at the Source:

  • Solid Waste:

    • This includes unused or expired this compound powder, as well as disposable materials contaminated with the powder (e.g., weigh boats, spatulas, contaminated paper towels).

    • Carefully place these materials into a designated, robust, and sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste - Acutely Toxic" and list "this compound" as a constituent.

  • Liquid Waste:

    • This includes any solutions containing this compound, such as stock solutions in DMSO.

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a designated solvent waste bottle).

    • The container must be clearly labeled as "Hazardous Waste - Acutely Toxic, Flammable" (if the solvent is flammable) and list all chemical constituents, including "this compound" and the solvent(s).

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and serological pipettes that have come into contact with this compound (solid or liquid) must be collected as hazardous solid waste.[7]

    • The original, now empty, this compound container must also be disposed of as hazardous waste and should not be rinsed or reused.[7][8]

    • Place these items in a separate, clearly labeled hazardous waste bag or container.

2. Waste Container Labeling and Storage:

  • All waste containers must be labeled with a hazardous waste tag immediately upon starting waste accumulation. The label must include the full chemical name ("this compound") and a clear indication of its toxic hazard.[7][9]

  • Keep all waste containers securely sealed when not actively adding waste.[10]

  • Store the sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials.[10]

3. Final Disposal Procedure:

  • Do not, under any circumstances, dispose of this compound powder, solutions, or contaminated materials in the regular trash or pour them down the sink. [2][9][10]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous-waste disposal contractor to arrange for the collection and proper disposal of the waste containers.[4][9]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal. The precautionary statement P501 mandates that disposal must be in accordance with all applicable regulations.[5]

References

Essential Safety and Logistical Information for Handling Baz2-icr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the selective BAZ2A/B bromodomain inhibitor, Baz2-icr, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this chemical probe in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield are required to prevent eye contact.
Skin Protection A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn. Ensure gloves are inspected for integrity before use and changed frequently, especially if contaminated.
Respiratory Protection If working with the solid form and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter is recommended. In a solution, if there is a risk of aerosolization, a respirator may also be necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Hand Protection Chemical-resistant gloves are mandatory. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C for long-term stability.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound should be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container for hazardous materials.

  • Liquid Waste: Collect liquid waste, including unused solutions and contaminated solvents, in a designated, labeled, and sealed container for hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the general trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

First Aid Measures

In the event of exposure to this compound, immediate first aid is essential.

Exposure RouteFirst Aid Instructions
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
In Case of Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Assay to Measure this compound Target Engagement in Live Cells

This protocol describes a method to assess the ability of this compound to engage its target, the BAZ2A bromodomain, within the nucleus of live cells. The principle of this assay is that by photobleaching a fluorescently-tagged BAZ2A, the rate of fluorescence recovery in the bleached region is dependent on the mobility of the protein. Inhibition of BAZ2A by this compound is expected to displace it from less mobile chromatin-bound states, leading to a faster fluorescence recovery.

Materials:

  • Human osteosarcoma (U2OS) cells

  • Plasmid encoding GFP-tagged full-length BAZ2A

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • This compound

  • Confocal microscope with FRAP capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture U2OS cells in standard conditions.

    • Seed cells onto glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the GFP-BAZ2A plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the protein for 24-48 hours.

  • Cell Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).

    • Incubate the GFP-BAZ2A expressing cells with the this compound containing medium for a specified period (e.g., 1-2 hours) before imaging. A vehicle control (e.g., DMSO) should be run in parallel.

  • FRAP Microscopy:

    • Mount the glass-bottom dish on the stage of the confocal microscope equipped for live-cell imaging and FRAP. Maintain the cells at 37°C and 5% CO2.

    • Identify a cell expressing a moderate level of GFP-BAZ2A, with clear nuclear localization.

    • Define a region of interest (ROI) within the nucleus for photobleaching.

    • Acquire a few pre-bleach images to establish the initial fluorescence intensity.

    • Photobleach the ROI using a high-intensity laser beam at the appropriate wavelength for GFP (e.g., 488 nm).

    • Immediately after bleaching, acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

    • Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity over time to generate a recovery curve.

    • From the recovery curve, determine the mobile fraction and the half-maximal recovery time (t½). A faster recovery and a larger mobile fraction in this compound treated cells compared to control cells indicate successful target engagement.

Signaling Pathways and Logical Relationships

This compound exerts its effects by inhibiting the bromodomains of BAZ2A and BAZ2B, which are components of larger chromatin remodeling complexes. Understanding the pathways in which these proteins function is crucial for interpreting experimental results.

BAZ2A and the Nucleolar Remodeling Complex (NoRC)

BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which plays a critical role in the epigenetic silencing of ribosomal RNA genes (rDNA). The following diagram illustrates the simplified workflow of NoRC-mediated gene silencing and the point of inhibition by this compound.

NoRC_Pathway cluster_nucleus Nucleus rDNA rDNA pRNA pRNA rDNA->pRNA Transcription NoRC NoRC Complex (BAZ2A + SNF2H) pRNA->NoRC Recruitment HDACs_DNMTs HDACs, DNMTs NoRC->HDACs_DNMTs Recruitment Heterochromatin Heterochromatin Formation HDACs_DNMTs->Heterochromatin Silencing rDNA Silencing Heterochromatin->Silencing Baz2_icr This compound Baz2_icr->NoRC Inhibition

Caption: BAZ2A, as part of the NoRC complex, is recruited to rDNA by pRNA, leading to the recruitment of repressive enzymes and ultimately rDNA silencing. This compound inhibits the function of the NoRC complex.

Downstream Effects of BAZ2 Inhibition

Inhibition of BAZ2 proteins by this compound can lead to widespread changes in gene expression and cellular processes. Gene Set Enrichment Analysis (GSEA) has revealed that BAZ2 inhibition upregulates several key pathways. The following diagram provides a high-level overview of these affected pathways.

BAZ2_Inhibition_Effects cluster_pathways Upregulated Pathways Baz2_icr This compound BAZ2_Inhibition BAZ2 Inhibition Baz2_icr->BAZ2_Inhibition Cell_Cycle Cell Cycle BAZ2_Inhibition->Cell_Cycle Translation Translation BAZ2_Inhibition->Translation E2F_Targets E2F Targets BAZ2_Inhibition->E2F_Targets MYC_Targets MYC Targets BAZ2_Inhibition->MYC_Targets mTORC_Signaling mTORC Signaling BAZ2_Inhibition->mTORC_Signaling Glycolysis Glycolysis BAZ2_Inhibition->Glycolysis

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.